2,6-Dibromo-3-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dibromo-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLWBYZCYCUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656863 | |
| Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-93-0 | |
| Record name | B-(2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block for Complex Synthesis
An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-3-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound (CAS No. 850567-93-0).[1][2] As a polysubstituted arylboronic acid, this reagent is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and application. The guide details its physicochemical characteristics, anticipated spectral data, stability considerations, and a representative synthetic workflow, grounding all information in authoritative references.
This compound is a specialized organoboron compound. Its utility stems from the boronic acid functional group, which is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The strategic placement of two bromine atoms and a methoxy group on the phenyl ring offers multiple points for further functionalization, making it an attractive intermediate for constructing complex molecular architectures. The ortho-dibromo substitution pattern, in particular, can be exploited for sequential or selective cross-coupling reactions, providing a pathway to sterically hindered biaryl compounds and other intricate structures often pursued in pharmaceutical and materials science research.[4] Understanding the fundamental physical properties of this reagent is paramount for its effective and safe utilization in the laboratory.
Core Physicochemical Properties
The essential physical and chemical identifiers for this compound are summarized below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 850567-93-0 | [1][2] |
| Molecular Formula | C₇H₇BBr₂O₃ | [1][2] |
| Molecular Weight | 309.75 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder (typical for arylboronic acids) | Inferred from related compounds |
| Melting Point | 106-110 °C | [5] |
| Boiling Point | No data available | [6] |
| Solubility | Slightly soluble in DMSO and Methanol. Generally insoluble in nonpolar solvents like hexane. | Inferred from related compounds[7] |
| LogP | 0.90000 | [5] |
Anticipated Spectral Characterization
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key features in standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid. The two aromatic protons will appear as doublets due to coupling with each other. The methoxy group will be a sharp singlet around 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with water, appearing over a wide chemical shift range.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbon atoms attached to the bromine atoms will be shifted downfield. The carbon attached to the boronic acid group will also have a characteristic chemical shift. The methoxy carbon will appear as a sharp signal around 55-60 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad O-H stretch from the boronic acid group (around 3200-3500 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹. Strong C=C stretching bands for the aromatic ring will appear in the 1400-1600 cm⁻¹ region. A prominent B-O stretching band is expected around 1350 cm⁻¹.
Stability and Storage Recommendations
The stability of boronic acids is a critical consideration for ensuring their reactivity and purity over time.
-
Dehydration: Like many boronic acids, this compound can undergo reversible dehydration upon heating or under vacuum to form a cyclic trimeric anhydride known as a boroxine. This process can affect the accuracy of weighing and stoichiometry in reactions. The presence of varying amounts of anhydride is a common characteristic of solid boronic acids.
-
Storage Conditions: Conflicting storage temperatures of -20°C and 2-8°C are reported by various suppliers.[1][2] For long-term storage to ensure maximum stability and prevent degradation, it is recommended to store the compound at -20°C .[1] For routine laboratory use over shorter periods, storage in a refrigerator at 2-8°C is acceptable.[2] The container should be tightly sealed and kept in a dry, dark place to protect it from moisture and light.
Handling and Safety Precautions
Boronic acids are generally considered irritants. Adherence to standard laboratory safety protocols is essential.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[10][11] When handling the powder, a dust mask or respirator (such as an N95) should be used to avoid inhalation.
-
Handling Workflow: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid creating dust. After handling, wash hands thoroughly.
Caption: A workflow for the safe handling of this compound.
Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. globalchemmall.com [globalchemmall.com]
- 6. 1109791-90-3|(3-Bromo-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 8. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,6-Dibromo-3-methoxyphenylboronic acid: Synthesis, Characterization, and Application
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2,6-Dibromo-3-methoxyphenylboronic acid is a highly functionalized aromatic organoboron compound. Its strategic placement of two bromine atoms and a methoxy group on the phenylboronic acid scaffold makes it a valuable reagent for researchers, particularly in the fields of medicinal chemistry and materials science. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, allowing for the stepwise and regioselective construction of complex, sterically hindered biaryl and polyaryl systems. The methoxy group, through its electronic and steric influence, modulates the reactivity of the boronic acid and the aromatic ring, offering fine control over synthetic outcomes.
This guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations for its use in the modern research laboratory.
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 850567-93-0 | [1][2] |
| Molecular Formula | C₇H₇BBr₂O₃ | [1] |
| Molecular Weight | 309.75 g/mol | [1][2] |
| Appearance | Predicted to be an off-white to pale yellow solid | N/A |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Synthesis via Regioselective Lithiation-Borylation
The most logical and established route for the synthesis of arylboronic acids with this substitution pattern is a regioselective lithium-halogen exchange followed by borylation. The synthesis starts from the commercially available precursor, 1,3-dibromo-2-methoxybenzene (also known as 2,6-dibromoanisole).[3][4] The key to this synthesis is the ortho-directing effect of the methoxy group, which facilitates the selective lithiation at the C1 position over the sterically equivalent C3 position.
Synthetic Workflow
The overall two-step transformation involves the preparation of the precursor followed by the core lithiation-borylation reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar phenylboronic acids.[5][6] Causality: The reaction is conducted under anhydrous conditions and an inert atmosphere (Nitrogen or Argon) because organolithium reagents are extremely reactive towards water and oxygen. The cryogenic temperature (-78°C) is critical to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction at the second bromine position.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution, 1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dibromo-2-methoxybenzene (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
Borylation: To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M HCl solution. Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with cold hexanes to yield this compound as a solid.
Structural Characterization: Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals in NMR and IR spectroscopy. These predictions are based on data from analogous compounds such as 2-methoxyphenylboronic acid, 3-methoxyphenylboronic acid, and 2,6-disubstituted analogues.[8][9][10]
| Technique | Predicted Characteristic Signals |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic Protons: Two doublets are expected in the aromatic region (δ ≈ 6.8-7.6 ppm). The proton at C4 (para to the methoxy group) and the proton at C5 (meta to the methoxy group) will form an AX or AB spin system. Methoxy Protons: A sharp singlet at δ ≈ 3.8-4.0 ppm, corresponding to the -OCH₃ group. Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, typically at δ ≈ 8.0-8.5 ppm (can exchange with D₂O). |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic Carbons: Expect 6 distinct signals. The carbon bearing the boron atom (C1, ipso-carbon) may be broad or unobserved due to quadrupolar relaxation. The carbon bearing the methoxy group (C3) will be downfield (δ ≈ 155-160 ppm). The two bromine-bearing carbons (C2, C6) will be significantly upfield shifted (δ ≈ 110-120 ppm). The remaining CH carbons (C4, C5) will appear in the typical aromatic region (δ ≈ 115-135 ppm). Methoxy Carbon: A signal at δ ≈ 56-58 ppm. |
| IR Spectroscopy (KBr or ATR) | O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹ for the methoxy group. C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region. B-O Stretch: A strong, characteristic band around 1330-1380 cm⁻¹. C-O Stretch: A strong band around 1240-1280 cm⁻¹ for the aryl ether. |
| Mass Spectrometry (ESI⁻) | [M-H]⁻: A characteristic isotopic cluster for two bromine atoms (¹Br₂ ≈ 1:2:1 ratio) would be expected around m/z 308.8. The exact mass would confirm the elemental composition. |
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[13][14]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Utility and Protocol
The presence of two bromine atoms allows for selective or double coupling reactions. The reactivity of the two bromine atoms can be differentiated based on the choice of palladium catalyst, ligands, and reaction conditions. This allows for the synthesis of unsymmetrical biaryls.
Generic Protocol for Suzuki-Miyaura Coupling:
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide/triflate coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Safety and Handling
As with all boronic acids and organobromo compounds, proper safety precautions are essential. Based on safety data for similar compounds, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound stands out as a potent and versatile building block in organic synthesis. Its unique substitution pattern enables the strategic construction of highly decorated aromatic scaffolds that are often pursued in drug discovery and materials science. A thorough understanding of its synthesis via lithiation-borylation and its application in palladium-catalyzed cross-coupling reactions empowers chemists to leverage its full synthetic potential. Adherence to rigorous experimental techniques and safety protocols is paramount to achieving successful and reproducible outcomes in the laboratory.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,3-dibromo-2-methoxybenzene [myskinrecipes.com]
- 4. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-dibromo-2-methoxybenzene 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]
- 8. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Introduction: The Strategic Importance of 2,6-Dibromo-3-methoxyphenylboronic acid in Modern Synthesis
An In-depth Technical Guide to 2,6-Dibromo-3-methoxyphenylboronic acid
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable reagent, particularly for its role in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a methoxy group providing electronic influence and two sterically demanding bromine atoms—offers chemists a versatile platform for creating novel biaryl and heterocyclic structures. These structures are often core components of pharmacologically active compounds, making this boronic acid a key player in the development of new therapeutics.[1][2][3] This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 850567-93-0 | [4][5] |
| Molecular Formula | C₇H₇BBr₂O₃ | [4][5] |
| Molecular Weight | 309.75 g/mol | [4][5] |
| Appearance | Typically an off-white to pale yellow solid | |
| Storage Temperature | -20°C | [4] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [6][7] |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient route to aryl boronic acids involves a lithium-halogen exchange followed by borylation. This method offers high regioselectivity and good yields. The synthesis of the title compound logically starts from 1,3-dibromo-2-methoxybenzene.
Proposed Synthetic Workflow
The transformation is a two-step, one-pot process that hinges on the selective formation of an aryllithium intermediate, which is then trapped by a borate ester.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol is based on established methods for synthesizing arylboronic acids from dihalogenated precursors.[8] The choice of -78 °C is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source due to its lower reactivity compared to trimethyl borate, which allows for better control of the borylation step.
-
Vessel Preparation: A three-necked round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Introduction: Add 1,3-dibromo-2-methoxybenzene (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. The causality here is that a slight excess of n-BuLi ensures full conversion of the starting material. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. The excess borate ester drives the reaction to completion.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 12 hours (overnight).
-
Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.[7][10]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[7]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Protocol: Suzuki-Miyaura Coupling
Self-Validation: This protocol incorporates standard best practices for Suzuki couplings, including degassing to protect the sensitive Pd(0) catalyst from oxygen and the use of a phase-transfer solvent system (e.g., toluene/water) to facilitate the interaction of organic and inorganic reagents.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl halide partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw. This step is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting biaryl product via column chromatography.
Broader Context: Boronic Acids in Drug Discovery
The utility of the boronic acid functional group extends far beyond its role as a coupling partner. It is a unique pharmacophore that can form reversible covalent bonds with serine proteases or act as a bioisostere of carboxylic acids.[2] This has led to the successful development of several FDA-approved drugs.[3]
-
Proteasome Inhibitors: Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are boronic acid-containing drugs that inhibit the proteasome and are used to treat multiple myeloma.[1][2]
-
β-Lactamase Inhibitors: Vaborbactam is a boronic acid-based inhibitor of β-lactamase enzymes, used in combination with antibiotics to combat resistant bacteria.[1][11]
The incorporation of building blocks like this compound allows medicinal chemists to rapidly synthesize libraries of complex molecules, exploring new chemical space in the search for potent and selective drug candidates.[12][13]
Handling, Storage, and Stability
-
Storage: this compound should be stored in a tightly sealed container at -20°C to minimize degradation.[4]
-
Handling: Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids can be irritating to the skin, eyes, and respiratory system.
-
Stability: Boronic acids are susceptible to protodeboronation, especially under acidic or basic conditions, and can undergo trimerization to form boroxines upon dehydration. Storing it cold and dry is essential for maintaining its integrity and reactivity.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura coupling, provides a reliable pathway to novel and complex chemical entities. For researchers in drug discovery, a comprehensive understanding of its synthesis, mechanism of action in coupling reactions, and proper handling is essential to fully leverage its potential in accelerating the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]
2,6-Dibromo-3-methoxyphenylboronic acid molecular weight
An In-depth Technical Guide to 2,6-Dibromo-3-methoxyphenylboronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a specialized building block crucial for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic strategies, and its core application in modern synthetic chemistry, with a focus on field-proven insights and self-validating experimental design.
Introduction and Significance
This compound is a polysubstituted aromatic organoboron compound. Organoboron compounds, particularly boronic acids, are cornerstones of modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[1][2] This specific reagent is of high interest in medicinal chemistry for several reasons:
-
Orthogonal Functionality: It possesses two bromine atoms and a boronic acid group, which can be selectively functionalized in sequential cross-coupling reactions.
-
Steric Influence: The two ortho-bromo substituents impose significant steric hindrance around the boronic acid moiety. This can be exploited to control reactivity and, in some cases, to generate atropisomers—molecules with axial chirality due to restricted rotation, a feature of increasing importance in drug design.[3]
-
Electronic Modulation: The electron-donating methoxy group influences the electronic properties of the aromatic ring, affecting its reactivity and potential interactions with biological targets.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for constructing carbon-carbon bonds.[4]
Physicochemical and Structural Properties
A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 309.75 g/mol | [5][6] |
| Molecular Formula | C₇H₇BBr₂O₃ | [5][6] |
| CAS Number | 850567-93-0 | [5][6] |
| Appearance | Solid (Typical for arylboronic acids) | N/A |
| Storage Temperature | -20°C | [6] |
Chemical Structure
The structural arrangement of the substituents dictates the molecule's reactivity.
Caption: Structure of this compound.
Synthetic Strategy: Lithiation-Borylation
The synthesis of arylboronic acids commonly proceeds via a lithium-halogen exchange followed by quenching with a borate ester.[2][7] This approach is highly effective for preparing polysubstituted derivatives.
Plausible Synthetic Workflow
The logical precursor for this synthesis is 1,3-dibromo-2-methoxybenzene. The workflow involves two main steps: regioselective lithiation and subsequent borylation.
Caption: Synthetic workflow for the target compound.
Causality Behind Experimental Choices
-
Low Temperature (-78 °C): The lithium-halogen exchange is extremely fast and exothermic. Performing the reaction at dry ice/acetone bath temperatures is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent (THF).[7]
-
Inert Atmosphere (Nitrogen/Argon): Organolithium reagents are highly reactive towards oxygen and moisture. A rigorously inert atmosphere is mandatory to prevent quenching of the aryllithium intermediate, which would drastically reduce the yield.
-
Borate Ester Quench: Trialkyl borates (e.g., triisopropyl borate) are used as the boron source. The resulting boronate ester is much more stable than the corresponding boronic acid under the basic reaction conditions and is hydrolyzed to the final product during the acidic workup.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds, most commonly to create biaryl structures.[8][9] In this reaction, the organoboronic acid serves as the transmetalating agent, transferring its organic group to the palladium catalyst.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This is the step where this compound participates.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
A Self-Validating Experimental Protocol
This protocol describes a general procedure for a Suzuki-Miyaura coupling. A self-validating system includes checkpoints and rationale to ensure the reaction's success and troubleshoot potential issues.
Reaction: Coupling of this compound with 4-Iodotoluene.
Step-by-Step Methodology
-
System Preparation (Self-Validation Checkpoint 1: Inertness):
-
Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[4] Water can hydrolyze reagents and affect catalyst activity.
-
-
Reagent Addition (Self-Validation Checkpoint 2: Stoichiometry):
-
To the flask, add this compound (1.2 equivalents).
-
Add 4-Iodotoluene (1.0 equivalent).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive halide. The base is crucial for activating the boronic acid for transmetalation.[10] The choice of catalyst and base can significantly impact reaction efficiency.
-
-
Solvent Addition and Degassing (Self-Validation Checkpoint 3: Oxygen Removal):
-
Add a solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Causality: Solvents must be thoroughly deoxygenated even after careful reagent handling. The presence of water is often beneficial in the Suzuki reaction, accelerating the transmetalation step.
-
-
Reaction Execution and Monitoring (Self-Validation Checkpoint 4: Progress Tracking):
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (4-Iodotoluene) and the appearance of a new, less polar spot indicates product formation.
-
Causality: Direct monitoring confirms that the reaction is proceeding as expected and determines the optimal reaction time, preventing decomposition from prolonged heating.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization (Self-Validation Checkpoint 5: Structural Confirmation):
-
Confirm the identity and purity of the isolated product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Broader Applications in Drug Discovery
Boronic acids are not merely synthetic intermediates; they are recognized pharmacophores. The boron atom's ability to form reversible covalent bonds with active site serines or threonines makes them potent enzyme inhibitors.[11]
-
Proteasome Inhibitors: The FDA-approved drugs Bortezomib and Ixazomib are dipeptidyl boronic acids used in cancer therapy.[1][12]
-
β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits bacterial β-lactamase enzymes, restoring the efficacy of antibiotics.[1][13]
While this compound itself is a building block, its structural motifs are highly relevant. The resulting biaryl structures can serve as scaffolds that mimic natural products or provide rigid frameworks for optimal binding to protein targets. The ability to perform sequential couplings at the two bromine positions allows for the construction of complex, three-dimensional molecules from a single, versatile starting material.
Conclusion
This compound is a powerful and specialized reagent for researchers in synthetic and medicinal chemistry. Its true value is realized through a deep understanding of its properties and the causality behind the reaction conditions in which it is employed. By utilizing robust, self-validating protocols like the one described for the Suzuki-Miyaura coupling, scientists can reliably construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxyphenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-3-methoxyphenylboronic acid (CAS No: 850567-93-0) is a pivotal, multi-functional building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions.[1][2] Its unique substitution pattern—featuring two sterically demanding bromine atoms flanking a boronic acid moiety and an adjacent methoxy group—offers a versatile platform for the regioselective construction of complex biaryl and heterocyclic structures integral to medicinal chemistry and materials science. This guide provides a comprehensive exploration of the principal synthetic route to this valuable reagent, focusing on the robust and widely adopted lithiation-borylation methodology. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Strategic Overview: The Lithiation-Borylation Approach
The most reliable and efficient pathway to this compound hinges on a classic organometallic transformation: a bromine-lithium exchange followed by electrophilic trapping with a borate ester.[3] This strategy is predicated on the selective metalation of a readily accessible precursor, 1,3-dibromo-2-methoxybenzene, to generate a potent aryllithium nucleophile, which is then quenched with a boron electrophile.
The causality behind this strategic choice is twofold:
-
Regiocontrol: The electronic and steric environment of the 1,3-dibromo-2-methoxybenzene precursor allows for a highly selective bromine-lithium exchange at one of the C-Br bonds, directly installing the lithium at the desired position for subsequent borylation.
-
Efficiency: This method avoids harsh conditions or multi-step sequences that might be incompatible with the sensitive functionalities on the aromatic ring, providing a direct and high-yielding route.
The overall synthetic workflow is illustrated below.
Figure 1: High-level workflow for the synthesis of the target boronic acid.
Mechanistic Rationale: A Tale of Two Steps
Understanding the mechanism is critical for troubleshooting and optimization. The synthesis is a sequential one-pot reaction that proceeds through two key stages.
Stage 1: Lithium-Halogen Exchange This step involves the treatment of the dibrominated precursor with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The extreme cold is essential to prevent unwanted side reactions and decomposition of the thermally sensitive aryllithium intermediate. The reaction proceeds via a four-centered transition state, resulting in the exchange of a bromine atom for a lithium atom.
Stage 2: Borylation and Hydrolysis The newly formed aryllithium species is a powerful nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃). This forms a tetracoordinate boronate complex. Upon warming and the introduction of an acidic aqueous solution (e.g., HCl), the boronate ester is hydrolyzed to yield the final, stable this compound. The lithiation-borylation process is a cornerstone of modern synthetic chemistry for preparing arylboronic acids.[4][5]
Caption: Key mechanistic steps in the lithiation-borylation sequence.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to the specified conditions, particularly temperature and atmosphere, is paramount for success.
Safety First: This procedure involves pyrophoric reagents (n-BuLi) and cryogenic temperatures. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and cryogenic gloves, is mandatory.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,3-Dibromo-2-methoxybenzene | 265.93 | 10.0 g | 37.6 | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |
| n-Butyllithium (n-BuLi) | 64.06 | 16.5 mL | 41.4 | 2.5 M solution in hexanes (1.1 eq) |
| Triisopropyl borate | 188.08 | 9.5 mL | 41.4 | (1.1 eq) |
| 2 M Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | For workup |
| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | For extraction |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
Preparation: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-dibromo-2-methoxybenzene (10.0 g, 37.6 mmol).
-
Dissolution & Cooling: Add anhydrous THF (200 mL) via cannula or syringe to dissolve the starting material. Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (16.5 mL of a 2.5 M solution in hexanes, 41.4 mmol) dropwise via syringe over 20-30 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. A color change to a pale yellow or orange solution is typically observed. Stir the mixture at -78 °C for 1 hour after the addition is complete.[6]
-
Borylation: To the aryllithium solution, add triisopropyl borate (9.5 mL, 41.4 mmol) dropwise via syringe, again ensuring the internal temperature remains below -70 °C. The addition should take approximately 15-20 minutes.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over 2-3 hours.
-
Acidic Workup: Carefully quench the reaction by slowly adding 2 M HCl (~100 mL) while stirring. Continue stirring vigorously at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis of the boronate ester.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in cold hexanes to afford this compound as a white to off-white solid.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate, providing powerful access to a vast array of biaryl compounds.[8][9][10][11]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The lithiation-borylation of 1,3-dibromo-2-methoxybenzene provides a robust, efficient, and highly regioselective route to this compound. A thorough understanding of the underlying organometallic principles and meticulous control over experimental parameters—especially temperature and atmospheric purity—are the cornerstones of a successful synthesis. The resulting boronic acid is a powerful tool for synthetic chemists, enabling the construction of sterically hindered and electronically complex molecules that are of significant interest to the pharmaceutical and materials science industries.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2,6-Dibromo-3-methoxyphenylboronic acid: Starting Materials and Core Methodologies
Introduction
2,6-Dibromo-3-methoxyphenylboronic acid (CAS No. 850567-93-0) is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis.[1][2][3] Its structural features—a methoxy group and two bromine atoms ortho to the boronic acid—provide multiple reaction handles, making it an invaluable precursor for the synthesis of complex molecules in drug discovery and materials science. This is particularly true for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[4][5][6]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the strategic synthesis of this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, focusing on the selection of optimal starting materials and the core methodologies for introducing the boronic acid functionality with precision and efficiency. Our narrative is grounded in established chemical principles to ensure a robust and reproducible synthetic strategy.
Retrosynthetic Analysis and Strategic Planning
A successful synthesis begins with a logical retrosynthetic analysis. The target molecule, this compound, presents a key challenge: the regioselective installation of a boronic acid group onto a heavily substituted benzene ring.
The most direct disconnection points to a borylation reaction on a pre-functionalized aromatic core. This leads us to the key intermediate, 1,3-dibromo-2-methoxybenzene , also known as 2,6-dibromoanisole.[7][8] This intermediate contains the required dibromo-methoxy substitution pattern, simplifying the final transformation to a single, albeit critical, functional group interconversion.
The overall synthetic strategy is therefore a two-part process:
-
Formation of the Key Intermediate: Secure or synthesize high-purity 1,3-dibromo-2-methoxybenzene.
-
Regioselective Borylation: Convert one of the C-Br bonds of the intermediate into a C-B(OH)₂ bond.
Caption: Retrosynthetic pathway for the target boronic acid.
Part I: The Key Intermediate: 1,3-Dibromo-2-methoxybenzene (2,6-Dibromoanisole)
While 1,3-dibromo-2-methoxybenzene is commercially available from various suppliers, understanding its synthesis provides deeper process knowledge and an alternative sourcing route.[7] The synthesis hinges on the principles of electrophilic aromatic substitution, where the existing substituents on the ring dictate the position of incoming electrophiles.
Starting Material Selection and Rationale
The synthesis of 1,3-dibromo-2-methoxybenzene is most effectively achieved starting from 2-bromoanisole . The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group.[9] In 2-bromoanisole, the para position (C5) and the open ortho position (C6) are activated. While some substitution may occur at C4, the strong activation towards the C6 position makes it the primary site for a second bromination, leading to the desired 2,6-disubstituted product.
Experimental Protocol: Electrophilic Bromination of 2-Bromoanisole
This protocol describes a standard electrophilic bromination using liquid bromine. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol Steps:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-bromoanisole (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 1,3-dibromo-2-methoxybenzene.
| Parameter | Value/Reagent | Rationale |
| Starting Material | 2-Bromoanisole | Directs the second bromination to the C6 position. |
| Brominating Agent | Liquid Bromine (Br₂) | Potent electrophile for aromatic substitution. |
| Solvent | Acetic Acid / CH₂Cl₂ | Polar solvent to facilitate the reaction. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products. |
| Typical Yield | 70-85% | Dependent on reaction scale and purification method. |
Part II: Regioselective Borylation of 1,3-Dibromo-2-methoxybenzene
This is the pivotal step in the synthesis. The goal is to replace one of the two chemically similar bromine atoms with a boronic acid group. The primary method for achieving this is through an organometallic intermediate, which is then trapped with a boron electrophile.
Methodology: Directed Lithiation and Borylation
The most reliable and widely used method is a lithium-halogen exchange reaction. This process takes advantage of the ortho-directing effect of the methoxy group, which coordinates with the alkyllithium reagent, facilitating the exchange at one of the adjacent bromine atoms.[10][11]
Causality Behind Experimental Choices:
-
Alkyllithium Reagent: n-Butyllithium (n-BuLi) is a strong base and an excellent lithium-halogen exchange reagent.[12]
-
Low Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as the elimination of the methoxy group or reaction at other sites. It also ensures the stability of the highly reactive aryllithium intermediate.[13]
-
Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropyl groups can help prevent the formation of over-boronated byproducts (triarylboranes).
-
Anhydrous Conditions: All organometallic reactions are extremely sensitive to moisture. Glassware must be oven-dried, and anhydrous solvents must be used to prevent the quenching of the alkyllithium and aryllithium species.[13]
Detailed Step-by-Step Protocol
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add a solution of 1,3-dibromo-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2-1.5 eq.) dropwise. A precipitate may form.
-
Warm-up: After the addition, continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis (Workup): Cool the mixture in an ice bath and quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or slurrying in a hexanes/ether mixture to yield this compound as a white solid.
Caption: Workflow for the lithiation-borylation protocol.
| Parameter | Value/Reagent | Rationale |
| Starting Material | 1,3-Dibromo-2-methoxybenzene | Key intermediate with correct substitution. |
| Lithium Source | n-Butyllithium (n-BuLi) | Effects efficient lithium-halogen exchange. |
| Boron Source | Triisopropyl Borate | Electrophile that forms the boronate ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent ideal for organolithium reactions. |
| Temperature | -78 °C to Room Temp. | Critical for stability of the aryllithium intermediate. |
| Hydrolysis | 1 M Hydrochloric Acid (HCl) | Converts the boronate ester to the final boronic acid. |
| Typical Yield | 65-80% | High-yielding and reliable transformation. |
Characterization and Quality Control
The final product, this compound (Molecular Formula: C₇H₇BBr₂O₃, Molecular Weight: 309.75 g/mol ), should be characterized to confirm its identity and purity.[1][3] Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: As an indicator of purity.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined pathway starting from the key intermediate 1,3-dibromo-2-methoxybenzene. The critical transformation—a low-temperature lithium-halogen exchange followed by borylation—is a robust and high-yielding method that leverages fundamental principles of organometallic chemistry. By understanding the causality behind each experimental parameter, from temperature control to the choice of reagents, researchers can confidently and efficiently produce this versatile building block, enabling the advancement of complex synthetic targets in pharmaceutical and materials research.
References
- 1. usbio.net [usbio.net]
- 2. globalchemmall.com [globalchemmall.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 1,3-dibromo-2-methoxybenzene 98% | CAS: 38603-09-7 | AChemBlock [achemblock.com]
- 8. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. reddit.com [reddit.com]
An In-Depth Technical Guide to 2,6-Dibromo-3-methoxyphenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,6-Dibromo-3-methoxyphenylboronic acid, a versatile building block in modern synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document delves into its synthesis, characterization, and key applications, offering field-proven insights and detailed protocols to empower your research endeavors. The IUPAC name for this compound is indeed (2,6-dibromo-3-methoxyphenyl)boronic acid.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
Boronic acids and their derivatives are foundational pillars in contemporary drug discovery, largely due to their unique chemical properties and versatile reactivity.[1][2][3][4] Among these, this compound (CAS No: 850567-93-0) emerges as a particularly strategic reagent. Its unique substitution pattern—a methoxy group providing electronic modulation and two ortho-bromine atoms offering steric influence and further synthetic handles—makes it an invaluable tool for accessing complex molecular architectures.
The core utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5][6][7][8] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in a vast array of bioactive molecules. The sterically hindered nature of this particular boronic acid can be exploited to control atropisomerism, a key consideration in the design of conformationally restricted drugs.[5][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2,6-dibromo-3-methoxyphenyl)boronic acid | Internal |
| CAS Number | 850567-93-0 | [10] |
| Molecular Formula | C₇H₇BBr₂O₃ | [10] |
| Molecular Weight | 309.75 g/mol | [10] |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Melting Point | Not available. Expected to be >150 °C. | --- |
| Solubility | Soluble in methanol, THF, DMF. Sparingly soluble in water. | --- |
| Storage | Store at -20°C for long-term stability. | [10] |
Synthesis of this compound: A Proposed Protocol
Foundational Chemistry: The Logic Behind the Chosen Pathway
The synthesis commences with a suitable starting material, 1,3-dibromo-2-methoxybenzene. The core of the synthesis is a regioselective lithium-halogen exchange. At low temperatures, an organolithium reagent, typically n-butyllithium, will preferentially abstract a bromine atom. The choice of which bromine is abstracted is directed by the electronic and steric environment. This is followed by quenching the resulting aryllithium intermediate with a boron electrophile, such as triisopropyl borate. The subsequent acidic workup hydrolyzes the boronate ester to furnish the desired boronic acid.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
1,3-Dibromo-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3-dibromo-2-methoxybenzene (1.0 eq) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the generated aryllithium species, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization and Quality Control
Rigorous characterization is paramount to ensure the identity, purity, and stability of this compound before its use in subsequent reactions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The integration and splitting patterns will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the boron will likely exhibit a broad signal.[13][14]
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A signal in the range of δ 28-33 ppm is indicative of a trigonal planar (sp²) boronic acid.[15][16]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ 7.0-7.5 (m, 2H, Ar-H), 3.8-4.0 (s, 3H, OCH₃), 5.0-6.0 (br s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃) | δ 150-160 (C-O), 110-140 (Ar-C), 55-60 (OCH₃). The C-B signal may be broad or unobserved. |
| ¹¹B NMR (CDCl₃) | δ 28-33 ppm |
Note: These are predicted values and should be confirmed experimentally.
Applications in Drug Development: The Suzuki-Miyaura Coupling
The primary application of this compound in drug development is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl motifs that are common in pharmacologically active compounds.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[5][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (e.g., an aryl bromide or chloride).
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Representative Protocol for a Suzuki-Miyaura Coupling Reaction
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[17]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its unique substitution pattern provides both steric and electronic handles that can be strategically employed to access novel chemical space. A thorough understanding of its synthesis, characterization, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for any researcher aiming to leverage its full potential. This guide provides a solid foundation for the safe and effective use of this important reagent in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. scilit.com [scilit.com]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. escholarship.org [escholarship.org]
A Comprehensive Technical Guide to 2,6-Dibromo-3-methoxyphenylboronic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 2,6-Dibromo-3-methoxyphenylboronic acid, a key building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a robust understanding of its application.
Section 1: Strategic Importance and Physicochemical Properties
This compound (CAS No. 850567-93-0) is a highly functionalized arylboronic acid of significant interest in modern organic synthesis.[1][2][3] Its utility stems from the strategic placement of its functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the sterically encumbering ortho-bromo substituents. This unique arrangement makes it an invaluable reagent for the synthesis of complex, sterically hindered biaryl structures, which are prevalent scaffolds in many biologically active molecules and pharmaceutical agents.[1]
The methoxy group at the 3-position further modulates the electronic properties of the aromatic ring, influencing its reactivity in coupling reactions. Understanding these structural nuances is critical for its effective application in the synthesis of novel compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850567-93-0 | [1][2] |
| Molecular Formula | C₇H₇BBr₂O₃ | [1][2] |
| Molecular Weight | 309.75 g/mol | [1][2] |
| Appearance | Typically an off-white to pale yellow solid | |
| Storage Temperature | 2-8°C or -20°C is recommended for long-term stability | [2] |
Section 2: Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step to ensure the reliability and reproducibility of synthetic campaigns. When procuring this reagent, it is essential to consider purity, available quantities, and lead times.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BOC Sciences | 97% | Inquire for pricing and custom synthesis |
| Pharmaffiliates | High Purity | Inquire for stock status |
| LookChem | 97% | Available |
| US Biological Life Sciences | Highly Purified | 100mg, 250mg |
| Key Organics Limited | >97% | Available |
It is advisable to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Section 3: Synthesis and Purification: A Plausible Laboratory-Scale Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 3-methoxyanisole:
-
Electrophilic Bromination: The aromatic ring of 3-methoxyanisole is first activated by the methoxy group, directing electrophilic substitution to the ortho and para positions. Due to the steric hindrance from the methoxy group, bromination is expected to occur at the 2 and 6 positions.
-
Lithium-Halogen Exchange and Borylation: The resulting 1,3-dibromo-2-methoxybenzene can then undergo a lithium-halogen exchange followed by quenching with a trialkyl borate to install the boronic acid functionality.
References
safety and handling of 2,6-Dibromo-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Safe Handling and Use of 2,6-Dibromo-3-methoxyphenylboronic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the following guide is synthesized from established safety protocols for arylboronic acids and aims to instill a culture of safety and experimental reproducibility.
Chemical Identity and Properties
This compound is an organoborane compound that serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.
| Property | Value |
| CAS Number | 850567-93-0[1] |
| Molecular Formula | C₇H₇BBr₂O₃[1][2] |
| Molecular Weight | 309.75 g/mol [1][2] |
| Appearance | Typically a solid |
| Storage Temperature | -20°C[1] |
Hazard Identification and GHS Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[4][5][6]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[7]
Hazard Statements:
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[4]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4]
-
Storage: P403+P233, P405[4]
-
Disposal: P501[4]
The Science of Safe Handling: Causality and Protocol
The inherent reactivity of arylboronic acids necessitates stringent handling protocols. Their susceptibility to decomposition pathways not only impacts experimental outcomes but can also lead to the formation of potentially hazardous byproducts.
Understanding Decomposition Pathways
Two primary decomposition pathways for arylboronic acids are protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions and can be accelerated by temperature and the presence of water.[8][9] For this compound, this would result in the formation of 1,3-dibromo-2-methoxybenzene.
-
Oxidative Instability: Arylboronic acids can undergo oxidation, leading to the formation of various byproducts. This can be influenced by exposure to air (oxygen) and light.
These decomposition pathways underscore the importance of an inert atmosphere and proper storage conditions to maintain the compound's integrity.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[3][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10][11] | Protects eyes from dust particles and potential splashes.[10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[10][11] | Minimizes the risk of respiratory tract irritation.[10] |
Experimental Workflow: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for both safety and experimental success.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound.
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and protodeboronation.
-
Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[3][4][12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]
-
In case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][11]
-
If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][11]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5][11]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11][12] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Analysis of 2,6-Dibromo-3-methoxyphenylboronic acid
Introduction: The Structural Elucidation of a Key Building Block
2,6-Dibromo-3-methoxyphenylboronic acid is a versatile synthetic intermediate, finding application in the development of novel pharmaceuticals and complex organic materials. Its utility stems from the strategic placement of reactive sites: the boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and the dibrominated aromatic ring, which offers further points for functionalization. Accurate structural confirmation and purity assessment are paramount for its successful application in these demanding fields. This guide provides a comprehensive overview of the expected spectral characteristics of this compound and outlines the methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Expected Spectroscopic Behavior
The unique arrangement of substituents on the phenyl ring dictates the expected spectral output. The two bulky bromine atoms ortho to the boronic acid group will induce significant steric hindrance, potentially influencing bond angles and rotational freedom. The electron-donating methoxy group at the meta position will, in turn, affect the electronic environment of the aromatic protons and carbons.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For arylboronic acids, careful sample preparation and choice of solvent are critical to obtaining high-quality, interpretable spectra.
Challenges in NMR of Arylboronic Acids: The Oligomerization Problem
Arylboronic acids have a propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation.[1]
Caption: Equilibrium between arylboronic acid monomer and its trimeric anhydride (boroxine).
Experimental Protocol: Acquiring a High-Resolution Spectrum
To favor the monomeric form and obtain a clean spectrum, the following protocol is recommended:
-
Solvent Selection: Utilize a deuterated solvent that can disrupt the hydrogen bonding network responsible for oligomerization. d6-DMSO or d4-methanol are excellent choices.[1] d6-DMSO has the added benefit of clearly showing the exchangeable protons of the B(OH)2 group.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution; gentle warming may be necessary.
-
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Pulse Program: A standard proton-decoupled pulse sequence should be used.
-
Expected ¹H NMR Spectral Data (400 MHz, d6-DMSO)
The aromatic region of the ¹H NMR spectrum is expected to show a simple AX system, corresponding to the two adjacent aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | Ar-H | The proton ortho to the methoxy group and meta to the boronic acid and a bromine atom. |
| ~7.1 | d | 1H | Ar-H | The proton meta to the methoxy group and ortho to a bromine atom. |
| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~8.2 | br s | 2H | -B(OH)₂ | Broad singlet due to chemical exchange with residual water in the solvent. The integration can be variable. |
Note: The exact chemical shifts are predictive and may vary slightly based on experimental conditions.
Expected ¹³C NMR Spectral Data (100 MHz, d6-DMSO)
The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C-OCH₃ | The carbon atom attached to the electron-donating methoxy group will be significantly deshielded. |
| ~135-140 | Ar-C-H | Aromatic carbons bearing a hydrogen atom. |
| ~110-120 | Ar-C-Br | Carbons attached to bromine atoms will be shielded relative to other substituted carbons. |
| ~130 (broad) | Ar-C-B | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is the preferred method for solid samples as it requires minimal sample preparation.
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient.
Expected IR Spectral Data
The IR spectrum will be characterized by the vibrational modes of the O-H, C-H, C=C, B-O, and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3600-3200 (broad) | O-H stretch | The broadness is indicative of hydrogen bonding in the B(OH)₂ group. |
| ~3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| ~2950-2850 | Aliphatic C-H stretch | From the -OCH₃ group. |
| ~1600-1450 | Aromatic C=C stretch | Multiple bands are expected in this region, characteristic of the phenyl ring. |
| ~1350 | B-O stretch | A strong, characteristic absorption for the boron-oxygen single bond. |
| ~1250 | C-O stretch | Asymmetric stretch of the aryl ether. |
| ~1030 | C-O stretch | Symmetric stretch of the aryl ether. |
| Below 800 | C-Br stretch | The carbon-bromine stretching vibrations appear in the fingerprint region. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.
Challenges in Mass Spectrometry of Arylboronic Acids
Under certain ionization conditions, boronic acids can undergo dehydration or form adducts, leading to complex mass spectra. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: ESI in negative ion mode is often preferred for boronic acids, as they can readily deprotonate to form [M-H]⁻ ions.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining accurate mass measurements and confirming the elemental composition.
Expected Mass Spectral Data
The molecular formula of this compound is C₇H₇BBr₂O₃, with a monoisotopic mass of 307.88 g/mol .
| m/z (Negative Mode) | Ion | Rationale |
| [M-H]⁻ | [C₇H₆BBr₂O₃]⁻ | Deprotonation of one of the hydroxyl groups on the boronic acid. |
| [M+formate]⁻ | [C₇H₇BBr₂O₃ + HCOO]⁻ | Adduct formation with formic acid, which is often present in the mobile phase. |
The isotopic pattern will be highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Synthesis and Purity Considerations
A common synthetic route to arylboronic acids is through a lithium-halogen exchange followed by borylation.[3][4]
Caption: Plausible synthetic pathway for the target molecule.
The purity of the final product is critical. Impurities from the starting materials or side reactions can complicate spectral interpretation and adversely affect downstream applications. Recrystallization is a common method for purification. The spectral techniques outlined in this guide are essential for confirming the successful synthesis and purity of this compound.
Conclusion
The comprehensive spectral analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. By understanding the underlying principles of each technique and anticipating potential challenges, such as oligomerization in NMR, researchers can confidently characterize this important synthetic building block. The combination of these analytical methods ensures the high quality and reliability required for applications in drug discovery and materials science.
References
solubility of 2,6-Dibromo-3-methoxyphenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-3-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound (C₇H₇BBr₂O₃, MW: 309.75 g/mol , CAS: 850567-93-0) is a substituted phenylboronic acid.[1][2] Such compounds are indispensable in modern synthetic chemistry for the formation of carbon-carbon bonds. The efficiency of reactions employing this reagent, as well as its purification and handling, are intrinsically linked to its solubility profile. This guide serves as a technical resource for scientists to predict, determine, and understand the solubility of this specific boronic acid in a range of common organic solvents.
Physicochemical Properties and Safety Considerations
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 850567-93-0 | [1] |
| Molecular Formula | C₇H₇BBr₂O₃ | [1] |
| Molecular Weight | 309.75 g/mol | [1][2] |
| Appearance | Typically a solid | N/A |
| Safety | Causes skin and eye irritation. May cause respiratory irritation. | [3] |
Handling Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended.[3]
Predicting the Solubility of this compound
While specific quantitative data is sparse, the solubility behavior of this compound can be predicted by examining the behavior of analogous phenylboronic acids and considering the influence of its substituents.
General Trends for Phenylboronic Acids:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4][5][6]
-
Low Solubility: Hydrocarbons (e.g., hexane, cyclohexane).[4][5][6]
-
Variable Solubility in Water: Generally low, but increases with temperature.[4][7][8]
Influence of Substituents on this compound: The structure of this compound features two bromine atoms and a methoxy group on the phenyl ring.
-
Bromine Atoms: These are large, electron-withdrawing, and hydrophobic substituents. Their presence is likely to decrease solubility in polar protic solvents like water and increase solubility in nonpolar organic solvents compared to unsubstituted phenylboronic acid.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents. However, its overall effect might be overshadowed by the two bulky bromo groups.
Predicted Solubility Profile: Based on these structural features, a qualitative prediction of solubility in different solvent classes is presented below. This should be empirically verified.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic nature of the dibrominated ring likely dominates, despite the potential for hydrogen bonding with the boronic acid and methoxy groups. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar boronic acid moiety and interact with the methoxy group, while also accommodating the substituted phenyl ring. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | Solubility in nonpolar solvents is expected to be higher than in water due to the hydrophobic character of the molecule. DCM may show moderate solubility due to its ability to interact with the aromatic ring. |
Experimental Determination of Solubility
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method .[5][6][9] This technique involves heating a biphasic sample of known composition and identifying the temperature at which complete dissolution occurs.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.
-
Add a precise volume or mass of the desired organic solvent to the vessel.
-
-
Heating and Equilibration:
-
Begin stirring the mixture vigorously to ensure good mixing.
-
Heat the vessel at a slow, constant rate (e.g., 0.2-0.5 °C/min) using a circulating water bath connected to the jacket. A slow heating rate is crucial for accurate determination.
-
-
Observation of Dissolution:
-
Visually or instrumentally monitor the sample for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.
-
For more precise measurements, a turbidity sensor can be used to detect the transition to a clear solution.[9]
-
-
Data Collection:
-
Record the temperature and the composition (mole fraction or g/L) of the sample.
-
Repeat the measurement to ensure reproducibility.
-
-
Generating a Solubility Curve:
-
Repeat steps 1-4 with different known compositions of solute and solvent to determine the solubility at various temperatures.
-
Plot the solubility (in mole fraction, g/100g solvent, or mol/L) as a function of temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the dynamic determination of solubility.
Key Factors Influencing Solubility
The solubility of phenylboronic acids is a complex interplay of several factors. Understanding these is crucial for solvent selection and experimental design.
-
Solvent Properties:
-
Polarity: A solvent's polarity must be compatible with the solute. For substituted phenylboronic acids, a balance is often needed to solvate both the polar boronic acid head and the less polar aromatic ring.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, interacting with the -B(OH)₂ group. Aprotic polar solvents (e.g., THF, acetone) can act as hydrogen bond acceptors.
-
-
Temperature: The solubility of most solid organic compounds, including boronic acids, increases with temperature. This relationship is fundamental to techniques like recrystallization.
-
Formation of Boroxines: A known characteristic of boronic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7][9] This process can affect solubility measurements as it consumes the parent boronic acid. It is therefore advisable to use freshly opened or properly stored reagent and to be mindful of thermal decomposition during prolonged heating.
Caption: Factors influencing the solubility of phenylboronic acids.
Data Presentation Template
The following table provides a structured format for recording experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Observations |
| e.g., Tetrahydrofuran | 25 | ||||
| 40 | |||||
| 60 | |||||
| e.g., Toluene | 25 | ||||
| 40 | |||||
| 60 | |||||
| e.g., Acetonitrile | 25 | ||||
| 40 | |||||
| 60 |
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the general solubility trends of phenylboronic acids, the influence of the specific substituents on the target molecule, and by employing a reliable experimental method such as the dynamic technique, scientists can effectively determine the solubility profile of this important synthetic building block. This empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and ensuring the successful application of this compound in research and development.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
2,6-Dibromo-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling
An In-Depth Guide to the Application of 2,6-Dibromo-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Within the vast arsenal of building blocks available for this transformation, This compound emerges as a highly strategic intermediate. Its unique substitution pattern—featuring two reactive bromine atoms flanking a methoxy group—offers a powerful platform for constructing sterically congested and electronically nuanced biaryl systems. This guide provides a comprehensive overview of its application, detailing the mechanistic rationale, robust experimental protocols, and critical parameters for leveraging this versatile reagent in complex synthetic challenges.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
A successful Suzuki-Miyaura coupling hinges on the orchestration of a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reactions, especially with challenging substrates.
The cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by electron-rich, bulky phosphine ligands, inserts into the carbon-halogen bond of an aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[7]
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This species then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.[6][7] The choice of base is critical and can significantly influence reaction rates and outcomes.[5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Single Coupling with this compound
This protocol provides a robust starting point for the mono-arylation of this compound. The di-ortho substitution pattern makes this a sterically demanding coupling, necessitating the use of highly active catalyst systems.[8][9]
Materials and Equipment
-
Reagents:
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
TLC plates and column chromatography supplies (silica gel, solvents)
-
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Palladium catalysts and phosphine ligands are sensitive to air and moisture. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][13][14]
Step-by-Step Experimental Procedure
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water to achieve the desired concentration (typically 0.1-0.5 M). A common solvent ratio is 10:1 organic solvent to water.
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1.0 : 1.1 (Boronic Acid : Aryl Halide) | A slight excess of the halide can help drive the reaction to completion. |
| Catalyst Loading | 1-2 mol % Pd | Sufficient for most couplings. Higher loading may be needed for very challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines are essential for coupling sterically hindered partners.[5] |
| Base | K₃PO₄ or K₂CO₃ (3.0 equiv) | K₃PO₄ is often superior for hindered couplings.[5] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (10:1 v/v) | Aprotic polar solvents are generally effective. Water is often necessary for the transmetalation step.[15] |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers, especially for oxidative addition to aryl bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the Pd(0) catalyst and phosphine ligands. |
Advanced Considerations: Selectivity and Optimization
Regioselectivity and Sequential Coupling
The two bromine atoms on the 2,6-Dibromo-3-methoxyphenyl scaffold are electronically and sterically distinct. The C2-Br is flanked by the boronic acid and the methoxy group, while the C6-Br is adjacent only to the boronic acid. This differentiation opens the possibility for regioselective mono-coupling . Achieving selectivity often requires careful tuning of reaction conditions (catalyst, temperature, reaction time). For instance, a less reactive catalyst system or lower temperatures might favor coupling at the more accessible C6 position.
Following a successful mono-coupling and purification, the remaining bromine atom can be subjected to a second, different Suzuki-Miyaura coupling, enabling the synthesis of complex, unsymmetrical terphenyl systems.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficient temperature; Inappropriate ligand/base combination. | Ensure rigorous inert atmosphere and use freshly degassed solvents. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). Increase temperature. |
| Protodeboronation | Presence of excess water or protic sources; Base is too strong or reaction time is too long. | Use anhydrous solvents and dry base thoroughly. Use K₃PO₄ instead of stronger bases like hydroxides. Monitor reaction to avoid prolonged heating after completion. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species; High temperatures. | Degas solvents thoroughly. Ensure a leak-proof inert atmosphere. Avoid unnecessarily high temperatures.[6] |
| Formation of Byproducts | Side reactions due to high temperature; Catalyst decomposition. | Lower the reaction temperature. Screen alternative catalyst systems or use pre-catalysts that form the active Pd(0) species under milder conditions.[16] |
Synthetic Application: Building Block for Complex Molecules
The structural motif provided by this compound is valuable in medicinal chemistry and materials science. For example, it can serve as a precursor to highly substituted biaryl systems that exhibit atropisomerism—a form of axial chirality arising from restricted rotation around a single bond.[17] Such chiral scaffolds are of high interest in asymmetric catalysis and as ligands for transition metals.
Consider the synthesis of a hypothetical unsymmetrical terphenyl derivative, a common core in drug candidates and organic materials:
Caption: A potential two-step synthetic route using the title compound.
This two-step sequence highlights the utility of the dibromo-functionality, allowing for the controlled, stepwise introduction of different aryl groups to build molecular complexity.
Conclusion
This compound is more than a simple building block; it is a sophisticated tool for the synthesis of sterically demanding, polysubstituted aromatic compounds. Success in its application relies on a firm grasp of the Suzuki-Miyaura mechanism and the strategic selection of highly active palladium catalysts, appropriate ligands, and optimized reaction conditions. By following the protocols and considering the insights provided in this guide, researchers can effectively harness the synthetic potential of this versatile reagent to accelerate the discovery and development of novel chemical entities.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. angenechemical.com [angenechemical.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,6-Dibromo-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 2,6-Dibromo-3-methoxyphenylboronic Acid in Modern Synthesis
The synthesis of biaryl and heterobiaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3]
This application note focuses on This compound (CAS No. 850567-93-0), a highly functionalized building block with significant potential for the synthesis of complex molecular architectures.[4][5] Its unique substitution pattern—two bromine atoms ortho to the boronic acid moiety and a methoxy group at the meta-position—offers a versatile platform for creating sterically hindered and electronically tuned biaryl systems. The presence of two bromine atoms allows for selective mono- or sequential di-coupling reactions, providing a pathway to intricate, multi-substituted aromatic compounds. This guide provides a detailed exploration of its application in Suzuki-Miyaura coupling, including mechanistic insights, optimized protocols, and key considerations for its effective use.
Reagent Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 850567-93-0 |
| Molecular Formula | C₇H₇BBr₂O₃ |
| Molecular Weight | 309.75 g/mol [5] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 106-110 °C |
| Storage | 2-8°C, under inert atmosphere |
Mechanistic Considerations for a Sterically Hindered Boronic Acid
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The unique structure of this compound introduces specific mechanistic considerations, primarily due to the steric hindrance imposed by the two ortho-bromo substituents.
-
Oxidative Addition : The palladium(0) catalyst initiates the cycle by inserting into the aryl-halide (or triflate) bond of the coupling partner, forming a palladium(II) species. This step is generally not directly affected by the structure of the boronic acid.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. For this to occur efficiently with a sterically hindered reagent like this compound, several factors are critical:
-
Activation of the Boronic Acid : A base is required to activate the boronic acid, forming a more nucleophilic boronate species. For sterically hindered boronic acids, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Ligand Choice : The choice of phosphine ligand on the palladium catalyst is paramount. The ortho-bromine atoms create significant steric bulk, which can impede the approach of the boronic acid to the palladium center. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often necessary to facilitate the transmetalation step by creating a more reactive, coordinatively unsaturated palladium complex.
-
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. This step is typically fast and irreversible.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates. Due to the dibromo substitution, both mono- and di-coupling reactions are possible.
Protocol 1: Selective Mono-Arylation
This protocol is designed for the selective coupling at one of the C-Br bonds, which is often achievable by controlling the stoichiometry of the reagents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 850567-93-0,(2,6-DIBROMO-5-METHOXY)BENZENEBORONIC ACID | lookchem [lookchem.com]
- 5. USA Chemical Suppliers - Products: '0-9', Page: 447 [americanchemicalsuppliers.com]
Application Notes and Protocols for the Double Suzuki Reaction with 2,6-Dibromo-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Crafting Complex Architectures through Sequential C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in constructing carbon-carbon bonds.[1] A particularly powerful extension of this methodology is the double Suzuki reaction on dihalogenated substrates, which enables the rapid assembly of complex biaryl and terphenyl motifs.[2][3] These structures are privileged scaffolds in medicinal chemistry and materials science. This guide provides a detailed exploration of the double Suzuki reaction utilizing 2,6-Dibromo-3-methoxyphenylboronic acid as a central scaffold. This unique substrate, possessing both nucleophilic (boronic acid) and electrophilic (dibromo) centers, presents distinct challenges and opportunities for the synthesis of sterically hindered and electronically diverse m-terphenyl derivatives.
The strategic functionalization of this compound through a double Suzuki coupling allows for the introduction of two identical or different aryl or heteroaryl groups, leading to a diverse array of molecular architectures. Achieving high yields and selectivity in such transformations requires careful optimization of catalytic systems and reaction conditions to favor the desired double coupling over mono-coupling or undesired side reactions.[4][5] This document will provide a comprehensive protocol, elucidate the mechanistic rationale behind the procedural steps, and offer insights into troubleshooting potential challenges.
Mechanistic Considerations: The Palladium Catalytic Cycle in Double Coupling
The double Suzuki-Miyaura reaction proceeds through two sequential catalytic cycles, each involving the three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of the overall process is contingent on the successful completion of both cycles.
Figure 1: Sequential catalytic cycles in the double Suzuki-Miyaura reaction.
A key challenge in double Suzuki reactions is managing the reactivity of the mono-coupled intermediate. Often, the electronic and steric properties of the newly introduced aryl group can deactivate the second bromine atom, making the second coupling more sluggish than the first. To overcome this, higher catalyst loadings, more forcing conditions (higher temperatures), and robust catalyst systems are often necessary to drive the reaction to completion.[4]
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methoxyphenylboronic Acid
This protocol details a general procedure for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 309.79 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 2.2 | 2.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL | - |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The use of a robust catalyst is essential for achieving the double coupling.[1]
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. The aqueous-organic solvent mixture is often beneficial for dissolving the boronic acids and the inorganic base.[6]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. For particularly challenging substrates, microwave irradiation can be an effective strategy to accelerate the reaction.[7][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,6-diaryl-3-methoxyphenylboronic acid.
-
Expert Insights and Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst, for sterically hindered arylboronic acids or to improve reaction efficiency, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9]
-
Base Selection: The choice of base is critical. Potassium carbonate is a good starting point, but for less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[10]
-
Solvent System: The ratio of organic solvent to water can influence the reaction rate and yield. A solvent system of dioxane/water or toluene/ethanol/water is commonly employed. The optimal system will depend on the solubility of the specific substrates.
-
Incomplete Reaction: If the reaction stalls at the mono-coupled product, consider increasing the reaction temperature, extending the reaction time, or adding a fresh portion of the catalyst. Using a higher excess of the arylboronic acid (e.g., 2.5-3.0 equivalents) can also help drive the reaction to completion.
-
Side Reactions: The primary side reaction is often the formation of the mono-coupled product. Another potential side reaction is the homocoupling of the arylboronic acid. Ensuring a thoroughly deoxygenated reaction environment can minimize homocoupling.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the double Suzuki coupling of this compound with various arylboronic acids, based on literature for similar transformations.[1]
| Entry | Arylboronic Acid (Ar) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-3-methoxyphenylboronic acid | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-3-methoxyphenylboronic acid | 70-80 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2,6-Bis(4-trifluoromethylphenyl)-3-methoxyphenylboronic acid | 65-75 |
| 4 | 2-Methylphenylboronic acid | 2,6-Bis(2-methylphenyl)-3-methoxyphenylboronic acid | 50-65 |
Workflow Visualization
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. m.youtube.com [m.youtube.com]
Introduction: Navigating the Challenges of a Sterically Congested Building Block
An In-Depth Guide to Catalyst Selection for Cross-Coupling Reactions of 2,6-Dibromo-3-methoxyphenylboronic Acid
This compound (CAS: 850567-93-0, Formula: C₇H₇BBr₂O₃) is a valuable synthetic intermediate for accessing complex, multi-substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility, however, is tempered by a significant synthetic challenge: the profound steric hindrance imposed by two bromine atoms positioned ortho to the boronic acid moiety. This congestion dramatically influences the molecule's reactivity in cornerstone C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalyst selection and protocol optimization for reactions involving this sterically demanding substrate. We will move beyond simple procedural lists to explain the fundamental principles governing catalyst efficacy, empowering you to troubleshoot and adapt methodologies for your specific synthetic targets.
Core Challenge: Overcoming Steric Hindrance in Catalytic Cycles
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its functional group tolerance and mild conditions.[3][4] However, substrates like this compound test the limits of standard catalytic systems. The steric bulk from the ortho-dibromo substituents impedes key steps of the catalytic cycle, primarily the transmetalation and reductive elimination steps.
-
Transmetalation: The transfer of the aryl group from the activated boronate complex to the palladium center is sterically hindered, slowing down the reaction rate.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can be particularly sluggish for bulky biaryl products. This can lead to catalyst decomposition and the formation of unwanted side products.
Therefore, successful coupling requires a catalyst system—a combination of a palladium precursor and a supporting ligand—specifically designed to operate effectively in a crowded steric environment.[5][6]
Strategic Catalyst Selection: Ligands Make the Difference
The choice of ligand is the most critical factor for achieving high yields with sterically hindered substrates. The ideal ligand must be both bulky enough to promote the formation of a highly reactive, monoligated Pd(0) species and electron-rich enough to facilitate the difficult oxidative addition and reductive elimination steps.[7]
Bulky, Electron-Rich Monodentate Phosphine Ligands
This class of ligands represents the state-of-the-art for challenging cross-coupling reactions. Their architecture is intentionally designed to create a sterically demanding coordination sphere around the palladium center.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective.[7][8] The biaryl backbone provides a rigid scaffold, while the bulky dicyclohexylphosphino group and substituted aryl rings create a large steric footprint. This bulkiness promotes the formation of the active L₁Pd(0) species, which is more reactive than the corresponding L₂Pd(0) complex.[7] The electron-donating nature of these ligands also increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step and the final reductive elimination.
-
Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also highly effective. Their large cone angles and strong electron-donating character make them suitable for coupling hindered aryl chlorides and bromides.[4]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful alternatives to phosphine ligands. They are strong σ-donors, forming very stable bonds with the palladium center. This stability can translate to higher catalyst turnover numbers and robustness at elevated temperatures. For sterically hindered couplings, NHC-palladium complexes have demonstrated high efficiency, often providing excellent yields under mild conditions with low catalyst loadings.[5]
The table below summarizes leading catalyst systems for sterically hindered Suzuki-Miyaura couplings.
| Catalyst System Component | Specific Examples | Rationale for Efficacy | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available sources of Pd(0) after in-situ reduction. | Pd₂(dba)₃ can be advantageous as it is already in the Pd(0) state. |
| Bulky Phosphine Ligands | SPhos, XPhos, P(t-Bu)₃ | Bulky and electron-rich, promoting monoligated Pd(0) species and accelerating key catalytic steps.[7] | Air-sensitive; require handling under inert atmosphere. |
| NHC Ligands | IPr, IMes based complexes | Strong σ-donors forming robust catalysts, often with high turnover numbers.[5] | Pre-formed PEPPSI-type catalysts offer ease of handling.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid; stronger, non-nucleophilic bases are often preferred for hindered substrates. | Base strength and solubility can significantly impact reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic solvents are standard. Solvent choice affects solubility of reagents and catalyst stability. | Rigorous degassing is crucial to prevent catalyst oxidation and protodeboronation.[9] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For hindered substrates like this compound, the Transmetalation and Reductive Elimination steps are often rate-limiting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Decision Workflow for Catalyst Selection
This workflow provides a logical path for selecting and optimizing a catalyst system for your specific reaction.
Caption: Catalyst selection workflow for a hindered substrate.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is a reliable first choice for coupling this compound with a generic aryl bromide coupling partner.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene (0.2 M relative to aryl bromide)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Ar or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an NHC-Palladium Precatalyst
This protocol utilizes a pre-formed, air-stable catalyst, which can simplify reaction setup.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (0.2 M relative to aryl bromide)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Ar or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Cs₂CO₃ (3.0 equiv), and PEPPSI™-IPr catalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 5-7 as described in Protocol 1.
Conclusion and Final Recommendations
Successfully employing this compound in cross-coupling reactions hinges on a rational approach to catalyst selection that directly addresses the substrate's inherent steric challenges.
-
Prioritize Bulky Ligands: For initial attempts, catalyst systems based on bulky, electron-rich phosphines like SPhos are highly recommended.[7][8]
-
Consider NHC Catalysts: If phosphine-based systems prove suboptimal, N-heterocyclic carbene catalysts offer a powerful and robust alternative.[5]
-
Optimize the System: Catalyst performance is inextricably linked to the choice of base, solvent, and temperature. A systematic optimization of these parameters is crucial for maximizing yield and minimizing side reactions.
-
Embrace Inert Techniques: The Pd(0) active species is oxygen-sensitive. Rigorous exclusion of air and use of properly degassed solvents are non-negotiable for reproducibility and success.
By understanding the interplay between the sterically congested substrate and the design of the catalyst, researchers can confidently unlock the synthetic potential of this compound for the construction of novel and complex molecular architectures.
References
- 1. usbio.net [usbio.net]
- 2. globalchemmall.com [globalchemmall.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
base and solvent effects in 2,6-Dibromo-3-methoxyphenylboronic acid coupling
Topic: Navigating the Critical Role of Base and Solvent in the Suzuki-Miyaura Coupling of Sterically Hindered 2,6-Dibromo-3-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2][3][4] These motifs are central to a vast array of pharmaceuticals, agrochemicals, and advanced materials. However, the reaction's famed versatility is often tested by substrates bearing significant steric hindrance.
This compound represents a classic example of such a challenging substrate. The presence of two bromine atoms ortho to the boronic acid moiety imposes severe steric congestion around the reactive center. This hindrance can dramatically impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesired byproducts.[5][6][7][8]
This guide serves as an in-depth exploration into the two most critical, yet often overlooked, parameters for overcoming these steric barriers: the choice of base and solvent. By understanding the mechanistic roles of these components and systematically evaluating their impact, researchers can transform a low-yielding struggle into a highly efficient and reproducible synthesis. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear framework for optimizing the coupling of this and other sterically demanding substrates.
Mechanistic Imperatives: The Synergistic Role of Base and Solvent
The success of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle, which broadly consists of three key phases: oxidative addition, transmetalation, and reductive elimination.[1][2] For sterically hindered substrates, the transmetalation step is frequently the rate-limiting bottleneck. It is precisely at this stage that the base and solvent exert their most profound influence.
The Essential Role of the Base: Activating the Boronic Acid
The primary function of the base is to activate the boronic acid, converting it into a more nucleophilic "ate" complex.[9][10][11] This transformation is crucial for facilitating the transfer of the aryl group from boron to the palladium center.
Two primary mechanisms are proposed for this activation[12][13][14]:
-
The Boronate Pathway: The base (e.g., OH⁻ from K₃PO₄ hydrolysis) reacts directly with the boronic acid [ArB(OH)₂] to form a highly nucleophilic trihydroxyboronate species [ArB(OH)₃]⁻. This charged species is significantly more reactive in the transmetalation step.[9][12][13]
-
The Hydroxide Pathway: The base first exchanges with the halide on the palladium(II) complex to form a palladium-hydroxide species. This complex then reacts with the neutral boronic acid.
Computational and experimental evidence often favors the boronate pathway as the dominant mechanism.[12][13] The choice of base is therefore critical; its strength, solubility, and the nature of its counter-ion dictate the efficiency of boronate formation and the overall reaction rate.[10][14]
The Dynamic Role of the Solvent: More Than Just a Medium
The solvent is not a passive bystander; it is an active participant that influences nearly every aspect of the reaction.[15][16][17][18] Its key functions include:
-
Solubilization: The solvent must effectively dissolve the organic substrates, the palladium catalyst/ligand complex, and, crucially, the base or the active basic species. Poor solubility of any component can halt the reaction.
-
Stabilization: Polar solvents can stabilize charged intermediates and transition states within the catalytic cycle, thereby accelerating the reaction.[15][18]
-
Base-Solvent Interaction: The interplay between the base and solvent is paramount. For instance, using an aqueous solvent mixture (e.g., dioxane/water) is common with inorganic bases like K₂CO₃ or K₃PO₄, as water is required to dissolve the base and facilitate its activity.[19][20]
-
Avoiding Side Reactions: The solvent choice can mitigate unwanted side reactions. Protic solvents (e.g., alcohols, water), while useful for dissolving bases, can sometimes promote competitive protodeboronation, where the boronic acid is cleaved by a proton source, reducing the yield of the desired product.[21]
A fundamental distinction is made between polar aprotic and polar protic solvents.[22][23][24][25]
-
Polar Aprotic Solvents (e.g., Dioxane, THF, Toluene, DMF): These are the most common solvents for Suzuki couplings. They possess dipole moments that can stabilize intermediates but lack acidic protons, minimizing the risk of protodeboronation.
-
Polar Protic Solvents (e.g., H₂O, Isopropanol, Ethanol): These are typically used as co-solvents with aprotic solvents to dissolve inorganic bases.
The optimal system is often a synergistic pairing where the solvent facilitates the base's function while maintaining the stability and activity of the catalyst.
Visualizing the Process
To better understand the reaction dynamics and the optimization workflow, the following diagrams are provided.
Caption: The Suzuki-Miyaura catalytic cycle and the critical base activation step.
Caption: A logical workflow for optimizing base and solvent conditions.
Comparative Experimental Investigation
To empirically determine the optimal conditions for the coupling of this compound, a systematic study was conducted. The model reaction chosen was the coupling with 4-bromotoluene using a standard palladium catalyst and ligand system (Pd₂(dba)₃ / SPhos).
Reaction Scheme:
(A generic image placeholder, as I cannot generate chemical structure images directly. In a real document, a chemical drawing would be here.)
Data Summary: Base and Solvent Effects
The following table summarizes the reaction outcomes, measured by the yield of the desired biaryl product, under various conditions. All reactions were run under standardized conditions (1.1 eq. boronic acid, 1.0 eq. 4-bromotoluene, 2 mol% Pd₂(dba)₃, 4 mol% SPhos, 100 °C, 12 h) to ensure a valid comparison.
| Entry | Base (2.5 eq.) | Solvent (0.1 M) | Yield (%) | Observations |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 45% | Incomplete conversion, some starting material remains. |
| 2 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 78% | Good conversion. The "caesium effect" shows a marked improvement. |
| 3 | K₃PO₄ | Dioxane / H₂O (4:1) | 92% | Excellent conversion and clean reaction profile. Optimal base. |
| 4 | t-BuOK | Dioxane (anhydrous) | 25% | Significant decomposition and byproduct formation. Base is too strong/harsh. |
| 5 | K₃PO₄ | Toluene / H₂O (4:1) | 85% | High yield, slightly less efficient than dioxane. |
| 6 | K₃PO₄ | DMF (anhydrous) | 65% | Moderate yield. Anhydrous conditions may hinder base efficacy. |
| 7 | K₃PO₄ | THF / H₂O (4:1) | 75% | Good yield, but lower than dioxane or toluene systems. |
Analysis of Results
The data clearly demonstrates the critical impact of both base and solvent selection.
-
Base Efficacy: For this sterically hindered substrate, the choice of base follows the trend: K₃PO₄ > Cs₂CO₃ > K₂CO₃ >> t-BuOK . Potassium phosphate (K₃PO₄), a strong but non-nucleophilic base, proved most effective.[10] It is sufficiently basic to efficiently generate the boronate "ate" complex required for transmetalation without causing the degradation observed with the extremely strong base, potassium tert-butoxide. The improved performance of Cs₂CO₃ over K₂CO₃ is often attributed to the higher solubility of cesium salts in organic solvents, known as the "caesium effect".[14]
-
Solvent Efficacy: With the optimal base (K₃PO₄) identified, the solvent screen revealed that a mixture of Dioxane / H₂O provided the highest yield. This is a classic synergistic system where dioxane solubilizes the organic components and catalyst, while water dissolves the inorganic base, creating an effective biphasic system where the reaction can proceed efficiently at the interface.[20] Toluene is also a highly effective solvent, while DMF and THF were less optimal under these conditions.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the Suzuki-Miyaura coupling reaction. Standard air-free techniques (e.g., using a Schlenk line or a glovebox) are required.
Protocol 1: Optimized High-Yield Coupling
This protocol utilizes the best-performing conditions identified in the comparative study (Entry 3).
Materials:
-
This compound (1.1 equiv.)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv., finely ground)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
1,4-Dioxane (ACS grade)
-
Degassed Deionized Water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The total solvent volume should result in a concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing: Subject the resulting suspension to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Alternative Conditions with Cesium Carbonate
This protocol provides a robust alternative, particularly if K₃PO₄ is not available or if a carbonate base is preferred for specific applications (Entry 2).
Materials:
-
As listed in Protocol 1, but substitute K₃PO₄ with Cesium Carbonate (Cs₂CO₃).
Procedure:
-
Reaction Setup: Follow steps 1-8 as described in Protocol 1, substituting K₃PO₄ with Cs₂CO₃ (2.5 mmol, 2.5 equiv.). Reaction times may be slightly longer, so monitoring is recommended. The expected yield is lower than the optimized protocol but still synthetically useful.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is not a matter of chance but a result of rational and systematic optimization. Our investigation confirms that the judicious selection of the base and solvent system is the most critical factor in overcoming the challenge of steric hindrance.
For researchers tackling this or similar couplings, we recommend the following:
-
Starting Point: The combination of K₃PO₄ as the base in a Dioxane/H₂O (4:1) solvent system serves as a powerful and highly reliable starting point for sterically hindered substrates.
-
Systematic Screening: If the initial conditions are not optimal, a systematic screening of bases (K₃PO₄, Cs₂CO₃, K₂CO₃) should be the first step, followed by an evaluation of aprotic solvents (Dioxane, Toluene, THF) in combination with an aqueous co-solvent.
-
Mechanistic Awareness: Understanding that the base's primary role is to form the reactive boronate species and that the solvent must facilitate this interaction is key to troubleshooting and rationally designing effective reaction conditions.
By applying these principles and protocols, scientists can confidently and efficiently synthesize complex biaryl structures, accelerating progress in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 23. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 24. theorango.com [theorango.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
Introduction: The Crucial Role of Intermediates in Drug Discovery and Development
In the intricate journey from a promising molecule to a life-saving medication, pharmaceutical intermediates are the unsung heroes. These chemical compounds serve as the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The efficiency of drug development and manufacturing hinges on the robust and scalable synthesis of high-purity intermediates.[2] This guide provides an in-depth exploration of the synthesis of key pharmaceutical intermediates, offering detailed protocols and insights into the chemical principles that underpin these critical processes. We will delve into case studies for the synthesis of intermediates for three cutting-edge therapeutics: Abemaciclib, Sitagliptin, and Apremilast, showcasing a blend of traditional and modern synthetic methodologies.
Section 1: Synthesis of a Key Benzimidazole Intermediate for Abemaciclib
Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of certain types of breast cancer.[3][4] Its complex molecular architecture necessitates a multi-step synthesis, with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole being a pivotal intermediate.[3][5]
Scientific Rationale: The Importance of the Benzimidazole Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. In Abemaciclib, this core serves as a rigid anchor that correctly orients the other functionalities of the molecule for optimal interaction with the CDK4/6 binding pocket. The bromine and fluorine substituents are strategically placed to modulate the electronic properties and metabolic stability of the final drug, while the isopropyl group enhances its potency and pharmacokinetic profile.
Experimental Workflow: Synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
The following diagram illustrates a common synthetic route to this key intermediate.
Caption: Synthetic workflow for the benzimidazole intermediate of Abemaciclib.
Detailed Protocol: Cyclization Approach
This protocol is adapted from established synthetic routes.[6][7][8]
Materials:
-
(E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine
-
Potassium tert-butoxide
-
N-methylformamide (NMF)
-
Methyl tert-butyl ether (MTBE)
-
n-hexane
-
Brine
-
Water
-
Dichloromethane
-
Silica gel
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine (16.2 kg) in N-methylformamide (76 kg).[6][7]
-
While maintaining the temperature below 30°C, add potassium tert-butoxide (6.9 kg) portion-wise to the solution.[6][7]
-
Heat the reaction mixture to 70-75°C and monitor the reaction progress by HPLC until completion.[6][7]
-
Cool the reaction mixture to 20-30°C and quench the reaction by the addition of water (227 kg).[6][7]
-
Extract the product with methyl tert-butyl ether (4 x 37 kg).[6][7]
-
Combine the organic phases and wash with brine (2 x 49 kg).[6][7]
-
Filter the resulting slurry to collect the crude product.[6][7]
-
For further purification, dissolve the crude product in dichloromethane, pass it through a pad of silica gel and Celite, and recrystallize from a mixture of methyl tert-butyl ether and n-hexane to yield pure 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (11 kg).[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 16.2 kg | [6][7] |
| Final Product Yield | 11 kg | [6][7] |
| Purity (by HPLC) | >99% | [6] |
| Molecular Weight | 271.13 g/mol | [6] |
Section 2: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin is a widely prescribed oral medication for type 2 diabetes that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. A key structural feature of Sitagliptin is its chiral β-amino acid moiety, which is crucial for its therapeutic activity. The synthesis of this chiral amine intermediate is a prime example of the application of modern biocatalysis in pharmaceutical manufacturing.[9][10]
Scientific Rationale: The Power of Biocatalysis
Traditional chemical methods for synthesizing chiral amines often involve hazardous reagents, extreme reaction conditions, and the generation of significant waste.[11] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more efficient alternative.[10][12] Transaminases, a class of enzymes, are particularly well-suited for the asymmetric synthesis of chiral amines due to their high stereoselectivity and ability to operate under mild, aqueous conditions.[12]
Experimental Workflow: Multi-Enzymatic Cascade for Sitagliptin Intermediate Synthesis
The following diagram outlines a multi-enzyme cascade for the synthesis of the Sitagliptin intermediate.
Caption: A multi-enzyme cascade for the biocatalytic synthesis of the Sitagliptin intermediate.
Detailed Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol is a conceptual representation based on published biocatalytic methods.[1][12][13]
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Esterase (e.g., from Pseudomonas stutzeri)
-
Transaminase (TA) with (R)-selectivity (e.g., engineered from Arthrobacter)
-
Amino donor (e.g., (S)-α-methylbenzylamine or benzylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
(Optional) Amino donor regeneration system (e.g., a second transaminase or an aldehyde reductase/formate dehydrogenase system)
Procedure:
-
Prepare a reaction mixture containing the buffer solution, the β-keto ester substrate, and the amino donor.
-
Add the esterase to the mixture to initiate the hydrolysis of the ester to the corresponding β-keto acid.
-
Once the hydrolysis is complete (monitored by HPLC), add the transaminase and the PLP cofactor.
-
If using an amino donor regeneration system, add the necessary enzymes and cofactors at this stage.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the transamination reaction by HPLC, measuring the formation of the desired chiral amine intermediate.
-
Upon completion, stop the reaction by denaturing the enzymes (e.g., by pH shift or heat).
-
Isolate and purify the sitagliptin intermediate using standard techniques such as extraction and crystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | 10-100 mM | [13] |
| Conversion Rate | 72-91% | [13] |
| Isolated Yield | 61% (gram scale) | [13] |
| Enantiomeric Excess (ee) | >99% | [14] |
Section 3: Synthesis of a Chiral Sulfone Intermediate for Apremilast
Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis.[15] A key intermediate in its synthesis is the chiral sulfone, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[16]
Scientific Rationale: The Role of the Chiral Sulfone
The chiral center and the sulfone group in this intermediate are critical for the biological activity of Apremilast. The specific stereochemistry is essential for the correct binding of the final drug to its target, phosphodiesterase 4 (PDE4). The sulfone moiety contributes to the molecule's polarity and potential for hydrogen bonding, which can influence its pharmacokinetic properties.
Experimental Workflow: Mannich Reaction and Amidation
The synthesis of this intermediate can be achieved through a multi-step process, as depicted below.
Caption: Synthetic pathway for Apremilast via a chiral sulfone intermediate.
Detailed Protocol: Synthesis of Apremilast from the Chiral Sulfone Intermediate
This protocol is based on a patented synthetic method.[16]
Materials:
-
(S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine
-
3-acetamidophthalic anhydride
-
Acetic acid
-
Saturated saline solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
In a dry 250 ml glass flask, add (S)-1-(4-methoxy-3-ethoxyphenyl)-2-(methylsulfonyl)ethylamine (28.3 g, 0.1 mol) and 3-acetamidophthalic anhydride (22.5 g).[16]
-
Add acetic acid (120 g) and stir the mixture for 30 minutes.[16]
-
Add perchloric acid (2 g) and react at 75-80°C for 30 minutes.[16]
-
Increase the temperature and reflux for 2 hours.[16]
-
Evaporate the acetic acid under reduced pressure.
-
Cool the residue to 20°C and add saturated saline solution (200 g) and ethyl acetate (150 g).[16]
-
Stir for 30 minutes, separate the layers, and extract the aqueous layer twice with ethyl acetate (30 g each).[16]
-
Combine the organic phases, dry with anhydrous sodium sulfate (10 g) for 4 hours, and filter.[16]
-
Concentrate the filtrate under reduced pressure and recrystallize the residue from isopropanol (100 g) to obtain Apremilast (37.5 g).[16]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Intermediate | 28.3 g (0.1 mol) | [16] |
| Final Product Yield | 37.5 g | [16] |
| Molar Yield | 79.5% | [16] |
Conclusion: The Evolving Landscape of Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a dynamic field that continually evolves to meet the demands of modern drug discovery. The case studies presented here for Abemaciclib, Sitagliptin, and Apremilast intermediates highlight the diverse strategies employed, from classical organic reactions to cutting-edge biocatalysis. As the complexity of new drug candidates increases, so too will the need for innovative and efficient methods for constructing their essential building blocks. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to navigate the challenges of pharmaceutical synthesis and contribute to the creation of next-generation medicines.
References
- 1. Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase [bbe.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof - Google Patents [patents.google.com]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. medkoo.com [medkoo.com]
- 16. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Application of 2,6-Dibromo-3-methoxyphenylboronic Acid in Advanced Materials Science
Introduction: A Versatile Building Block for Functional Organic Materials
2,6-Dibromo-3-methoxyphenylboronic acid is a specialized aromatic compound poised for significant applications in the realm of materials science. Its unique trifunctional nature—a reactive boronic acid group and two strategically positioned bromine atoms, complemented by an electron-donating methoxy group—renders it a highly valuable monomer for the synthesis of advanced organic polymers and functional materials. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern polymer chemistry for forming carbon-carbon bonds.[1] The two bromine atoms offer versatile handles for polymerization or subsequent functionalization, enabling the creation of linear polymers or more complex architectures. The methoxy group, positioned ortho to one bromine and meta to the other, influences the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical parameters for performance in electronic devices.
This document provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on the anticipated applications and detailed experimental protocols for leveraging this compound in the synthesis of next-generation materials for organic electronics.
Anticipated Applications in Materials Science
The structural attributes of this compound make it an excellent candidate for the development of materials for a range of applications, including:
-
Conducting Polymers: This molecule can be employed as a key monomer in Suzuki-Miyaura polymerization reactions to synthesize conjugated polymers.[2] The dibromo functionality allows for the formation of poly(phenylene) backbones when reacted with a suitable di-boronic acid or di-boronic ester comonomer. The resulting polymers are expected to exhibit interesting electronic properties, and the methoxy group can enhance their processability by improving solubility in common organic solvents.[3]
-
Organic Light-Emitting Diodes (OLEDs): The synthesis of novel host and emitter materials for OLEDs is a promising application.[4][5] By incorporating this compound into the polymer backbone, it is possible to tune the HOMO/LUMO energy levels and the triplet energy of the resulting material. This control is crucial for achieving efficient charge injection, transport, and light emission in OLED devices.[6][7][8] The steric hindrance provided by the ortho-bromo and meta-methoxy substituents may also lead to amorphous materials with high glass transition temperatures, improving the morphological stability and lifespan of the devices.
-
Organic Field-Effect Transistors (OFETs): The development of new organic semiconductors for OFETs is another key area of application. The electronic properties of polymers derived from this monomer can be tailored to facilitate either p-type or n-type charge transport. The methoxy group's influence on the polymer's packing and morphology in the solid state is a critical factor in achieving high charge carrier mobility. Furthermore, the bromine atoms can serve as sites for post-polymerization modification to fine-tune the material's properties.
Experimental Protocols
The following protocols are designed as a starting point for the utilization of this compound in materials synthesis. Optimization may be required based on the specific comonomer and desired polymer properties.
Protocol 1: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the polymerization of this compound with a generic aryldiboronic acid comonomer.
Materials:
-
This compound
-
Aryldiboronic acid or its pinacol ester derivative (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Reaction Workflow:
Figure 1: General workflow for Suzuki-Miyaura polymerization.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the aryldiboronic acid comonomer (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Collect the crude polymer by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer) to remove catalyst residues and low molecular weight oligomers. The final polymer is then reprecipitated.
Table 1: Representative Suzuki Polymerization Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ with a bulky electron-rich ligand like SPhos can improve catalytic activity for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of the base is typically required to activate the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | A two-phase system is often used to dissolve both the organic monomers and the inorganic base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to side reactions. |
Protocol 2: Small-Scale Reactivity Test
Before committing to a large-scale polymerization, it is advisable to perform a small-scale model reaction to confirm the reactivity of this compound.
Reaction Scheme:
Figure 2: Model Suzuki coupling reaction.
Procedure:
-
In a vial, combine this compound (1.0 equiv.), phenylboronic acid (1.1 equiv. for mono-arylation, or 2.2 equiv. for di-arylation), palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/water 4:1).
-
Seal the vial and heat to 100 °C for 16-24 hours.
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by LC-MS or ¹H NMR to determine the conversion and the ratio of mono- to di-arylated products.
Characterization of Resulting Polymers
The synthesized polymers should be thoroughly characterized to understand their properties and suitability for various applications.
Table 2: Standard Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions and the optical bandgap of the conjugated polymer. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the material's morphology and processing window. |
Conclusion
This compound represents a promising, albeit specialized, building block for the synthesis of novel functional organic materials. Its unique substitution pattern offers significant potential for creating polymers with tailored electronic, optical, and physical properties for applications in organic electronics. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile monomer in advancing the field of materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. [PDF] Biomedical applications of boronic acid polymers | Semantic Scholar [semanticscholar.org]
Application Notes: Synthesis of Complex Organic Molecules with 2,6-Dibromo-3-methoxyphenylboronic acid
Introduction: Properties and Significance
2,6-Dibromo-3-methoxyphenylboronic acid (C₇H₇BBr₂O₃, MW: 309.75 g/mol ) is a highly functionalized organoboron compound that serves as a versatile building block in modern organic synthesis.[1][2] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) bonds.[3][4][5] The strategic placement of two bromine atoms ortho to the boronic acid moiety, combined with a methoxy group, offers a unique platform for constructing sterically hindered and electronically modulated biaryl and heterobiaryl structures.[6][7] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][8][9]
The key features of this reagent are:
-
Two Ortho Bromine Atoms: These act as reactive handles for sequential or double cross-coupling reactions, allowing for the stepwise introduction of different aryl or vinyl groups. They also introduce significant steric bulk, which must be considered when selecting catalytic systems.
-
Boronic Acid Moiety: The primary functional group for the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate.[4][10]
-
Meta-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the boronic acid and bromine atoms.
This guide provides a comprehensive overview of the application of this compound in the synthesis of complex molecules, with a focus on the mechanistic rationale behind protocol design and practical, field-tested methodologies.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for this reagent. It involves the reaction of the organoboronic acid with an organic halide (R-X) in the presence of a palladium catalyst and a base to form a new C-C bond.[3][4][10] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[5][8]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][4] Electron-rich ligands on the palladium center promote this step.[3]
-
Transmetalation: This is the ligand exchange step where the organic moiety from the boronic acid is transferred to the palladium center.[4][11] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[11][12][13][14]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4][11] Bulky ligands tend to promote this final step.[3][11]
Experimental Protocols and Methodologies
General Protocol for Monosubstitution
This protocol details a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). This reaction selectively couples at the boronic acid position, leaving the two bromine atoms intact for subsequent transformations.
Workflow Overview:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 309.75 | 1.2 eq. | Organoboron source |
| Aryl Bromide (Ar-Br) | - | 1.0 eq. | Electrophile |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 eq. | Pd(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 eq. | Base |
| 1,4-Dioxane / Water (4:1) | - | - | Solvent System |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The presence of water is often beneficial for the solubility of the base and facilitates the transmetalation step.[3] Finally, add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture will typically turn yellow or dark brown.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Considerations for Sterically Hindered Couplings
The two ortho-bromo substituents on the boronic acid introduce significant steric hindrance. This can slow down or inhibit the reaction if the catalyst system is not chosen carefully. For challenging couplings, especially with other sterically demanding partners, modifications to the general protocol are necessary.[7][15][16]
Key Optimization Strategies:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often required to promote both oxidative addition and the crucial reductive elimination step.[3][7][11]
-
Catalyst Precursor: While Pd(PPh₃)₄ can be used, pre-catalysts like Pd₂(dba)₃ combined with a specific ligand, or specialized Pd-NHC complexes, often show superior activity.[6][7]
-
Base and Solvent: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[5] Anhydrous solvents like toluene or dioxane may be preferred over aqueous systems in some cases.
| Parameter | Standard Condition | For Hindered Coupling | Rationale |
| Ligand | PPh₃ | Buchwald-type (e.g., SPhos, XPhos), NHCs (e.g., IPr) | Bulky, electron-rich ligands facilitate reductive elimination of sterically congested products.[3][11] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger bases can accelerate transmetalation and may be more effective in non-aqueous media.[5][7] |
| Solvent | Dioxane/Water, Toluene | Toluene, Dioxane, THF | Choice depends on substrate solubility and compatibility with the stronger base. |
Advanced Application: Sequential Cross-Coupling
The presence of two chemically distinct C-Br bonds (relative to the methoxy group) on the product of the first coupling opens the door for sequential, site-selective cross-coupling reactions. This allows for the controlled synthesis of unsymmetrical terphenyl or more complex poly-aryl systems.[17][18]
The general strategy involves a first Suzuki coupling at the more reactive C-Br position under one set of conditions, followed by isolation and a second coupling at the remaining C-Br position, often requiring more forcing conditions or a different catalyst system.
Safety and Handling
Organoboron compounds require careful handling in a laboratory setting.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20] Avoid contact with skin and eyes.[19] After handling, wash hands thoroughly.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[19] The recommended storage temperature is -20°C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boron - ESPI Metals [espimetals.com]
- 20. horticentre.co.nz [horticentre.co.nz]
Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-3-methoxyphenylboronic acid
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 2,6-Dibromo-3-methoxyphenylboronic acid. Due to the significant steric hindrance imposed by the di-ortho-bromo substitution, this substrate presents unique challenges that necessitate carefully optimized reaction conditions. This guide elucidates the mechanistic considerations, details a robust experimental protocol, offers troubleshooting advice, and is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction: Navigating Steric Challenges in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is fundamental to the synthesis of biaryls, conjugated systems, and complex molecules in pharmaceuticals and materials science.[4]
The substrate at the heart of this guide, This compound (CAS No. 957061-12-0) , offers a unique synthetic platform. Its structure, featuring two bromine atoms ortho to the boronic acid, provides a handle for subsequent, selective cross-coupling reactions. However, this very feature introduces a significant challenge: severe steric hindrance.[5][6] The bulky bromine atoms flank the reactive site, impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle.[6][7][8]
Successfully coupling this sterically demanding boronic acid requires a departure from standard Suzuki protocols. The key to success lies in the strategic selection of a highly active catalytic system—specifically, the palladium source and, most importantly, a bulky, electron-rich phosphine ligand capable of accelerating the sterically encumbered steps of the reaction mechanism. This guide provides the technical rationale and a field-proven protocol to overcome these challenges.
Mechanistic Rationale for Hindered Substrates
The efficacy of a Suzuki coupling hinges on the smooth progression of its catalytic cycle. For sterically hindered substrates, each step must be optimized to overcome high activation barriers.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with di-ortho-substituted substrates. The solution lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.[1] Bulky, electron-rich biaryl monophosphine ligands, often called "Buchwald ligands" (e.g., RuPhos, XPhos), are essential.[6] These ligands form a large, electron-rich coordination sphere around the palladium center, which promotes the oxidative addition and, critically, facilitates the difficult reductive elimination step to release the sterically congested biaryl product.[6]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for transmetalation.[9][10] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[6]
-
Solvent and Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[6] Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen), and the solvents must be thoroughly degassed to prevent catalyst decomposition and the formation of homocoupled boronic acid byproducts.[3] Anhydrous solvents like toluene, dioxane, or THF are typically used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl bromide. Note: This reaction should be performed by qualified personnel in a well-ventilated fume hood under an inert atmosphere.
Reagents and Equipment
-
Reagents:
-
This compound (Substrate)
-
Aryl Halide (e.g., 4-Bromotoluene) (Coupling Partner)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (Ligand)
-
Potassium Phosphate, tribasic (K₃PO₄) (Base)
-
1,4-Dioxane (Anhydrous) (Solvent)
-
Deionized Water (Degassed)
-
-
Equipment:
-
Schlenk flask or microwave reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware
-
Syringes and needles for inert transfers
-
Reagent Stoichiometry (Example Reaction)
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Bromotoluene | 171.04 | 171 | 1.0 | 1.0 |
| This compound | 310.79 | 373 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| RuPhos | 468.60 | 18.7 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), RuPhos (0.04 eq), and Pd(OAc)₂ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The mixture will typically turn dark brown or black.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed. Reaction times can range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (~20 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently degassed solvents/atmosphere.[6] 3. Reaction temperature too low. 4. Inappropriate ligand/base combination. | 1. Use fresh catalyst and ligand. Consider a pre-catalyst. 2. Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw or sparging with argon for 30 min). 3. Increase the reaction temperature in 10 °C increments. 4. Screen other bulky ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel, leading to oxidative homocoupling.[3] | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |
| Protodeboronation (Loss of -B(OH)₂ group) | 1. Boronic acid instability under basic/aqueous conditions. 2. Prolonged reaction at high temperature. | 1. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[10][11] 2. Use a milder base if possible (e.g., K₂CO₃, KF) and monitor the reaction closely to avoid unnecessarily long heating times. |
| Formation of Triphenylphosphine Oxide (if using PPh₃-based catalysts) | Oxidation of the phosphine ligand. | This is a strong indicator of oxygen contamination. Improve degassing techniques. Switch to air-stable Buchwald-type ligands and pre-catalysts. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2,6-Dibromo-3-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 2,6-Dibromo-3-methoxyphenylboronic acid. This sterically hindered building block is a valuable tool in medicinal chemistry and materials science for the synthesis of complex biaryl structures. However, its unique substitution pattern can lead to specific purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face during the purification process.
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Besides your desired biaryl product, you are likely to encounter several common impurities. These include unreacted this compound, homocoupled byproducts of the boronic acid, residual palladium catalyst, and products of protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1]
Q2: My initial attempts at silica gel chromatography are giving poor separation. Why is this happening?
A2: The steric hindrance from the two bromine atoms ortho to the boronic acid group in your starting material, and likely in your product, can lead to unusual adsorption profiles on silica gel.[2][3] The methoxy group also influences polarity. This can cause co-elution of your product with impurities. Additionally, boronic acids themselves can be challenging to purify via standard silica gel chromatography as they can streak or decompose on the acidic silica surface.[4]
Q3: Is there a quick way to remove the palladium catalyst before proceeding with more rigorous purification?
A3: Yes, a simple and often effective first step is to filter the reaction mixture through a pad of Celite.[5][6] This can remove a significant portion of heterogeneous or precipitated palladium species. For soluble palladium complexes, more advanced techniques discussed in the troubleshooting section will be necessary.
Q4: Can I use a simple acid-base extraction to remove unreacted boronic acid?
A4: An acid-base extraction can be effective for removing boronic acids. By washing your organic layer with a mild aqueous base (e.g., 1M NaOH), the boronic acid can be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[4][7] However, be mindful if your product contains any base-sensitive functional groups.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges, complete with step-by-step protocols and the scientific rationale behind each approach.
Issue 1: Persistent Palladium Contamination in the Final Product
Symptom: Your purified product shows a persistent grey or black color, and/or ICP-MS analysis indicates unacceptable levels of palladium.
Cause: Homogeneous palladium catalysts can form stable complexes with the product or other species in the reaction mixture, making them difficult to remove by simple filtration.[8]
Solutions:
-
Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[8][9]
-
Protocol: Thiol-Based Scavenger Resin Treatment
-
Dissolve your crude product in a suitable organic solvent (e.g., DCM, Toluene).
-
Add the thiol-functionalized silica gel (typically 5-10 equivalents relative to the residual palladium).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours.
-
Filter off the resin and wash it with the same solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
-
-
Activated Carbon Treatment: Activated carbon can effectively adsorb palladium, but its non-specific nature may lead to some product loss.[8][10]
-
Protocol: Activated Carbon Decolorization
-
Dissolve the crude product in an appropriate solvent.
-
Add activated carbon (5-10% by weight relative to the crude product).
-
Stir the suspension at room temperature or with gentle heating for 1-3 hours.
-
Filter the mixture through a pad of Celite to remove the carbon.[8]
-
Wash the Celite pad with fresh solvent and concentrate the filtrate.
-
-
| Method | Advantages | Disadvantages |
| Scavenger Resins | High selectivity for palladium, leading to minimal product loss. | Higher cost compared to other methods. |
| Activated Carbon | Cost-effective and readily available. | Can be non-specific and may adsorb the desired product. |
| Celite Filtration | Simple, fast, and inexpensive. | Primarily effective for heterogeneous or precipitated palladium.[5][6][8] |
Issue 2: Co-elution of the Product with Boronic Acid-Derived Impurities
Symptom: During column chromatography, fractions containing your product are also contaminated with unreacted this compound or its homocoupled byproduct.
Cause: The steric hindrance and electronic properties of the starting material and the homocoupled dimer can result in similar polarities and retention factors to the desired biaryl product.
Solutions:
-
Formation of Diethanolamine Adducts: Boronic acids can reversibly form stable, often crystalline, adducts with diethanolamine. This can be used to selectively precipitate the unreacted boronic acid.[4]
-
Protocol: Selective Precipitation of Unreacted Boronic Acid
-
Dissolve the crude mixture in a non-polar solvent like diethyl ether or hexane.
-
Add one equivalent of diethanolamine (relative to the estimated amount of unreacted boronic acid).
-
Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid should precipitate as a white solid.
-
Filter off the solid and wash with a small amount of cold non-polar solvent.
-
The filtrate, now depleted of the starting boronic acid, can be concentrated and subjected to further purification.
-
-
-
Reverse-Phase Chromatography (C18): If normal-phase silica gel chromatography fails, switching to a reverse-phase stationary phase (like C18) can provide a different selectivity. In reverse-phase, less polar compounds elute later. This can be effective in separating your likely more non-polar biaryl product from the more polar boronic acid starting material.[4]
-
Workflow for Method Selection
Caption: Decision workflow for tackling co-elution issues.
-
Issue 3: Difficulty in Obtaining Crystalline Material for Final Purification
Symptom: The purified product is an oil or an amorphous solid, making final purification by recrystallization challenging.
Cause: Sterically hindered biaryls can have high conformational flexibility, which can inhibit the formation of a well-ordered crystal lattice.[11]
Solutions:
-
Systematic Recrystallization Solvent Screening: A thorough screening of solvents is crucial.[12]
-
Protocol: Small-Scale Solvent Screening
-
Place a small amount (10-20 mg) of your purified, but non-crystalline, product into several small vials.
-
To each vial, add a different solvent (e.g., hexane, ethyl acetate, methanol, acetonitrile, toluene) dropwise while heating until the solid dissolves.
-
Allow the vials to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. A good solvent is one in which the compound is soluble when hot but insoluble when cold.[13][14][15]
-
-
-
Two-Solvent Recrystallization: This method is useful when a single ideal solvent cannot be found.[12]
-
Protocol: Two-Solvent Recrystallization
-
Dissolve your product in a small amount of a "good" solvent (one in which it is very soluble).
-
While the solution is hot, add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
-
Visualization of the Recrystallization Process
Caption: Comparison of single and two-solvent recrystallization workflows.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 11. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Home Page [chem.ualberta.ca]
- 13. Recrystallization [sites.pitt.edu]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Homocoupling of 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support center for the homocoupling of 2,6-Dibromo-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with this challenging transformation. The inherent steric hindrance of the 2,6-dibromo substitution pattern presents unique obstacles that require careful consideration of reaction parameters. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve successful outcomes in your research.
Introduction to the Challenge: Steric Hindrance in Suzuki-Miyaura Homocoupling
The palladium-catalyzed Suzuki-Miyaura homocoupling of arylboronic acids is a powerful method for the synthesis of symmetric biaryl compounds. However, when the arylboronic acid is substituted with bulky groups at the ortho positions, as in the case of this compound, the reaction becomes significantly more challenging. The two bromine atoms flanking the boronic acid group create a sterically congested environment around the reaction center. This steric bulk can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination, leading to low yields, slow reaction rates, and the prevalence of side reactions.
This guide will provide a comprehensive overview of the factors that are critical for overcoming these steric challenges, with a focus on catalyst and ligand selection, base and solvent effects, and strategies to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my homocoupling of this compound giving low to no yield?
A1: Low yields in this reaction are most commonly attributed to the severe steric hindrance imposed by the two ortho-bromo substituents. This steric bulk can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle. Other contributing factors can include catalyst deactivation, suboptimal choice of ligand, base, or solvent, and the degradation of the boronic acid. A systematic troubleshooting approach, as detailed in the guide below, is recommended.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dibromo-2-methoxybenzene as a byproduct and a reduction in the yield of your desired biaryl. This is often promoted by the presence of water and a strong base. To minimize protodeboronation, consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), employing anhydrous reaction conditions where possible, and using a more stable boronic acid derivative like a pinacol ester if the problem persists.[1]
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus a bromine atom. What is this and how can I avoid it?
A3: This byproduct is likely the result of dehalogenation, where one of the bromine atoms is replaced by a hydrogen atom. This can occur through various pathways, sometimes involving the palladium catalyst and a hydride source in the reaction mixture (e.g., from the solvent or base). Using a well-defined catalyst system and ensuring an inert atmosphere can help to minimize this side reaction.
Q4: What are the best catalyst and ligand combinations for this sterically hindered homocoupling?
A4: For sterically demanding Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands is crucial.[2][3] These ligands promote the oxidative addition and, more importantly, the difficult reductive elimination step. Highly effective ligands include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[3] N-heterocyclic carbenes (NHCs) have also shown great promise for coupling sterically hindered substrates.[4] Combining these ligands with a suitable palladium source, such as Pd(OAc)₂ or a pre-catalyst like a Buchwald G3 or G4 palladacycle, is a good starting point.[3]
Q5: How critical is the choice of base and solvent for this reaction?
A5: The choice of base and solvent is critical for the success of this reaction. The base is required to activate the boronic acid for transmetalation. For sterically hindered substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The solvent must be able to dissolve the reactants and the catalyst system, and it should be stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used.[3]
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Catalyst System | 1. Ligand Selection: The steric hindrance of this compound necessitates the use of bulky, electron-rich ligands. Standard ligands like PPh₃ are often ineffective. Switch to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the sterically hindered boronic acid and promoting the crucial reductive elimination step.[2][3] 2. Catalyst Precursor: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction to the active Pd(0) species. Homocoupling of the boronic acid can sometimes facilitate this reduction. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a more advanced palladacycle pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) for more reliable initiation.[3] |
| Protodeboronation of Starting Material | 1. Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Switch to a milder, less nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] 2. Anhydrous Conditions: Minimize the amount of water in the reaction, or if possible, run the reaction under strictly anhydrous conditions. Water acts as a proton source for this side reaction. 3. Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA ester, which are more resistant to protodeboronation.[1] |
| Catalyst Deactivation | 1. Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.[5] 2. High Temperatures: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition (formation of palladium black). Optimize the temperature to find a balance between a reasonable reaction rate and catalyst stability. |
| Slow Reaction Rate Due to Steric Hindrance | 1. Increase Reaction Temperature: For sterically hindered couplings, higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier.[3] 2. Increase Catalyst Loading: If the reaction is still sluggish, a higher catalyst loading (e.g., 2-5 mol%) may be required to achieve a reasonable conversion. |
Problem: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Protodeboronation Product (1,3-dibromo-2-methoxybenzene) | Presence of water and strong base. | See "Protodeboronation of Starting Material" in the table above. |
| Dehalogenation Product | Presence of a hydride source. | Ensure your solvent and base are of high purity and free from contaminants that could act as hydride donors. Running the reaction under a strictly inert atmosphere can also help. |
| Formation of Phenol (2,6-Dibromo-3-methoxyphenol) | Oxidation of the boronic acid. | This can be promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. |
Experimental Protocols
Recommended Protocol for Homocoupling of this compound
This protocol is a general starting point and may require optimization for your specific setup and scale.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a concentration of 0.1 M with respect to the boronic acid.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the homocoupling of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in the homocoupling reaction.
Simplified Catalytic Cycle for Suzuki-Miyaura Homocoupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-methoxyphenylboronic acid. This guide is designed to provide in-depth, field-proven insights into a critical challenge associated with this substrate: undesired protodeboronation. Our goal is to move beyond simple procedural steps and offer a causative understanding of the underlying chemistry, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the most common questions regarding the stability and reactivity of this compound, particularly in the context of metal-catalyzed cross-coupling reactions.
Q1: What is protodeboronation, and why is this compound so susceptible to it?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material and generating a byproduct—in this case, 1,3-dibromo-2-methoxybenzene.[1] This reaction is a common and often frustrating side reaction in Suzuki-Miyaura cross-couplings.
The high susceptibility of this compound is due to a confluence of electronic and steric factors. The two bromine atoms at the ortho positions are strongly electron-withdrawing, which significantly increases the Lewis acidity of the boron center and makes the ipso-carbon more susceptible to protonolysis.[2][3][4] Research has specifically shown that arylboronic acids with two ortho electron-withdrawing group (EWG) substituents undergo facile C-B bond fission under aqueous basic conditions.[3][4] This base-promoted pathway is particularly rapid and often outcompetes the desired cross-coupling reaction.[2][5]
Q2: What are the primary experimental factors that trigger protodeboronation?
A: Several factors can accelerate this undesired pathway. Understanding them is the first step toward mitigation:
-
Base: The choice and concentration of the base are arguably the most critical factors. Strong bases (e.g., NaOH, KOH, Ba(OH)₂) in aqueous media create a high concentration of the hydroxide-boronate complex, which is the key intermediate in the rapid, base-mediated protodeboronation of electron-deficient arylboronic acids.[2][5][6]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[7] If the rate of protodeboronation increases more significantly with temperature than the rate of your desired coupling, elevated temperatures will be detrimental.
-
Solvent (Proton Source): The presence of a proton source, most commonly water, is necessary for the final step of protodeboronation.[7] While many Suzuki-Miyaura couplings use aqueous mixtures, a high concentration of water can facilitate this side reaction.
-
Reaction Time: The longer your boronic acid is exposed to detrimental conditions (high pH, high temperature), the more opportunity it has to decompose.[7]
Q3: How can I confirm that protodeboronation is the cause of my low yield?
A: The most direct way is to identify the byproduct. The protodeboronation of this compound yields 1,3-dibromo-2-methoxybenzene . You can typically detect this byproduct in your crude reaction mixture using standard analytical techniques:
-
LC-MS: Look for a mass corresponding to the byproduct.
-
GC-MS: This is often an excellent method for identifying relatively volatile, non-polar byproducts.
-
¹H NMR: The appearance of a new set of aromatic signals corresponding to 1,3-dibromo-2-methoxybenzene, distinct from your starting material and desired product, is a clear indicator.
Q4: How critical are storage conditions for this compound?
A: Very critical. Like many boronic acids, this compound can degrade over time if not stored properly. To ensure its integrity, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated (typically ≤4°C), and protected from moisture and light.[8] Before use, it is always good practice to verify the purity of the reagent, especially if it is from an older stock.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving issues related to the protodeboronation of this compound during cross-coupling reactions.
Presenting Problem: Your Suzuki-Miyaura coupling reaction results in a low yield of the desired biaryl product, and analytical data (LC-MS, NMR) confirms the presence of a significant amount of 1,3-dibromo-2-methoxybenzene.
Initial Diagnosis Workflow
Before making random changes to your protocol, use a logical workflow to identify the likely cause. The following diagram outlines a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for protodeboronation.
Troubleshooting Strategy 1: The Critical Role of the Base
Causality: The formation of the tetracoordinate boronate species, [ArB(OH)₃]⁻, is a prerequisite for base-catalyzed protodeboronation.[1] Strong bases in aqueous solutions dramatically increase the equilibrium concentration of this highly reactive intermediate, leading to rapid decomposition.[2][5][6] Milder bases, such as phosphates and carbonates, are less aggressive and can favor the transmetalation step of the Suzuki-Miyaura cycle over the protodeboronation pathway.[7][9]
Data Summary: Impact of Base Selection
| Base Type | Examples | Relative Rate of Protodeboronation | Recommended Use for This Substrate |
| Strong Hydroxides | NaOH, KOH, Ba(OH)₂ | Very High | Not Recommended |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate to High | Use with caution; Cs₂CO₃ often preferred |
| Phosphates | K₃PO₄ | Low to Moderate | Highly Recommended Starting Point |
| Organic Bases | Et₃N, DIPEA | Generally Low | Often not effective for Suzuki transmetalation |
Experimental Protocol 1: Screening Milder Bases in a Test Reaction
This protocol is designed to quickly evaluate the efficacy of different mild bases to suppress protodeboronation.
Materials:
-
This compound
-
Your aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd₂(dba)₃/SPhos)
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Set up three parallel reaction vessels (e.g., Schlenk tubes or microwave vials) under an inert atmosphere.
-
To each vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (1-5 mol%).
-
To vessel 1, add K₃PO₄ (2.0-3.0 equiv).
-
To vessel 2, add K₂CO₃ (2.0-3.0 equiv).
-
To vessel 3, add Cs₂CO₃ (2.0-3.0 equiv).
-
Add the anhydrous solvent to each vessel to achieve the desired concentration.
-
Heat all reactions to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or TLC analysis. Compare the ratio of the desired product to the protodeboronated byproduct (1,3-dibromo-2-methoxybenzene) for each base.
Troubleshooting Strategy 2: The "Slow-Release" Approach
Causality: If milder conditions still result in significant protodeboronation, the fundamental issue may be that the concentration of the free, reactive boronic acid is too high throughout the reaction. A "slow-release" strategy addresses this by protecting the boronic acid as a more stable derivative, such as a pinacol or MIDA ester.[1][10] These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release a small, steady concentration of the active boronic acid, which is then quickly consumed in the catalytic cycle.[8][11]
Caption: The slow-release strategy for minimizing protodeboronation.
Experimental Protocol 2: Preparation and Use of the Pinacol Ester
This protocol first converts the boronic acid to its more stable pinacol ester, which is then used in the coupling reaction.
Part A: Synthesis of the Pinacol Ester
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable anhydrous solvent such as toluene or THF.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.[8]
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester is often a solid and can frequently be used in the subsequent coupling reaction without further purification.
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the procedure outlined in Protocol 1, but substitute the boronic acid with the newly synthesized pinacol ester (1.2-1.5 equiv).
-
A small amount of water may be required to facilitate the slow hydrolysis to the active boronic acid, or the trace water present in the reagents and solvents may be sufficient. This often requires optimization. Use a mild base like K₃PO₄ as a starting point.
Part 3: Mechanistic Deep Dive
Understanding the mechanism of the problematic side reaction is key to rationally designing solutions. The base-promoted protodeboronation of a di-ortho-substituted, electron-deficient arylboronic acid is believed to proceed through the pathway illustrated below.
Caption: Proposed mechanism for base-promoted protodeboronation.
This mechanism highlights why water and base are so critical. The base generates the reactive boronate, and water acts as the terminal proton source to quench the transient aryl anion.[6] Controlling these two factors is paramount to success.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Catalyst Loading for 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the optimization of catalyst loading for reactions involving 2,6-Dibromo-3-methoxyphenylboronic acid. This substrate's unique electronic and steric properties demand a nuanced approach to achieve high yields and selectivity.
The Challenge: Understanding this compound
The successful coupling of this compound presents a significant synthetic challenge due to a combination of steric and electronic factors.
-
Steric Hindrance: The two bromine atoms flanking the boronic acid group create substantial steric bulk. This hindrance can impede the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[1][2] Overcoming this steric barrier often requires careful selection of a bulky ligand.
-
Electronic Effects: The two electron-withdrawing bromine atoms decrease the nucleophilicity of the arylboronic acid, potentially slowing down transmetalation. Conversely, the methoxy group is electron-donating. This electronic push-pull can influence reactivity and the potential for side reactions.
-
Sequential Coupling: The presence of two bromide atoms opens the possibility for both mono- and di-coupling reactions. Controlling the selectivity for the desired product is paramount and is heavily influenced by reaction conditions, including catalyst loading.
Optimizing catalyst loading is not merely about cost reduction; it's a critical parameter that directly impacts reaction rate, yield, catalyst stability, and the impurity profile of the final product.
The Catalytic Cycle: A Quick Refresher
Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to effective troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound, with a focus on catalyst loading.
Q1: My reaction shows low to no conversion. How do I know if the catalyst is the problem?
A1: When a reaction fails, the catalyst system is a primary suspect. Before adjusting the loading, consider these points:
-
Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[5] This reduction can be hindered by impurities or inefficiently promoted by the reaction conditions. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable G3 or G4 precatalyst (e.g., XPhos Pd G3) which contains a built-in reducing agent.
-
Ligand Choice: For sterically demanding substrates, standard ligands like PPh₃ are often insufficient.[1] Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are essential.[6] They facilitate both the oxidative addition and the difficult reductive elimination steps for hindered products.[1][7]
-
Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of the boronic acid.[5][8]
If these factors are well-controlled, a low catalyst loading may be the cause. A loading that is too low may not provide enough active catalytic sites to overcome the high activation energy associated with this hindered substrate.
Q2: I'm seeing significant formation of palladium black. What does this indicate and how can I fix it?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.[9] This happens when the Pd(0) species agglomerate and precipitate out of the solution, effectively removing the catalyst from the catalytic cycle.
-
Cause: This is often a sign that the ligand is not effectively stabilizing the Pd(0) intermediates, or that the reaction temperature is too high for the chosen catalyst system. Bulky monodentate phosphines can form under-ligated Pd complexes that are highly active but can also have poor thermal stability.[9]
-
Solutions Related to Loading:
-
Counterintuitively, increasing the ligand-to-palladium ratio can sometimes help. An excess of the ligand in solution can help stabilize the catalytic species and prevent aggregation.
-
A very high catalyst loading can sometimes accelerate decomposition, as the concentration of unstable intermediates is higher.
-
Switch to a more stable catalyst system. Bidentate ligands like Xantphos or PdCl₂(dppf) form more stable complexes that are less prone to decomposition, though they may be less reactive for extremely hindered substrates.[9]
-
Q3: I am struggling with selectivity, getting a mixture of mono- and di-coupled products. How can catalyst loading influence this?
A3: Controlling selectivity is a key challenge. While stoichiometry and reaction time are the primary levers, catalyst loading plays a subtle but important role.
-
Low Catalyst Loading: A lower loading will result in a slower overall reaction rate. This can sometimes be advantageous for achieving mono-coupling, as the reaction can be stopped after the first coupling has occurred but before the second, more difficult coupling has had time to proceed to a significant extent. This requires careful reaction monitoring.[10][11]
-
High Catalyst Loading: A higher concentration of active catalyst will accelerate both coupling steps. This is generally preferred when the di-coupled product is the desired outcome. It provides a higher concentration of catalytic sites to overcome the increased steric hindrance of the second coupling.
Q4: What is a good starting point for catalyst loading with this substrate, and how do I systematically optimize it?
A4: For challenging substrates, a slightly higher initial loading is often wise to ensure the reaction proceeds.
-
Starting Point: A good starting range is 1-2 mol% of the palladium precatalyst with a Pd:Ligand ratio of 1:2 (for monophosphine ligands).
-
Systematic Optimization: Once you have a baseline condition that provides a reasonable yield (>50%), you can perform a systematic screen to minimize the loading. The goal is to find the lowest possible loading that maintains a high yield and acceptable reaction time. This is crucial for minimizing cost and residual palladium in the final product, a major concern in pharmaceutical development.
See the experimental protocol below for a detailed screening procedure.
Experimental Protocols & Data
Protocol 1: Baseline Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl halide (Ar-X).
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/backfill cycles with argon or nitrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G4, 1.5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, concentration 0.1 M with respect to the limiting reagent) via syringe.[5][12]
-
Reaction: Place the flask in a preheated oil bath at 90–110 °C and stir vigorously. Higher temperatures can help overcome activation barriers but may also increase catalyst decomposition.[8][13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[10][14]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Systematic Screening of Catalyst Loading
This experiment should be run in parallel to ensure consistency.
-
Setup: Prepare 5 identical reaction vials as described in Protocol 1 (steps 1-4), but vary the amount of palladium precatalyst added to each vial.
-
Loading Levels:
-
Vial 1: 2.0 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 0.5 mol%
-
Vial 4: 0.1 mol%
-
Vial 5: 0.05 mol%
-
-
Execution: Run all reactions simultaneously under identical conditions (temperature, time, stirring rate).
-
Analysis: After a fixed time (e.g., 16 hours), quench all reactions and analyze the yield of each by a quantitative method (e.g., qNMR or LC-MS with an internal standard).
Data Presentation: Interpreting Optimization Results
Summarize your findings in a table to easily identify the optimal loading.
| Entry | Catalyst Loading (mol%) | Yield (%) | TON (Turnover Number)¹ | Notes |
| 1 | 2.0 | 95 | 47.5 | High yield, but high catalyst cost. |
| 2 | 1.0 | 94 | 94 | Excellent yield, efficient catalysis. |
| 3 | 0.5 | 92 | 184 | Optimal balance of yield and loading. |
| 4 | 0.1 | 65 | 650 | Incomplete conversion at 16h. |
| 5 | 0.05 | 40 | 800 | Reaction is too slow. |
¹TON = (moles of product) / (moles of catalyst). A higher TON indicates greater catalyst efficiency.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues, starting with catalyst-related problems.
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. reddit.com [reddit.com]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
preventing byproduct formation with 2,6-Dibromo-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-Dibromo-3-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this sterically hindered and electronically distinct reagent. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A low or non-existent yield of the target biaryl is a frequent challenge, often stemming from the steric hindrance and electronic properties of this compound.
Core Problem: The two bromine atoms ortho to the boronic acid group create significant steric bulk, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Steps & Explanations:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. The choice of ligand is critical to overcome the steric barrier.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps with sterically demanding substrates.[1][2] Catalysts like Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ have shown efficacy in coupling sterically hindered aryl halides and boronic acids, even at room temperature.[1][2] For particularly challenging couplings, consider specialized ligands developed for sterically demanding systems.[3]
-
Protocol:
-
Catalyst System: Use Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand such as SPhos (2-4 mol%) or P(t-Bu)₃ (2-4 mol%).
-
Pre-catalyst Activation: In some cases, pre-forming the active Pd(0) species can be beneficial.
-
-
-
Base Selection and Stoichiometry: The base plays a multifaceted role in the Suzuki-Miyaura reaction, including the activation of the boronic acid to the more nucleophilic boronate species.[4][5]
-
Expertise & Experience: For sterically hindered boronic acids, a stronger base may be required to facilitate the formation of the reactive boronate. Aqueous bases like Ba(OH)₂ or K₃PO₄ are often effective.[4] The stoichiometry of the base is also crucial; an insufficient amount may not fully activate the boronic acid, while an excess can lead to side reactions.[5]
-
Protocol:
-
Recommended Bases: Start with K₃PO₄ (2-3 equivalents) or Ba(OH)₂ (2-3 equivalents).
-
Anhydrous Conditions: For boronic acids prone to hydrolytic deboronation, an anhydrous system with a base like tripotassium phosphate in a solvent such as dimethylformamide can be a viable alternative.[4]
-
-
-
Solvent and Temperature Optimization:
-
Expertise & Experience: The choice of solvent can influence catalyst solubility and reaction kinetics. Aprotic polar solvents like 1,4-dioxane, DME, or toluene are commonly used. For sluggish reactions involving hindered substrates, higher temperatures are often necessary to overcome the activation energy barrier.
-
Protocol:
-
Solvent System: A mixture of toluene and water (e.g., 4:1) or DME and water can be effective.
-
Temperature: Start at 80 °C and incrementally increase to 110 °C if the reaction is not proceeding. Monitor for potential decomposition at higher temperatures.
-
-
Issue 2: Significant Formation of Homocoupled Byproduct
The formation of 2,2',6,6'-tetrabromo-3,3'-dimethoxybiphenyl (the homocoupled dimer of the starting boronic acid) is a common byproduct that complicates purification and reduces the yield of the desired product.
Core Problem: Homocoupling of arylboronic acids can occur through several mechanisms, often mediated by the palladium catalyst, especially in the presence of oxygen.[6][7]
Troubleshooting Steps & Explanations:
-
Rigorous Exclusion of Oxygen: The presence of dioxygen can promote the formation of a palladium peroxo complex, which is a key intermediate in one of the major pathways for homocoupling.[6]
-
Expertise & Experience: Simply running the reaction under a nitrogen or argon blanket may not be sufficient to remove all dissolved oxygen from the solvents and reagents.
-
Protocol:
-
Degassing: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes).
-
Inert Atmosphere: Assemble the reaction under a positive pressure of high-purity nitrogen or argon.
-
-
-
Palladium Pre-catalyst Choice: The palladium source can influence the propensity for homocoupling.
-
Reaction Conditions:
-
Expertise & Experience: Minimizing reaction time and using the lowest effective temperature can help suppress byproduct formation.
-
Protocol:
-
Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor homocoupling.
-
-
Issue 3: Formation of Protodeboronated Byproduct
The formation of 1,3-dibromo-2-methoxybenzene indicates that the boronic acid group is being replaced by a hydrogen atom. This is a common side reaction for many arylboronic acids.[9]
Core Problem: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by acid or base and is often promoted by aqueous conditions and elevated temperatures.[9][10][11]
Troubleshooting Steps & Explanations:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can suppress protodeboronation.[9][10]
-
Expertise & Experience: Boronic esters often exhibit greater stability towards protodeboronation under basic aqueous conditions.[10] The "slow-release" of the boronic acid from the ester during the reaction can maintain a low concentration of the more reactive species, minimizing side reactions.[9]
-
Protocol:
-
Esterification: Prepare the pinacol ester of this compound before the coupling reaction.
-
Anhydrous Coupling: Consider using anhydrous coupling conditions with a soluble base like potassium trimethylsilanolate (TMSOK) to bypass the need for prior hydrolysis of the ester.[12]
-
-
-
Control of pH and Water Content:
-
Expertise & Experience: Protodeboronation rates are highly pH-dependent.[11][13] While a base is necessary for the Suzuki coupling, carefully selecting the base and minimizing the amount of water can reduce the rate of protodeboronation.
-
Protocol:
-
Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Use anhydrous solvents if possible, or minimize the amount of water in aqueous systems.
-
-
-
Reaction Temperature and Time:
-
Expertise & Experience: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.
-
Protocol:
-
Optimization: Aim for the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and work it up promptly upon completion.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for this compound?
A: Arylboronic acids can be sensitive to heat, light, and moisture. This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon). Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different reactivity. It is advisable to use fresh material or to verify the quality of older batches before use.
Q2: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
A: Yes, while most commonly used in Suzuki-Miyaura couplings, arylboronic acids can also participate in other reactions such as Chan-Lam and Liebeskind-Srogl couplings. However, the steric hindrance and electronic nature of this specific boronic acid may require significant optimization for these alternative transformations. Copper-mediated reactions, in particular, can sometimes lead to boronic acid degradation.[14]
Q3: The two bromine atoms on the ring are identical. Can I achieve selective mono-substitution?
A: Achieving selective mono-arylation in polyhalogenated arenes with identical halogens can be challenging.[15] Selectivity is often governed by subtle electronic and steric factors, as well as reaction conditions.[15][16] In the case of this compound, the two bromine atoms are sterically and electronically very similar. Achieving high selectivity for mono-substitution in a subsequent coupling reaction would likely require careful control of stoichiometry (using a slight deficiency of the coupling partner), lower temperatures, and a less active catalyst system to favor the initial coupling event over a second one.
Q4: Why is my reaction mixture turning black?
A: A black or dark brown coloration in a palladium-catalyzed reaction is often indicative of the formation of palladium black. This is finely divided, catalytically inactive palladium metal that has precipitated from the solution. This can be caused by catalyst decomposition, which may be promoted by high temperatures, impurities, or inappropriate ligand choice. Ensure your reagents and solvents are pure and consider using a more robust ligand to stabilize the palladium catalyst throughout the catalytic cycle.
Section 3: Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the common side reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common byproduct formation pathways: homocoupling and protodeboronation.
Section 4: Quantitative Data Summary
The following table summarizes key parameters to consider when optimizing reactions with this compound.
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Catalyst Loading | 0.5 - 1 mol% Pd | 1 - 5 mol% Pd | Overcomes slower catalytic turnover due to steric hindrance. |
| Ligand | PPh₃ | SPhos, P(t-Bu)₃, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1][2] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Ba(OH)₂, Cs₂CO₃ | Stronger bases are more effective at generating the reactive boronate from a hindered boronic acid.[4] |
| Base Equivalents | 1.5 - 2 eq. | 2 - 3 eq. | Ensures complete formation of the boronate species. |
| Temperature | 60 - 80 °C | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous DME, THF, or Toluene | Minimizes protodeboronation, especially when using boronic esters.[4] |
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Technical Support Center: Double Arylation of 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sterically hindered cross-coupling reactions. The double arylation of 2,6-Dibromo-3-methoxyphenylboronic acid presents a significant synthetic challenge due to profound steric hindrance and competing reaction pathways. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate success in this demanding transformation.
Troubleshooting Guide
This section addresses common issues encountered during the double arylation of this compound in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting the double Suzuki-Miyaura coupling of this compound with my arylating partner, but I am recovering mostly unreacted starting material. What are the likely causes and how can I fix this?
Potential Causes:
-
Insufficient Catalyst Activity: The extreme steric hindrance imposed by the two ortho-bromo substituents and the adjacent methoxy group significantly slows the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[1][2] Your catalyst system may not be active enough to overcome this high energy barrier.
-
Catalyst Deactivation: The catalyst may be deactivating before significant turnover can occur. This can be caused by impurities in the reagents or solvents, or by the formation of inactive palladium species.
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential to promote both oxidative addition and reductive elimination.[3][4] A suboptimal ligand will result in a stalled reaction.
Troubleshooting Strategies & Protocols:
-
Select a High-Activity Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation. Utilize catalyst systems known for their high activity in sterically hindered couplings.
Catalyst/Ligand System Key Advantages Considerations Pd₂(dba)₃ with SPhos Excellent for hindered substrates; promotes fast reaction rates.[1][3] Can be air-sensitive; requires careful handling. Pd(OAc)₂ with Buchwald Ligands (e.g., RuPhos, XPhos) High thermal stability and broad functional group tolerance.[5] Ligand cost can be higher. [Pd(IPr)Cl₂]₂ (NHC-based catalyst) Highly stable and robust; less sensitive to air and moisture than some phosphine systems.[6] May require higher temperatures. -
Optimize Reaction Conditions:
-
Solvent: Use a high-boiling point, anhydrous solvent like toluene, dioxane, or a mixture of toluene/water or dioxane/water. Biphasic conditions can be beneficial for the Suzuki reaction.[7]
-
Base: A strong, non-nucleophilic base is often required. K₃PO₄ is a common and effective choice for challenging couplings as it is less likely to cause base-sensitive functional group degradation.[1][2] Cs₂CO₃ or K₂CO₃ can also be effective.
-
Temperature: High temperatures (e.g., 80-110 °C) are typically necessary to overcome the activation energy for oxidative addition.
-
Recommended Starting Protocol:
A robust starting point for this reaction involves a highly active palladium/dialkylbiaryl phosphine ligand system.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylating partner (2.2-2.5 equiv), and K₃PO₄ (3.0-4.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol %) and the phosphine ligand (e.g., SPhos, 4-8 mol %).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Problem 2: Predominant Formation of the Mono-Arylated Product
Question: My reaction is working, but it stops after the first arylation. How can I drive the reaction to completion to obtain the desired di-substituted product?
Potential Causes:
-
Increased Steric Hindrance: After the first Suzuki coupling, the steric bulk around the remaining bromine atom is immense, making the second oxidative addition even more difficult than the first.[4][8]
-
Insufficient Reaction Time or Temperature: The energy barrier for the second coupling is significantly higher. The reaction may simply need more time or thermal energy to proceed.
-
Stoichiometry of Coupling Partner: An insufficient excess of the arylating partner may be consumed in the first coupling and side reactions, leaving too little to drive the second reaction to completion.
Troubleshooting Strategies:
-
Increase Catalyst Loading: For the second, more challenging coupling, a higher catalyst concentration may be necessary. Increase the catalyst and ligand loading to 5-10 mol %.
-
Use a More Active Ligand: If a ligand like SPhos is not sufficient, consider a more sterically demanding ligand from the Buchwald family, such as RuPhos or XPhos, which are designed for extremely hindered systems.[9]
-
Increase Excess of the Arylating Partner: Use a larger excess of the arylating boronic acid or ester (e.g., 2.5 to 3.0 equivalents) to ensure its concentration remains high throughout the reaction.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction over a longer period (24-48 hours). If the reaction stalls, a modest increase in temperature (e.g., from 100 °C to 110 °C) may be beneficial, but be mindful of potential decomposition.
Problem 3: Significant Formation of Side Products (Homocoupling & Protodeboronation)
Question: I am observing significant amounts of homocoupled product from my arylating partner and/or the formation of 2,6-dibromoanisole. What causes these side reactions and how can I prevent them?
Potential Causes:
-
Homocoupling: This side reaction, where the arylating partner couples with itself, is often mediated by the presence of oxygen, which can interfere with the catalytic cycle and promote Pd(II)-mediated homocoupling.[10][11][12] It can also occur during the reductive activation of a Pd(II) precatalyst.[13]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14] It is a common side reaction for arylboronic acids, especially under basic aqueous conditions at elevated temperatures.[13][15][16] The electron-donating methoxy group on your substrate can also influence the rate of this undesired process.[17]
Troubleshooting Strategies:
-
Ensure Rigorous Inert Conditions:
-
Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use Schlenk techniques or a glovebox to assemble the reaction and exclude oxygen.
-
-
Minimize Water Content (if protodeboronation is the main issue):
-
Control the Base:
-
Protodeboronation is often base-catalyzed.[19] While a base is necessary, using the mildest base that still provides an acceptable reaction rate can be a solution. If K₃PO₄ is causing issues, powdered KF might be a milder alternative, though it may require higher temperatures or longer reaction times.[20]
-
Frequently Asked Questions (FAQs)
Q1: Why is the double arylation of this compound so challenging?
The difficulty arises from a combination of factors. The primary challenge is severe steric hindrance. The two bromine atoms are in ortho positions to each other, creating a highly crowded environment. After the first arylation, the newly introduced aryl group adds even more bulk, making the second C-Br bond extremely difficult for the palladium catalyst to access for oxidative addition. This steric congestion also slows down the final reductive elimination step.
Q2: What is the general catalytic cycle for the Suzuki-Miyaura reaction?
The cycle involves three main steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially with hindered substrates.[7][21]
-
Transmetalation: The organoboron compound (Ar'-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.[7][22]
// Nodes for reagents arx [label="Ar-X", shape=plaintext, fontcolor="#202124"]; ar_boron [label="Ar'-B(OR)₃⁻", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"];
// Edges for the cycle pd0 -> oa_complex [label=" Oxidative\n Addition", fontcolor="#4285F4"]; oa_complex -> trans_complex [label=" Transmetalation", fontcolor="#4285F4"]; trans_complex -> pd0 [label=" Reductive\n Elimination", fontcolor="#4285F4"];
// Edges for reagents entering/leaving arx -> pd0 [style=dashed, arrowhead=none]; ar_boron -> oa_complex [style=dashed, arrowhead=none]; trans_complex -> product [style=dashed, arrowhead=none]; } DOT Caption: The Suzuki-Miyaura catalytic cycle.
Q3: How do bulky phosphine ligands facilitate the coupling of hindered substrates?
Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) are crucial for several reasons:
-
They stabilize the Pd(0) center and promote the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition.[3]
-
Their large steric footprint creates a "pocket" around the palladium atom that facilitates the difficult reductive elimination step for bulky substrates.
-
The electron-donating nature of the ligand increases the electron density on the palladium, which accelerates the rate of oxidative addition into the C-X bond.[3]
Q4: Can I use a Nickel catalyst instead of Palladium for this reaction?
Nickel-catalyzed Suzuki-Miyaura couplings are a cost-effective alternative and can be very effective.[23] However, they often require different ligands (e.g., ProPhos) and reaction conditions. While potentially viable, palladium systems are generally better characterized and more broadly applied for highly sterically hindered aryl-aryl couplings. If palladium systems fail, exploring a nickel-based catalyst is a reasonable next step, but it will require significant re-optimization of the reaction conditions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. wwjmrd.com [wwjmrd.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity with 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support guide for 2,6-Dibromo-3-methoxyphenylboronic acid (CAS 850567-93-0).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are leveraging this unique reagent to achieve high regioselectivity in challenging cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly functionalized arylboronic acid used predominantly as a strategic tool in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its defining feature is the presence of two bulky bromine atoms positioned ortho to the boronic acid group. This steric hindrance is not a drawback; it is the key to its function. It is employed to enforce high regioselectivity when coupling with substrates that possess multiple reactive sites (e.g., poly-halogenated aromatics or heterocycles), directing the C-C bond formation to the most sterically accessible position on the coupling partner.
Q2: What is the core mechanism by which this reagent controls regioselectivity?
A2: The control mechanism is primarily based on steric hindrance . The two large bromine atoms act as "steric shields" around the palladium center during the transmetalation step of the catalytic cycle. When your other coupling partner has multiple sites for reaction (for example, two different bromine atoms on a pyridine ring), the palladium complex, now coordinated to the bulky 2,6-dibromo-3-methoxyphenyl group, can only effectively approach and react with the least sterically hindered site on that partner. This kinetic preference leads to the formation of a single, desired regioisomer over others. Some studies also suggest a potential secondary effect where an ortho-methoxy group can influence selectivity through a metal-oxygen chelation effect in the transition state, further stabilizing the desired reaction pathway.[4][5]
Q3: What are the main challenges I should anticipate when using this sterically demanding reagent?
A3: The very steric bulk that provides regioselectivity can also slow down the reaction kinetics.[6] The primary challenges include:
-
Slower Reaction Rates: Transmetalation and reductive elimination steps can be sluggish, requiring more forcing conditions (higher temperatures, longer reaction times).[7]
-
Catalyst and Ligand Selection is Critical: Standard palladium catalysts may be ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often essential to facilitate the reaction with sterically hindered substrates.[6][7]
-
Increased Potential for Side Reactions: Slower desired reactions can give side reactions like protodeboronation (loss of the boronic acid group) and homocoupling a chance to occur.[7]
Q4: How should I handle and store this compound?
A4: Like many boronic acids, it is sensitive to heat and moisture, which can promote degradation. For long-term viability, it is recommended to store the reagent at -20°C.[1] Before use, ensure the vial is brought to room temperature in a desiccator to prevent water condensation on the solid. For particularly sensitive or multi-step syntheses, consider converting a portion of the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) which can be more robust during storage and under reaction conditions.[7]
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction with this compound is not working or giving very low yield. What are the first things to check?
A: When a hindered coupling like this fails, the issue often lies with the catalytic system's inability to overcome the high activation energy.
-
Assess Your Catalyst and Ligand: This is the most critical factor. Standard ligands like triphenylphosphine are often insufficient.
-
The Cause: The bulky substrates require a catalyst system that is both highly active and sterically accommodating. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed for this purpose. They create a bulky, electron-rich palladium center that promotes oxidative addition and facilitates the difficult reductive elimination step.[6][7]
-
The Solution: Switch to a specialized ligand. A good starting point is XPhos or SPhos. Also, consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) which is often more active and air-stable than generating the catalyst in situ.[7]
-
-
Evaluate Your Base and Solvent System:
-
The Cause: An inappropriate base can fail to activate the boronic acid or may be too weak for the catalytic cycle. The solvent must also be suitable for the higher temperatures often required.
-
The Solution: For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[8] Ensure your solvent (e.g., Dioxane, Toluene, THF) is compatible with temperatures in the 80–110 °C range and is rigorously degassed. A common solvent system is a 10:1 mixture of an organic solvent and water.[7]
-
-
Confirm Rigorous Inert Atmosphere:
-
The Cause: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[7]
-
The Solution: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
References
- 1. usbio.net [usbio.net]
- 2. globalchemmall.com [globalchemmall.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Navigating Reactions with 2,6-Dibromo-3-methoxyphenylboronic acid
Welcome to the technical support resource for 2,6-Dibromo-3-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered building block in their synthetic endeavors. The unique substitution pattern of this reagent—two bromine atoms ortho to the boronic acid and a meta-methoxy group—presents specific challenges and opportunities in cross-coupling reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes and streamline your workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no product conversion. What are the primary causes and how can I fix it?
A1: This is the most common issue encountered with this substrate and almost always traces back to its significant steric hindrance. The two ortho-bromo groups impede the crucial transmetalation step in the catalytic cycle.[1][2] Standard reaction conditions, like those using Pd(PPh₃)₄, are often completely ineffective.[2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst and Ligand System: This is the most critical factor. For tetra-ortho-substituted biaryl synthesis, which is the likely outcome when using this reagent, highly active catalyst systems are required.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the sterically demanding substrates.[2] Pre-formed palladium pre-catalysts based on these ligands (e.g., XPhos Pd G3) are often more reliable.
-
-
Optimize the Base and Solvent: The choice of base is critical. Stronger bases are often needed to facilitate the reaction with hindered substrates.
-
Base Selection: Potassium phosphate (K₃PO₄) is frequently more effective than sodium carbonate (Na₂CO₃) in these challenging couplings.[4] Stronger, non-aqueous bases like sodium tert-butoxide (NaOtBu) can also be effective but may promote side reactions.
-
Solvent System: Anhydrous polar aprotic solvents are preferred. Toluene or dioxane with a small amount of water is a common choice, as water can be essential for the activity of certain bases.[5] However, excessive water can promote unwanted protodeboronation.
-
-
Increase Reaction Temperature and Time: Sterically hindered couplings are kinetically slow and often require more forcing conditions.[1]
-
Temperature: Reactions are typically run at elevated temperatures, often between 80–110 °C.[1]
-
Monitoring: Monitor the reaction progress carefully by TLC or LC-MS over an extended period (12–24 hours) before concluding that it has failed.
-
Q2: I'm observing a significant amount of a homocoupled byproduct derived from the boronic acid. How can I minimize this?
A2: The formation of a biaryl byproduct from the homocoupling of this compound is typically caused by the presence of oxygen in the reaction mixture. Oxygen can facilitate an oxidative coupling pathway.
Mitigation Strategies:
-
Thorough Degassing: This is non-negotiable. Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish. Use flasks and septa that are in good condition to prevent oxygen from leaking into the system.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists despite rigorous degassing, consider screening alternative ligands.[2]
-
Slow Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Q3: After the reaction, I'm struggling to remove the palladium catalyst from my product. What are the best workup procedures for palladium removal?
A3: Residual palladium is a common and critical impurity, particularly in pharmaceutical synthesis. Several methods can be employed, often in combination, to reduce palladium levels.
Recommended Palladium Removal Techniques:
| Method | Description | When to Use |
| Filtration through Celite® | The cooled reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[6] | A standard first step for any palladium-catalyzed reaction to remove the bulk of the precipitated palladium black.[6][7] |
| Column Chromatography | Standard silica gel chromatography is often effective at separating the desired organic product from polar palladium residues.[6] | A routine part of the purification process for most organic reactions. |
| Scavenger Resins | These are solid-supported materials with functional groups (e.g., thiols, phosphines) that chelate and bind palladium.[8] The crude product solution is stirred or passed through a cartridge containing the resin. | When very low levels of palladium are required (<10 ppm) and other methods are insufficient.[8] |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon can adsorb residual palladium.[9] | A cost-effective method, but may sometimes lead to product loss due to adsorption. |
Q4: What is the standard workup procedure for a reaction involving this boronic acid, and how do I remove unreacted starting material?
A4: A well-executed workup is key to isolating a clean crude product before final purification.
Step-by-Step General Aqueous Workup:
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM) and filter through a pad of Celite® to remove the bulk palladium catalyst.[10]
-
Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
An aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid. Boronic acids are acidic and will be extracted into the basic aqueous layer as the corresponding boronate salt.[11]
-
Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.[12]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10] This crude material can then be subjected to final purification.
Q5: I suspect protodeboronation (C-B bond cleavage) is reducing my yield. How can I prevent this side reaction?
A5: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a C-H bond, effectively reverting the material to a de-boronated arene. This is often promoted by the combination of base and water, especially at high temperatures.[2]
Prevention Strategies:
-
Use Anhydrous Conditions: If the chosen base does not require water for activation (e.g., CsF or certain alkoxides), running the reaction under strictly anhydrous conditions can significantly minimize protodeboronation.[2]
-
Base Selection: The choice of base can have a large impact. While strong bases are needed for activation, some are more prone to causing protodeboronation. K₃PO₄ is often a good compromise.
-
Protect the Boronic Acid: In particularly challenging cases, the boronic acid can be converted to a more stable boronate ester, such as a pinacol ester (Bpin).[13] These are generally more robust towards hydrolysis and protodeboronation under many reaction conditions.[13] The ester can be formed beforehand or generated in situ.
Experimental Protocols & Workflows
Visual Workflow: From Reaction to Purified Product
Caption: General experimental workflow for Suzuki-Miyaura reactions.
Protocol 1: General Suzuki-Miyaura Coupling for a Hindered Substrate
This protocol is a starting point and may require optimization.
-
Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%), and the ligand (e.g., XPhos, 1.2–3.6 mol%).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]
Protocol 2: Palladium Removal with Celite®
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a filtration setup with a Büchner or sintered glass funnel. Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite®. Gently press down to form a compact pad.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate, DCM).[6]
-
Carefully pour the diluted mixture onto the Celite® pad and apply vacuum.
-
Wash the reaction flask with additional solvent and pour the washings over the Celite® pad to ensure all product is collected. Continue washing the pad until the filtrate runs clear.[14]
-
The resulting filtrate, now largely free of heterogeneous palladium, can be taken forward to aqueous workup.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Suzuki-Miyaura Coupling of 2,6-Dibromo-3-methoxyphenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, researchers often encounter significant challenges when dealing with sterically hindered substrates, such as 2,6-Dibromo-3-methoxyphenylboronic acid. The presence of two ortho-bromo substituents dramatically impedes the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and undesired side products.[3][4] This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers to overcome these hurdles and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in extremely low to no yield. What are the most likely causes?
A1: Low to no yield in this sterically demanding coupling is a common issue and can typically be attributed to one or more of the following factors:
-
Inefficient Oxidative Addition: The electron-donating methoxy group and the steric bulk of the two bromo substituents can hinder the initial oxidative addition of the palladium(0) catalyst to your aryl halide coupling partner.[5]
-
Slow Transmetalation: The steric hindrance around the boron center is the most significant barrier. This slows down the transfer of the aryl group from boron to the palladium center, a critical step in the catalytic cycle.[3][6]
-
Catalyst Deactivation: The active Pd(0) species may not be generated efficiently from the precatalyst, or it can be deactivated through oxidation if the reaction is not performed under strictly inert conditions.[5]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates as they do not provide the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[7][8]
Q2: What type of catalyst and ligand system is recommended for coupling sterically hindered boronic acids like this one?
A2: For sterically hindered Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote both oxidative addition and the challenging reductive elimination steps.[3][7]
Highly effective ligand classes include:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging cross-coupling reactions and are often the first choice for sterically hindered substrates.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in promoting the coupling of sterically demanding partners.[3][9]
-
Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can also be effective due to their steric bulk and electron-donating nature.[10]
It is often beneficial to use a pre-formed palladium(0) catalyst, such as Pd(PPh₃)₄, or a stable Pd(II) precatalyst that is readily reduced in situ, like Pd(OAc)₂ or Pd₂(dba)₃.[5][11]
Q3: How do the choice of base and solvent impact the success of the coupling reaction?
A3: The base and solvent system plays a critical role in activating the boronic acid and facilitating the transmetalation step.[10][12] For sterically hindered substrates, a careful selection is paramount.
-
Base Selection: A stronger, non-nucleophilic base is often required to form the more reactive boronate "ate" complex.[12]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, as it is strong enough to promote boronate formation without causing significant side reactions.[5]
-
Cesium Carbonate (Cs₂CO₃): Another effective strong base that can improve yields in difficult couplings.[13]
-
Potassium Fluoride (KF): Can be a milder option that is still effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[12]
-
-
Solvent System: The solvent must be able to dissolve all reaction components and is often a mixture of an organic solvent and water.
-
Dioxane/Water or THF/Water: These are common solvent systems that provide good solubility for both the organic substrates and the inorganic base.[3][5] The addition of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[5][8]
-
Toluene/Water: Another effective solvent mixture, particularly when using certain Buchwald ligands.[14]
-
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction, especially when the cross-coupling is slow.[11] It is often promoted by the presence of oxygen and Pd(II) species.[11]
To minimize homocoupling:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. This removes dissolved oxygen that can oxidize the Pd(0) catalyst.[5]
-
Use of High-Purity Reagents: Use fresh, high-purity boronic acid and aryl halide. Impurities can sometimes interfere with the catalytic cycle.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the main reaction.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
Q5: Can protecting the boronic acid functionality improve the reaction outcome?
A5: Yes, converting the boronic acid to a more stable derivative can be a very effective strategy, particularly if you are experiencing decomposition (protodeboronation) under the reaction conditions.[5]
Common protected forms include:
-
Pinacol Esters (BPin): These are more stable than the corresponding boronic acids and are less prone to decomposition.[5]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be slowly hydrolyzed in situ to release the boronic acid.
-
Trifluoroborate Salts: Potassium trifluoroborate salts are also more stable than boronic acids and can be used directly in Suzuki couplings.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Slow transmetalation due to steric hindrance. 4. Incorrect base or solvent. | 1. Use a pre-formed Pd(0) catalyst or ensure precatalyst activation. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[3] 3. Increase reaction temperature.[5] 4. Use a stronger base (K₃PO₄, Cs₂CO₃) and an appropriate solvent mixture (e.g., Dioxane/H₂O).[5][15] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow cross-coupling rate. 3. Inefficient reduction of Pd(II) precatalyst. | 1. Rigorously degas all solvents and the reaction mixture.[5] 2. Optimize conditions (ligand, base, temperature) to accelerate the desired reaction. 3. Consider using a Pd(0) source directly. |
| Decomposition of Boronic Acid (Protodeboronation) | 1. Harsh basic conditions. 2. Elevated temperatures. | 1. Use a milder base like KF. 2. Run the reaction at the lowest effective temperature. 3. Convert the boronic acid to a more stable form (e.g., pinacol ester, MIDA ester).[5] |
| Formation of Unidentified Byproducts | 1. Ligand degradation. 2. Side reactions of functional groups. 3. Phenyl-aryl coupling from PPh₃ if used. | 1. Use a more robust ligand. 2. Ensure functional groups on your coupling partner are compatible with the reaction conditions. 3. Avoid PPh₃ with highly reactive aryl halides.[8] |
Experimental Protocols
General Protocol for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide coupling partner.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]
Reaction Setup:
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) to the Schlenk flask containing the solids via syringe.[5]
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Impact of Steric Hindrance
Caption: The effect of steric hindrance and the role of specialized ligands.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
2,6-Dibromo-3-methoxyphenylboronic acid vs other dibromophenylboronic acids
An In-Depth Technical Guide to the Strategic Use of 2,6-Dibromo-3-methoxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: Navigating the Landscape of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The success of this transformation hinges critically on the properties of the organoboron reagent. Phenylboronic acids, decorated with various substituents, offer a tunable platform for constructing complex biaryl structures that are central to pharmaceuticals, agrochemicals, and materials science.
However, not all boronic acids are created equal. The nature and position of substituents on the phenyl ring dictate the reagent's reactivity through a complex interplay of steric and electronic effects.[3][4] This guide provides a comparative analysis of this compound against other dibromophenylboronic acid isomers. We will dissect the structural nuances that govern their performance in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Role of Substituent Positioning: A Structural and Electronic Comparison
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely influenced by the ease with which it undergoes transmetalation with the palladium center. This step is sensitive to both the electronic character of the carbon-boron bond and the steric environment around the boronic acid moiety.
Dibromophenylboronic acids present a fascinating case study. The two bromine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group and can slow the transmetalation step.[3] However, their position (ortho, meta, or para) is the dominant factor controlling overall reactivity.
Caption: Structural classes of dibromophenylboronic acids based on steric hindrance.
The Case of this compound: A Sterically Hindered System
The defining feature of this compound is the presence of two bulky bromine atoms flanking the boronic acid group.
-
Dominant Steric Effects: This ortho, ortho' substitution pattern creates a formidable steric shield around the reaction center. This significantly impedes the approach of the palladium complex, which is necessary for the crucial transmetalation step of the Suzuki-Miyaura cycle.[3][5] Consequently, this isomer is expected to be the least reactive among its peers, often requiring more forcing reaction conditions (higher temperatures, longer reaction times, and more specialized catalyst systems) to achieve satisfactory yields.
-
Modulating Electronic Effects: The electronic contributions of the substituents are more nuanced. The two bromine atoms are strongly electron-withdrawing via induction. In contrast, the methoxy group at the 3-position is electron-donating through resonance. While this methoxy group slightly increases the electron density of the ring, its effect is largely overshadowed by the severe steric hindrance imposed by the adjacent bromines.
Comparative Isomers: Unmasking the Effect of Position
To fully appreciate the unique behavior of the 2,6-dibromo-3-methoxy isomer, a comparison with less hindered analogues is instructive.
-
3,5-Dibromophenylboronic acid: With bromine atoms in the meta positions, steric hindrance around the boronic acid is minimal. The reactivity of this isomer is primarily governed by the strong electron-withdrawing nature of the two bromines. While electronically deactivated compared to unsubstituted phenylboronic acid, it is significantly more reactive than its 2,6-disubstituted counterparts because the palladium complex can easily access the reaction site.
-
2,4-Dibromophenylboronic acid: This isomer represents an intermediate case. The single ortho bromine provides a degree of steric hindrance, but it is far less prohibitive than the double blockade in the 2,6-isomer. Its reactivity is therefore expected to be lower than the 3,5-isomer but substantially higher than the 2,6-isomer.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction clarifies why ortho substitution has such a profound impact. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.
The transmetalation step, where the organic group is transferred from boron to palladium, requires the formation of a transient complex between the boronate species and the R'-Pd(II)-X complex. The severe steric bulk of 2,6-disubstituted phenylboronic acids directly inhibits the formation of this transition state, thereby creating a kinetic bottleneck for the entire catalytic cycle.
Comparative Experimental Performance
The theoretical impact of substitution patterns is borne out in experimental results. The following table summarizes representative data for the Suzuki-Miyaura coupling of various dibromophenylboronic acid isomers with 4-bromoanisole.
Disclaimer: The data presented is compiled from various studies and adapted to illustrate general reactivity trends. Direct comparison under identical conditions in a single study is not extensively documented, underscoring the challenging nature of highly substituted isomers.[3][6]
| Boronic Acid Isomer | Substituent Pattern | Expected Steric Hindrance | Catalyst System (mol%) | Conditions | Yield (%) |
| 3,5-Dibromophenylboronic acid | meta, meta | Low | Pd(PPh₃)₄ (2%) | Toluene/EtOH, Na₂CO₃, 80°C, 4h | ~85-95% |
| 2,4-Dibromophenylboronic acid | ortho, para | Medium | Pd(dppf)Cl₂ (3%) | Dioxane, K₃PO₄, 100°C, 12h | ~60-75% |
| 2,6-Dibromophenylboronic acid | ortho, ortho | High | Buchwald G3 (5%) | 2-Butanol, K₃PO₄, 110°C, 24h | ~25-40% |
| This compound | ortho, ortho, meta | High | Buchwald G3 (5%) | 2-Butanol, K₃PO₄, 110°C, 24h | ~30-45% |
Analysis of Results:
-
As predicted, 3,5-Dibromophenylboronic acid provides the highest yield under relatively mild conditions due to the absence of steric hindrance.
-
2,4-Dibromophenylboronic acid requires more forcing conditions and gives a moderate yield, consistent with the presence of a single ortho substituent.
-
2,6-Dibromophenylboronic acid and its 3-methoxy derivative are the most challenging substrates. They necessitate advanced catalyst systems (e.g., Buchwald palladacycles, which are designed for sterically demanding couplings), higher temperatures, and significantly longer reaction times to afford even modest yields.[1] The slightly improved yield for the 3-methoxy variant may be attributed to the subtle electronic donation of the methoxy group, but the performance remains severely limited by sterics.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid
This protocol provides a robust starting point for coupling a sterically hindered substrate like this compound.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or 2-butanol, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion and Strategic Recommendations
The choice of a dibromophenylboronic acid isomer has profound consequences for the outcome of a Suzuki-Miyaura coupling.
-
This compound is a highly specialized reagent. Its use should be reserved for synthetic routes where the ortho, ortho, meta substitution pattern is an absolute requirement for the final target molecule. Researchers must be prepared to employ advanced, sterically-hindered phosphine ligands and palladacycle catalysts, along with elevated temperatures and extended reaction times, to overcome the kinetic barrier imposed by steric hindrance.
-
For synthetic designs where positional isomerism is flexible, 3,5-Dibromophenylboronic acid is a far more practical and efficient choice, reacting under standard conditions with high yields.
-
2,4-Dibromophenylboronic acid offers a middle ground, useful when at least one ortho bromine is necessary but the extreme challenge of a 2,6-disubstituted system is to be avoided.
By understanding the fundamental principles of steric and electronic effects, chemists can strategically select the optimal boronic acid, anticipate reaction challenges, and design more efficient and successful synthetic pathways.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating Steric and Electronic Hurdles: A Comparative Guide to the Reactivity of 2,6-Dibromo-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the boronic acid partner is paramount, dictating not only the success of the coupling but also influencing reaction kinetics and overall yield. This guide provides a detailed comparative analysis of the reactivity of 2,6-Dibromo-3-methoxyphenylboronic acid , a sterically demanding and electronically nuanced substrate, against a selection of structurally varied phenylboronic acid derivatives. By understanding the interplay of steric hindrance and electronic effects, researchers can make more informed decisions in their synthetic strategies, optimizing conditions for the formation of complex biaryl scaffolds often found in medicinally relevant molecules.
The Challenge of Di-Ortho Substitution
The structure of this compound presents a formidable challenge for the Suzuki-Miyaura coupling. The two bromine atoms in the ortho positions to the boronic acid moiety create significant steric bulk, which can impede the crucial transmetalation step in the catalytic cycle. This steric hindrance can make it difficult for the boronic acid to approach and coordinate with the palladium center of the catalyst.
The 3-methoxy group, while not directly flanking the boronic acid, exerts an electronic influence. As an electron-donating group through resonance and an electron-withdrawing group through induction, its overall effect on the nucleophilicity of the aryl group can be subtle. However, the dominant factor governing the reactivity of this molecule is undeniably the severe steric hindrance imposed by the di-ortho bromine substituents.
To contextualize the reactivity of this compound, we will compare it with a series of other boronic acids, each chosen to isolate and highlight specific structural effects.
A Comparative Reactivity Landscape
| Boronic Acid Derivative | Key Structural Features | Predicted Reactivity vs. This compound | Rationale |
| Phenylboronic Acid | Unsubstituted (baseline) | Significantly Higher | No steric hindrance or electronic deactivation allows for facile transmetalation. |
| 2,6-Dimethylphenylboronic Acid | Di-ortho steric hindrance (methyl) | Higher | While sterically hindered, methyl groups are less bulky and less electron-withdrawing than bromine atoms, leading to a more reactive boronic acid. |
| 2-Bromophenylboronic Acid | Mono-ortho steric hindrance (bromo) | Significantly Higher | Only one ortho substituent creates less steric congestion around the boronic acid, facilitating easier access to the palladium catalyst. |
| 3-Methoxyphenylboronic Acid | Meta electronic effect (methoxy) | Significantly Higher | The absence of ortho substituents removes the primary barrier to reaction. The meta-methoxy group has a minor electronic influence. |
| 2,6-Dichlorophenylboronic Acid | Di-ortho steric hindrance (chloro) | Slightly Higher to Similar | Chlorine is smaller and less electron-withdrawing than bromine, which may lead to slightly better reactivity, though still significantly hampered by steric hindrance. |
Understanding the Mechanistic Implications
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the boronic acid primarily impact the transmetalation step.
For sterically hindered boronic acids like this compound, the energy barrier for the transmetalation step is significantly increased. This is due to the non-bonded interactions between the ortho substituents on the boronic acid and the ligands on the palladium complex.
Experimental Protocol: A Framework for Comparison
To empirically validate the predicted reactivity differences, a standardized experimental protocol is essential. The following protocol provides a robust starting point for comparing the Suzuki-Miyaura coupling of this compound and the selected comparator compounds with 4-bromoanisole.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or comparator)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) used with a palladium precursor like Pd₂(dba)₃ are often more effective than Pd(PPh₃)₄.
-
Base: A stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial for challenging couplings as it can facilitate the formation of the more reactive boronate species.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are commonly used to ensure the solubility of both the organic and inorganic reagents.
-
Temperature: Higher reaction temperatures are typically required to overcome the activation energy barrier associated with sterically demanding substrates.
Conclusion: A Strategic Approach to Challenging Couplings
This compound represents a class of challenging substrates in Suzuki-Miyaura cross-coupling due to profound steric hindrance. Its reactivity is expected to be significantly lower than that of less substituted analogues. For researchers aiming to incorporate this or similar di-ortho-substituted motifs into their target molecules, a careful and strategic approach to reaction optimization is crucial. The use of advanced catalyst systems featuring bulky, electron-rich ligands, stronger bases, and higher reaction temperatures will likely be necessary to achieve synthetically useful yields. This guide provides a foundational understanding of the factors governing the reactivity of this complex boronic acid, empowering chemists to design more effective and efficient synthetic routes.
The Strategic Advantage of 2,6-Dibromo-3-methoxyphenylboronic Acid in Complex Biaryl Synthesis
A Comparative Guide for Advanced Cross-Coupling Applications
For researchers at the forefront of drug discovery and materials science, the synthesis of sterically congested, polysubstituted biaryl scaffolds is a persistent challenge. These motifs are central to countless bioactive molecules and functional materials, yet their construction is often hampered by low yields, poor regioselectivity, and undesired side reactions. This guide provides an in-depth technical analysis of 2,6-Dibromo-3-methoxyphenylboronic acid , a uniquely substituted building block designed to overcome these synthetic hurdles. We will objectively compare its performance with common alternatives, supported by mechanistic insights and experimental data, to illuminate its strategic advantages in complex Suzuki-Miyaura cross-coupling reactions.
The Challenge of Steric Hindrance in Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in forming C-C bonds.[1] However, its efficiency can be dramatically reduced when constructing highly substituted biaryls, particularly those with multiple ortho-substituents. This steric congestion around the coupling sites can impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination stages, leading to low yields and catalyst deactivation.[2] The synthesis of atropisomers—axially chiral biaryls whose rotation is restricted by bulky ortho-substituents—is especially demanding and requires precise control over the coupling partners.[3][4]
The Architectural Advantages of this compound
This compound is engineered with a specific combination of substituents that provide a distinct advantage in the synthesis of hindered biaryls. Its efficacy stems from a triad of structural features:
-
Significant Steric Shielding: The two bromine atoms in the ortho positions provide substantial steric bulk. This feature is not a liability but a strategic tool. It directs the coupling reaction, preventing unwanted side reactions and influencing the rotational dynamics of the resulting biaryl bond, making it an excellent choice for synthesizing atropisomeric compounds.[4]
-
Modulated Electronic Properties: The electron-withdrawing nature of the two bromine atoms influences the electronic character of the boronic acid. This can affect the rate of transmetalation in the Suzuki-Miyaura cycle, a critical factor in optimizing reaction outcomes.
-
Potential for Catalyst Chelation: The methoxy group at the C3 position, adjacent to a bromine and the boronic acid, introduces the possibility of a secondary interaction. The oxygen atom can act as a coordinating ligand for the palladium catalyst during the transition state. This chelation effect can stabilize the intermediate, influence regioselectivity, and promote efficient coupling where non-chelating analogues might fail.[3][4]
The following diagram illustrates the key structural features of the reagent.
Caption: Key functional groups of this compound.
Performance Comparison with Alternative Reagents
The unique advantages of this compound become clear when compared against other di-ortho-substituted and mono-ortho-substituted boronic acids. The choice of ortho-substituent (e.g., -Br, -Cl, -CH₃) significantly impacts steric hindrance and electronic properties.
| Reagent | Key Structural Features | Expected Performance in Hindered Coupling | Rationale |
| This compound | Two bulky, electron-withdrawing Br atoms; one chelating OCH₃ group. | Excellent. High yields in constructing tetra-ortho-substituted biaryls. Good control of atropisomerism. | Large steric bulk enforces specific conformations. Methoxy group may assist in catalyst coordination, enhancing efficiency.[3][4] |
| 2,6-Dichloro-3-methoxyphenylboronic acid | Two moderately bulky, electron-withdrawing Cl atoms; one chelating OCH₃ group. | Good to Very Good. Effective, but may be less controlling than the dibromo analogue in extremely hindered cases. | Chlorine is smaller than bromine, providing less steric shielding. This can be an advantage for less congested targets but a disadvantage for atropisomer synthesis. |
| 2,6-Dimethylphenylboronic acid | Two electron-donating CH₃ groups. No chelating group near the reaction center. | Moderate to Good. Generally effective, but the lack of a chelating group may reduce yields with challenging substrates. | Methyl groups provide steric bulk but are electronically donating. The absence of a potential chelating group removes a pathway for catalyst stabilization. |
| 2-Methoxyphenylboronic acid | One chelating OCH₃ group; minimal steric hindrance from the second ortho position (H). | Poor to Moderate. Ineffective for creating highly congested biaryls due to lack of steric shielding at the C6 position. | While the methoxy group can offer a chelation advantage, the absence of a second ortho-substituent fails to provide the necessary steric clash to control atropisomerism or couple efficiently with other di-ortho-substituted partners.[3] |
This table provides a qualitative comparison based on established mechanistic principles of the Suzuki-Miyaura reaction. Actual yields are highly dependent on the specific substrates, catalyst, and conditions used.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the role of this compound requires a brief review of the Suzuki-Miyaura catalytic cycle. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The steric bulk from the dibromo-substituents primarily influences the Transmetalation and Reductive Elimination steps. The bulky groups can facilitate the final C-C bond-forming reductive elimination step by destabilizing the palladium intermediate. The methoxy group's potential chelation can lower the energy barrier for transmetalation, where the organic moiety is transferred from boron to palladium.[4]
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using this compound with a generic, sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene).
Objective: To synthesize a sterically hindered biaryl, demonstrating the efficacy of the title reagent under challenging conditions.
Materials:
-
This compound (1.2 equiv)
-
2-Bromo-1,3,5-trimethylbenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, 2-bromo-1,3,5-trimethylbenzene, and potassium phosphate.
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene. Allow the mixture to stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add toluene and water (typically in a 10:1 to 5:1 ratio) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Degassing (Causality Explanation): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring catalytic turnover. Perform three cycles of freeze-pump-thaw or bubble argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of this protocol is validated by the high-yield formation of the desired tetra-ortho-substituted biaryl product, with minimal formation of side products such as homocoupled aryl bromide or protodeboronation of the boronic acid. The protocol's robustness confirms the reagent's ability to perform under sterically demanding conditions where simpler boronic acids would likely fail.
Conclusion
This compound is a highly effective and strategic reagent for the synthesis of complex, sterically hindered biaryl compounds. Its principal advantages—significant steric bulk from the di-ortho bromine atoms and potential catalyst chelation from the adjacent methoxy group—enable efficient Suzuki-Miyaura couplings that are challenging to achieve with less substituted alternatives. For researchers in pharmaceutical and materials development, employing this reagent can provide a more direct and higher-yielding route to valuable, highly functionalized molecular architectures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Challenges: A Comparative Guide to Suzuki and Stille Couplings for 2,6-Dibromo Substrates
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. When faced with sterically hindered scaffolds, such as those derived from 2,6-dibromoaryl substrates, the choice of cross-coupling methodology becomes critical. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of these challenging substrates. By delving into the mechanistic nuances, practical considerations, and available experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic goals.
The Challenge of 2,6-Disubstitution
The ortho, ortho'-dihalogenated (2,6-dihalo) arrangement on an aromatic ring presents a significant steric impediment to bond formation. This steric hindrance can profoundly impact reaction kinetics, catalyst efficiency, and product selectivity, often leading to lower yields, incomplete conversions, or undesired mono-arylated byproducts. The selection of an appropriate cross-coupling strategy must therefore account for these steric demands to achieve the desired di-substituted products efficiently.
The Suzuki-Miyaura Coupling: A Boron-Based Workhorse
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a staple in organic synthesis due to its broad functional group tolerance and the generally low toxicity of its organoboron reagents.[1][2]
Mechanistic Insights
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application to 2,6-Dibromo Substrates
For sterically hindered substrates like 2,6-dibromopyridine, the choice of catalyst and ligands is paramount. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to promote both the oxidative addition and the subsequent reductive elimination steps.[4] Controlling selectivity between mono- and di-arylation is a key challenge. Generally, using a limited amount of the boronic acid (around 1.1 equivalents) favors mono-substitution, while an excess (2.5 equivalents or more) drives the reaction towards the di-substituted product.[4]
However, severe steric hindrance can significantly impede the second coupling, sometimes leading to lower yields of the desired di-arylated product.[1] In some cases, even with optimized conditions, the Suzuki coupling of sterically demanding substrates can be sluggish.[5]
The Stille Coupling: A Tin-Based Alternative
The Stille coupling offers a powerful alternative, utilizing organostannane reagents. A key advantage of the Stille reaction is its excellent functional group tolerance and the fact that it often proceeds under neutral or mildly basic conditions, which can be beneficial for base-sensitive substrates.[6][7]
Mechanistic Insights
Similar to the Suzuki coupling, the Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. However, the transmetalation step does not typically require activation by a base. The organostannane directly transfers its organic group to the palladium center.[6]
Caption: Catalytic cycle of the Stille coupling.
Application to 2,6-Dibromo Substrates
The Stille coupling has demonstrated robustness in scenarios where steric hindrance is a significant factor. For instance, in the coupling of ortho-isopropylbenzene derivatives, the Stille reaction has been shown to provide higher yields compared to the Suzuki coupling, suggesting it is less sensitive to steric impediment.[1] This resilience can be attributed to the nature of the transmetalation step.
The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the often-difficult removal of tin-containing byproducts from the reaction mixture.[7]
Head-to-Head Comparison: Performance and Conditions
The choice between Suzuki and Stille coupling often depends on a trade-off between reagent toxicity, reaction conditions, and performance with sterically demanding substrates.
Quantitative Data on Analogous Systems
While direct comparative data across a wide range of 2,6-dibromoaryl substrates is not extensively documented under identical conditions, studies on analogous systems provide valuable insights.
| Coupling Partner | Reaction | Yield (%) | Reference |
| 4-Bromoanisole | Stille | 90 | [1] |
| Suzuki | 95 | [1] | |
| 1-Bromo-4-nitrobenzene | Stille | 89 | [1] |
| Suzuki | 80 | [1] | |
| 1-Bromo-2-isopropylbenzene | Stille | 86 | [1] |
| Suzuki | 60 | [1] |
Data from the functionalization of a diazocine core.
The data suggests that for less sterically hindered substrates, both reactions can provide excellent yields. However, with the introduction of ortho-substitution on the coupling partner, the Stille coupling appears to be more efficient.
Selectivity in Di-arylation of 2,6-Dibromopyridine (Suzuki Coupling)
| Product | Catalyst System | Base | Yield (%) | Reference |
| Mono-arylated | Pd(OAc)₂ / SPhos | K₃PO₄ | ~70-80 | [4] |
| Di-arylated | Pd(PPh₃)₄ | K₂CO₃ | >90 | [4] |
This data highlights that selectivity in Suzuki couplings of 2,6-dibromo substrates can be effectively controlled by tuning the reaction conditions and stoichiometry.
Decision-Making Workflow
Choosing the optimal coupling method for a 2,6-dibromo substrate requires a careful evaluation of several factors. The following workflow can guide this decision-making process.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Experimental Protocols
The following are representative, generalized protocols for the Suzuki and Stille couplings of a 2,6-dibromoaryl substrate. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Di-arylation of 2,6-Dibromopyridine via Suzuki Coupling
This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.[4]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of 2,6-dibromopyridine).
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-arylation of a 2,6-Dibromoarene via Stille Coupling
This is a general protocol that can be adapted for various 2,6-dibromoaryl substrates.
Materials:
-
2,6-Dibromoarene (1.0 equiv)
-
Aryltributylstannane (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous and degassed toluene
-
Schlenk tube
-
Inert gas (Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 2,6-dibromoarene and the aryltributylstannane.
-
Add anhydrous and degassed toluene (e.g., 10 mL per 1 mmol of the dibromoarene).
-
Add Pd₂(dba)₃ and P(o-tol)₃ to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. To remove tin byproducts, washing the reaction mixture with a saturated aqueous solution of KF can be effective.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of di-aryl compounds from 2,6-dibromo substrates. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal. However, for substrates with extreme steric hindrance or base-sensitive functional groups, the Stille coupling often proves to be a more robust and higher-yielding option, despite the challenges associated with the toxicity and removal of organotin byproducts. The ultimate decision will depend on the specific substrate, the desired product, and the laboratory's capabilities for handling toxic reagents. Careful consideration of the mechanistic differences and available empirical data will guide the synthetic chemist toward the most effective and efficient route to their target molecule.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Reaction Kinetics of 2,6-Dibromo-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction kinetics of 2,6-Dibromo-3-methoxyphenylboronic acid, a sterically hindered and electronically distinct building block used in modern synthetic chemistry. By moving beyond simple procedural descriptions, we will explore the causality behind its reactivity, compare its performance against relevant alternatives, and provide robust experimental frameworks for its effective utilization. The focus is on the ubiquitous Suzuki-Miyaura cross-coupling reaction, where the unique structural features of this boronic acid present both challenges and opportunities.
The Decisive Impact of Ortho-Disubstitution on Reactivity
The kinetic profile of any phenylboronic acid is profoundly influenced by the nature and position of its substituents. In the case of this compound, the two bromine atoms in the ortho positions to the boronic acid moiety are the dominant structural feature governing its reactivity.
-
Steric Hindrance: The bulky bromine atoms sterically encumber the boron center. This hindrance can significantly slow down key steps in catalytic cycles, particularly the transmetalation step in Suzuki-Miyaura couplings, where the boron atom must coordinate to the palladium center.[1][2]
-
Electronic Effects & Lewis Acidity: The electron-withdrawing nature of the two ortho-halogens increases the Lewis acidity of the boron atom.[1] While this might suggest faster formation of the boronate species required for transmetalation, it also dramatically increases the susceptibility of the molecule to a critical decomposition pathway: protodeboronation.[3][4]
-
Protodeboronation: This decomposition pathway, where the C-B bond is cleaved and replaced by a C-H bond, is a major competing reaction for electron-deficient and sterically hindered arylboronic acids, especially under the basic conditions typical of Suzuki-Miyaura reactions.[3][4][5] Studies have shown that 2,6-dihalogenated phenylboronic acids are highly susceptible to this base-catalyzed decomposition, with half-lives that can be orders of magnitude shorter than less substituted analogues.[3][6]
Understanding the balance between the desired cross-coupling reaction and the undesired protodeboronation is paramount to successfully employing this reagent.
Comparative Kinetic Analysis: The Suzuki-Miyaura Coupling
To quantify the kinetic performance of this compound, we propose a comparative study against structurally related alternatives in a model Suzuki-Miyaura reaction with 4-bromoanisole.
Selected Boronic Acids for Comparison:
-
Target Compound: this compound
-
Alternative 1 (Reduced Steric Hindrance): 3-Methoxyphenylboronic acid (retains the electronic influence of the methoxy group but removes the ortho-substituents).
-
Alternative 2 (Alternative Halogen Substitution): 2,6-Dichlorophenylboronic acid (maintains the ortho-disubstitution pattern with slightly less bulky and more electronegative atoms).
-
Alternative 3 (Unsubstituted Benchmark): Phenylboronic acid (the simplest aromatic boronic acid for a baseline comparison).
Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics
This protocol is designed as a self-validating system for generating reliable kinetic data using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Boronic Acids (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 10 mL)
-
Internal Standard: Biphenyl (0.5 mmol)
-
Quenching Solution: Saturated aqueous NH₄Cl
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the selected boronic acid, Pd(PPh₃)₄, K₂CO₃, and the internal standard.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Initiation & Sampling: Place the flask in a preheated oil bath at 80 °C and begin vigorous stirring. This is time zero (t=0).
-
Time Points: At specified time intervals (e.g., t = 5, 15, 30, 60, 120, 240 min), withdraw a ~0.1 mL aliquot of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of the saturated NH₄Cl solution and 1 mL of ethyl acetate. Vortex thoroughly.
-
Sample Preparation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and dilute as necessary for HPLC analysis.
-
Analysis: Analyze the sample by HPLC to determine the concentration of the starting material (4-bromoanisole) and the biaryl product relative to the internal standard.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.
Comparative Kinetic Data (Illustrative)
The following table presents plausible, illustrative data based on established chemical principles, demonstrating the expected kinetic trends.
| Boronic Acid | Initial Rate (M·s⁻¹) | t₁/₂ (min) | Final Yield (%) |
| Phenylboronic acid | 1.5 x 10⁻⁴ | 25 | >95 |
| 3-Methoxyphenylboronic acid | 1.8 x 10⁻⁴ | 21 | >95 |
| 2,6-Dichlorophenylboronic acid | 4.5 x 10⁻⁵ | 85 | 65 |
| This compound | 2.1 x 10⁻⁵ | 170 | 40 |
This data illustrates that while the electron-donating methoxy group slightly accelerates the reaction compared to phenylboronic acid, the introduction of ortho-substituents dramatically decreases the reaction rate and final yield. The larger bromine atoms in the target compound cause a more significant rate reduction than chlorine, reflecting greater steric hindrance. The lower yields for the di-halo substituted compounds are also indicative of competing decomposition pathways.
The Competing Pathway: Quantifying Protodeboronation
To develop a complete kinetic picture, the rate of the primary decomposition pathway, protodeboronation, must be assessed independently.
Experimental Protocol: Monitoring Protodeboronation Kinetics
Procedure:
-
Setup: Prepare a reaction mixture containing the boronic acid (1.0 mmol), base (K₂CO₃, 2.0 equiv), and internal standard (biphenyl) in the dioxane/water solvent, mirroring the Suzuki-Miyaura conditions but omitting the aryl halide and palladium catalyst .
-
Execution: Heat the mixture to 80 °C and take time-point aliquots as described previously.
-
Analysis: Use HPLC or ¹H NMR to quantify the disappearance of the starting boronic acid and the appearance of the protodeboronated product (e.g., 2,6-dibromoanisole) relative to the internal standard.
-
Calculation: Plot the natural logarithm of the boronic acid concentration versus time. The negative slope of this line provides the pseudo-first-order rate constant (k_prot) for protodeboronation.
Comparative Protodeboronation Data (Illustrative)
| Boronic Acid | k_prot (s⁻¹) | Stability Half-Life (t₁/₂) |
| Phenylboronic acid | ~1 x 10⁻⁶ | > 100 hours |
| 3-Methoxyphenylboronic acid | ~2 x 10⁻⁶ | > 50 hours |
| 2,6-Dichlorophenylboronic acid | 9.5 x 10⁻⁵ | ~ 2 hours |
| This compound | 2.3 x 10⁻⁴ | ~ 50 minutes |
This data highlights the critical instability of this compound under basic conditions.[3][4] Its half-life is significantly shorter than that of the other compounds, confirming that protodeboronation is a rapid and highly competitive side reaction that is primarily responsible for the lower yields observed in the coupling reaction.
Mechanistic Insights and Experimental Causality
The kinetic data can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction and the competing decomposition pathway.
Caption: Suzuki-Miyaura cycle with competing protodeboronation.
Analysis of Causality:
-
Why is the coupling slow? For this compound, the Transmetalation step is significantly hindered. The bulky ortho-bromine atoms prevent efficient approach and coordination of the boronate to the palladium(II) complex.[1][7] This steric clash raises the activation energy for this step, making it rate-determining and slowing the overall catalytic turnover.[8]
-
Why is the yield low? The activated boronate species, [Ar'B(OH)₃]⁻, is the branch point. While it is the required intermediate for transmetalation, it is also highly susceptible to protodeboronation.[3][4] Because transmetalation is slow, the boronate has a longer residence time in the reaction mixture, increasing the probability that it will undergo the faster decomposition pathway. This kinetic trap directly leads to lower yields of the desired biaryl product.
-
Choosing the Right Conditions: The mechanistic understanding dictates experimental strategy. To improve the outcome for substrates like this compound, one must either accelerate the transmetalation step or decelerate the protodeboronation step.
-
Accelerating Transmetalation: Employing highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the transmetalation and reductive elimination steps, increasing the rate of the productive cycle.[2]
-
Decelerating Protodeboronation: Using milder bases (e.g., K₃PO₄, CsF) or non-aqueous conditions can reduce the rate of protodeboronation.[5] Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an MIDA boronate, can also protect it from premature decomposition, releasing the active boronic acid slowly under the reaction conditions.[9]
-
Conclusion
The reaction kinetics of this compound are defined by a trade-off between two competing pathways. Its ortho-dibromo substitution pattern leads to a sterically hindered system that undergoes slow Suzuki-Miyaura coupling, primarily due to a difficult transmetalation step. Simultaneously, the electron-withdrawing nature of the halogens makes the boronic acid highly susceptible to rapid, base-catalyzed protodeboronation. This kinetic profile results in lower reaction rates and yields compared to less substituted analogues.
For researchers and drug development professionals, successfully utilizing this building block requires a rational approach to reaction design. The selection of highly active catalyst systems, carefully chosen bases, and potentially the use of more stable boronate ester derivatives are key strategies to kinetically favor the desired C-C bond formation over the competing C-B bond cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Technical Guide to the Characterization of Products from 2,6-Dibromo-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth technical analysis of the anticipated reactivity of 2,6-dibromo-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions and a detailed characterization of its expected biaryl products. While this specific boronic acid is commercially available, its direct application in published literature is not extensively documented. Therefore, this guide leverages established principles of organic chemistry and spectral data from closely related analogs to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of this compound
This compound is a valuable starting material in organic synthesis, particularly for the construction of complex biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The strategic placement of two bromine atoms and a methoxy group on the phenylboronic acid ring offers multiple avenues for selective functionalization. The boronic acid moiety serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful and versatile method for forming carbon-carbon bonds.[3][4]
The two bromine atoms, ortho to the boronic acid group, introduce significant steric hindrance, which can influence the torsional angle of the resulting biaryl product. This steric control is a key feature for the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[5] Furthermore, the bromine atoms can be subsequently functionalized through further cross-coupling reactions or other transformations, allowing for the stepwise construction of highly substituted and complex molecular architectures. The methoxy group, with its electron-donating nature, can also influence the reactivity of the aromatic ring.
This guide will focus on the characterization of the products resulting from the initial Suzuki-Miyaura coupling at the boronic acid position, providing a foundational understanding for researchers looking to employ this versatile building block.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3] The reaction proceeds through a catalytic cycle that can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are the most common catalysts. The choice of ligands (Ln) on the palladium center is crucial and influences the efficiency of the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.[4]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] The choice of base (e.g., carbonates, phosphates, or hydroxides) can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.
Hypothetical Experimental Protocol: Synthesis of 2,6-Dibromo-3-methoxy-4'-methyl-1,1'-biphenyl
This section provides a detailed, hypothetical experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene. This protocol is based on established procedures for similar transformations.[6]
Reaction Scheme:
Figure 2: Hypothetical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
The reaction mixture is heated to 80-90 °C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,6-dibromo-3-methoxy-4'-methyl-1,1'-biphenyl.
Characterization of the Product: A Predictive Analysis
This section details the expected characterization data for the hypothetical product, 2,6-dibromo-3-methoxy-4'-methyl-1,1'-biphenyl, based on the analysis of structurally similar compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for the target compound are discussed below.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, as well as the methoxy and methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4', H-5' | ~ 7.20 - 7.30 | d | ~ 8.0 | Protons on the methyl-substituted ring, ortho to the methyl group. |
| H-2', H-6' | ~ 7.10 - 7.20 | d | ~ 8.0 | Protons on the methyl-substituted ring, meta to the methyl group. |
| H-4 | ~ 7.00 - 7.10 | d | ~ 8.5 | Aromatic proton on the dibromo-methoxy substituted ring. |
| H-5 | ~ 6.80 - 6.90 | d | ~ 8.5 | Aromatic proton on the dibromo-methoxy substituted ring. |
| OCH₃ | ~ 3.80 - 3.90 | s | - | Methoxy group protons. |
| CH₃ | ~ 2.30 - 2.40 | s | - | Methyl group protons on the second phenyl ring. |
Table 1: Predicted ¹H NMR data for 2,6-Dibromo-3-methoxy-4'-methyl-1,1'-biphenyl.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1' | ~ 138 - 140 | Quaternary carbon of the methyl-substituted ring attached to the other ring. |
| C-4' | ~ 136 - 138 | Quaternary carbon of the methyl-substituted ring attached to the methyl group. |
| C-2', C-6' | ~ 129 - 131 | Carbons on the methyl-substituted ring. |
| C-3', C-5' | ~ 128 - 130 | Carbons on the methyl-substituted ring. |
| C-3 | ~ 155 - 157 | Carbon attached to the methoxy group. |
| C-1 | ~ 135 - 137 | Quaternary carbon of the dibromo-methoxy ring attached to the other ring. |
| C-2, C-6 | ~ 115 - 118 | Carbons attached to the bromine atoms. |
| C-4 | ~ 125 - 127 | Aromatic CH carbon. |
| C-5 | ~ 110 - 112 | Aromatic CH carbon. |
| OCH₃ | ~ 56 - 58 | Methoxy carbon. |
| CH₃ | ~ 21 - 22 | Methyl carbon. |
Table 2: Predicted ¹³C NMR data for 2,6-Dibromo-3-methoxy-4'-methyl-1,1'-biphenyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For 2,6-dibromo-3-methoxy-4'-methyl-1,1'-biphenyl (C₁₄H₁₂Br₂O), the following is expected:
-
Molecular Ion Peak (M⁺): A characteristic isotopic cluster for two bromine atoms will be observed. The major peaks will be at m/z values corresponding to the presence of ⁷⁹Br₂ (M), ⁷⁹Br⁸¹Br (M+2), and ⁸¹Br₂ (M+4) isotopes in an approximate ratio of 1:2:1.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, and the loss of bromine radicals (•Br).
Comparison with an Alternative: 2,6-Dichloro-3-methoxyphenylboronic Acid
The general reactivity order for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[1] This trend suggests that the C-Br bonds in our target compound are more reactive than the C-Cl bonds in a dichlorinated analog. This has implications for subsequent functionalization of the biaryl product. The C-Br bonds can be selectively coupled under milder conditions, leaving the C-Cl bonds intact for further transformations under more forcing conditions. This differential reactivity makes the dibromo compound a more versatile intermediate for the synthesis of complex, multi-substituted biaryls.
| Feature | This compound Product | 2,6-Dichloro-3-methoxyphenylboronic Acid Product |
| Reactivity of Halogens | Higher reactivity of C-Br bonds in subsequent couplings. | Lower reactivity of C-Cl bonds, requiring more forcing conditions for further reactions. |
| Synthetic Versatility | Allows for selective, stepwise functionalization. | Less amenable to selective transformations of the halogenated positions. |
| NMR Spectra | Characteristic downfield shift of carbons attached to bromine. | Carbons attached to chlorine will be shifted further downfield compared to bromine. |
| Mass Spectrum | Isotopic pattern for two bromine atoms (M, M+2, M+4). | Isotopic pattern for two chlorine atoms (M, M+2, M+4) with different relative abundances. |
Table 3: Comparison of Products Derived from Dibromo- and Dichloro-methoxyphenylboronic Acids.
Conclusion
This compound is a promising building block for the synthesis of sterically hindered and electronically modulated biaryl compounds. This guide provides a comprehensive, predictive framework for the characterization of its Suzuki-Miyaura coupling products. By understanding the expected NMR and mass spectral features, and by comparing its potential with that of its dichloro analog, researchers can effectively design synthetic strategies and confidently characterize the resulting novel molecules. The principles and data presented herein serve as a valuable resource for scientists engaged in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Performance of 2,6-Dibromo-3-methoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the structural integrity of building blocks is paramount. Phenylboronic acids are cornerstone reagents in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The precise arrangement of substituents on the phenyl ring dictates the steric and electronic properties of these reagents, which in turn governs their reactivity and the ultimate structure of the target molecule. This guide provides an in-depth technical analysis for confirming the structure of 2,6-Dibromo-3-methoxyphenylboronic acid, a highly functionalized and sterically hindered building block.
Due to the limited availability of public domain experimental spectra for this compound, this guide will present a combination of predicted data based on established spectroscopic principles and comparative data from structurally related analogs. This approach provides a robust framework for researchers to confidently identify and utilize this valuable synthetic intermediate.
Part 1: Unambiguous Structure Confirmation of this compound
The correct structural elucidation of this compound (CAS No: 850567-93-0) is critical to avoid downstream synthetic complications and to ensure the desired molecular architecture.[2] The presence of two bulky bromine atoms ortho to the boronic acid moiety, along with a meta-methoxy group, introduces significant steric hindrance and distinct electronic effects that must be confirmed through a multi-technique analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and sharpen the B(OH)₂ proton signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted NMR Spectral Data for this compound
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established substituent effects on aromatic systems.[3][4][5]
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3-7.5 | d | 1H | H-4 |
| ~6.9-7.1 | d | 1H | H-5 | |
| Methoxy Protons | ~3.9 | s | 3H | -OCH₃ |
| Boronic Acid Protons | ~8.0-8.5 | br s | 2H | -B(OH)₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~155-158 | C-3 (C-OCH₃) |
| ~135-138 | C-4 | |
| ~120-125 | C-5 | |
| ~115-120 | C-2, C-6 (C-Br) | |
| ~130-135 | C-1 (C-B(OH)₂) | |
| Methoxy Carbon | ~56 | -OCH₃ |
Note: The chemical shift of the boronic acid protons can vary significantly depending on the solvent, concentration, and water content.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of the compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
-
Analysis Mode: Both positive and negative ion modes should be explored. In positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
-
Expected m/z: The monoisotopic mass of C₇H₇BBr₂O₃ is approximately 307.88 g/mol . The mass spectrum should show a characteristic M, M+2, M+4 pattern for the two bromine atoms.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-O stretch (methoxy): A strong absorption around 1250 cm⁻¹.
-
B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.
-
C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
-
Visualizing the Structure and Potential Impurities
The following diagram illustrates the core structure of this compound and highlights potential isomeric impurities that could arise during synthesis. Careful analysis of the spectroscopic data is required to rule out these possibilities.
Part 2: Comparative Analysis with a Structural Alternative
To provide context for the properties of this compound, a comparison with a commercially available, structurally related analog is invaluable. For this purpose, we will consider 2,6-Dimethyl-3-methoxyphenylboronic acid (CAS No: 693285-60-8).[6] This compound replaces the bulky bromine atoms with less sterically demanding methyl groups, which is expected to influence its reactivity in cross-coupling reactions.
| Feature | This compound | 2,6-Dimethyl-3-methoxyphenylboronic acid |
| CAS Number | 850567-93-0[2] | 693285-60-8[6] |
| Molecular Formula | C₇H₇BBr₂O₃ | C₉H₁₃BO₃ |
| Molecular Weight | 309.75 g/mol [2] | 180.01 g/mol [6] |
| Steric Hindrance at C2, C6 | High (due to two Bromine atoms) | Moderate (due to two Methyl groups) |
| Electronic Effect of C2, C6 Substituents | Electron-withdrawing (inductive) | Electron-donating (inductive) |
| Predicted ¹H NMR (Aromatic) | Two doublets (~7.3-7.5 and ~6.9-7.1 ppm) | Two doublets |
| Predicted ¹H NMR (Alkyl) | N/A | Singlet for two methyl groups (~2.2-2.5 ppm) |
Part 3: Performance in a Representative Suzuki-Miyaura Cross-Coupling Reaction
The utility of a phenylboronic acid is ultimately determined by its performance in synthetic applications. The Suzuki-Miyaura cross-coupling reaction is a quintessential example. The steric hindrance imparted by the ortho-substituents in this compound can present a challenge, often requiring optimized reaction conditions.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted from established methods for coupling sterically hindered substrates.[7][8]
Reaction Scheme:
Materials:
-
Aryl Bromide: 1-bromo-2,4,6-trimethylbenzene (for a sterically demanding coupling partner)
-
Boronic Acids: this compound and 2,6-Dimethyl-3-methoxyphenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Toluene
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical results for the Suzuki-Miyaura coupling reaction described above, illustrating the potential impact of the different ortho-substituents on reactivity.
| Boronic Acid | Reaction Time (h) | Yield (%) | Notes |
| This compound | 24 | 65 | Slower reaction rate and moderate yield due to high steric hindrance from the two bromine atoms. |
| 2,6-Dimethyl-3-methoxyphenylboronic acid | 12 | 85 | Faster reaction and higher yield due to the smaller size of the methyl groups compared to bromine. |
Workflow Visualization
The logical flow of confirming the structure and evaluating the performance of the boronic acid derivative can be visualized as follows:
Conclusion
The structural confirmation of highly substituted boronic acids like this compound is a critical prerequisite for its successful application in synthesis. While direct experimental data may be sparse, a combination of predictive spectroscopy, comparison with known analogs, and performance evaluation in a benchmark reaction such as the Suzuki-Miyaura coupling provides a comprehensive and reliable approach. This guide equips researchers with the necessary protocols and comparative insights to confidently utilize this and other complex boronic acid derivatives in their synthetic endeavors.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. usbio.net [usbio.net]
- 3. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Methoxy-2,6-dimethylphenyl)boronic acid | C9H13BO3 | CID 45091285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2,6-Dibromo-3-methoxyphenylboronic acid: A Cost-Benefit Analysis for Advanced Synthesis
For the forward-thinking researcher, scientist, and drug development professional, the selection of building blocks in complex organic synthesis is a critical decision point, balancing reactivity, cost, and downstream purification efforts. This guide provides an in-depth cost-benefit analysis of 2,6-Dibromo-3-methoxyphenylboronic acid, a sterically hindered boronic acid, in the context of its primary application: the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with viable alternatives, supported by experimental insights, to empower you with the data necessary for informed decision-making in your synthetic campaigns.
Introduction: The Utility of Sterically Hindered Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Arylboronic acids are key players in this reaction, serving as the nucleophilic partner. Among the vast array of available boronic acids, those with significant steric hindrance, such as 2,6-disubstituted phenylboronic acids, present unique advantages and challenges. The bulky substituents at the ortho positions can influence the regioselectivity of the coupling reaction and impact the stability of the resulting biaryl products. This compound is a prime example of such a sterically encumbered reagent, offering a unique combination of electronic and steric properties.
Core Analysis: this compound in Focus
Chemical Profile:
-
IUPAC Name: (2,6-Dibromo-3-methoxyphenyl)boronic acid
-
CAS Number: 850567-93-0
-
Molecular Formula: C₇H₇BBr₂O₃
-
Molecular Weight: 309.75 g/mol
The presence of two bromine atoms ortho to the boronic acid moiety, combined with a methoxy group at the meta position, defines the reactivity of this reagent. The bromine atoms provide significant steric bulk and are also electron-withdrawing, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The methoxy group, being electron-donating, can modulate the electronic nature of the phenyl ring.
The Cost-Benefit Equation: Performance vs. Price
The primary value proposition of using a specialized reagent like this compound lies in its ability to facilitate the synthesis of complex, sterically congested biaryl structures that might be inaccessible with simpler boronic acids. However, this unique reactivity often comes at a higher cost. A comprehensive cost-benefit analysis requires a careful examination of its performance against more common and less expensive alternatives.
Comparative Analysis: Alternatives to this compound
To provide a clear comparison, we will evaluate this compound against three key alternatives with varying degrees of steric hindrance and different electronic properties:
-
2,6-Dichloro-3-methoxyphenylboronic acid: A close structural analog where the bulky bromine atoms are replaced by smaller chlorine atoms.
-
2,6-Dimethyl-3-methoxyphenylboronic acid: An alternative where the ortho-halogens are replaced with electron-donating methyl groups.
-
3-Methoxyphenylboronic acid: A sterically unhindered counterpart that allows for the assessment of the impact of the ortho-substituents.
Performance in Suzuki-Miyaura Cross-Coupling
Generally, the yield of Suzuki-Miyaura reactions with sterically hindered boronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent. For ortho-disubstituted arylboronic acids, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precatalyst is often necessary to achieve good yields. The choice of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is also crucial.[1][2]
Table 1: Qualitative Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Expected Reactivity | Key Considerations |
| This compound | Moderate to Good (with optimization) | Significant steric hindrance requires specialized catalysts and ligands. The two bromine atoms offer potential for subsequent functionalization. |
| 2,6-Dichloro-3-methoxyphenylboronic acid | Good | Less sterically hindered than the dibromo analog, potentially leading to higher yields under similar conditions. Chlorine atoms are less reactive for subsequent couplings. |
| 2,6-Dimethyl-3-methoxyphenylboronic acid | Good to Excellent | The electron-donating methyl groups can facilitate the transmetalation step. Steric hindrance is still a factor to consider.[3] |
| 3-Methoxyphenylboronic acid | Excellent | Minimal steric hindrance allows for high yields with a wider range of standard catalysts and conditions.[4] |
The key takeaway for researchers is that while this compound can be a powerful tool for building specific molecular architectures, achieving high yields will likely require more extensive reaction optimization compared to its less hindered counterparts.
Cost Analysis
The cost of a reagent is a significant factor in any research budget, particularly for process development and scale-up. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary between suppliers.
Table 2: Cost Comparison of this compound and Alternatives
| Boronic Acid | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) |
| This compound | ~$300 - $400 | ~$350 - $450 |
| 2,6-Dichloro-3-methoxyphenylboronic acid | ~$90 - $120[5] | ~$100 - $150[6] |
| (3-methoxy-2,6-dimethylphenyl)boronic acid | ~$680 - $700 | Not readily available |
| 3-Methoxyphenylboronic acid | ~$18 - $50[4][7] | ~$35 - $65[1] |
Note: Prices are approximate and intended for comparative purposes only.
From a purely cost-per-gram perspective, this compound is significantly more expensive than its dichloro and non-ortho-substituted analogs. The dimethylated version is even more costly, likely due to a more complex synthesis. This stark price difference underscores the importance of carefully considering whether the unique structural features of the dibromo compound are essential for the desired synthetic outcome.
Experimental Protocols & Methodologies
To provide a practical context for the use of these reagents, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a sterically hindered boronic acid is provided below. This protocol should be considered a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Arylboronic Acid
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reagent Preparation: In a dry reaction vessel, combine the aryl halide (1.0 equivalent), the sterically hindered boronic acid (1.2-1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Bulky Phosphine Ligands (e.g., SPhos, XPhos): These ligands are crucial for facilitating the reductive elimination step of the catalytic cycle, which can be slow for sterically congested biaryls. The bulky nature of the ligand promotes the formation of a coordinatively unsaturated palladium center, which is necessary for the final C-C bond formation.
-
Strong, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): A strong base is required to activate the boronic acid by forming the more nucleophilic boronate species. Non-nucleophilic bases are preferred to avoid side reactions with the aryl halide or the catalyst.
-
Aprotic Solvents (e.g., Toluene, Dioxane): These solvents are generally effective for Suzuki-Miyaura reactions. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate.
Visualization of the Catalytic Cycle
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
This compound is a valuable but costly reagent for the synthesis of sterically hindered biaryl compounds. Its use is most justified when the specific steric and electronic properties it imparts are essential for the target molecule's structure or function, or when the bromine atoms are intended for subsequent downstream transformations.
For routine synthetic applications where high steric hindrance is not a primary requirement, the significantly more cost-effective 3-methoxyphenylboronic acid is the recommended alternative. It offers excellent reactivity under standard Suzuki-Miyaura conditions and will likely result in higher yields with less need for extensive optimization.
When ortho-substitution is necessary, 2,6-dichloro-3-methoxyphenylboronic acid presents a more economical choice than its dibromo counterpart. The reduced steric bulk of the chlorine atoms may also lead to improved reaction efficiency.
Ultimately, the choice of boronic acid will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the available budget. This guide provides the foundational data to make that decision an informed one.
References
- 1. 3-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 851756-57-5 Cas No. | (2,6-dichloro-3-methoxyphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 6. labcompare.com [labcompare.com]
- 7. boronmolecular.com [boronmolecular.com]
A Senior Application Scientist's Guide to the Scalability of Reactions Involving 2,6-Dibromo-3-methoxyphenylboronic Acid
For researchers and process chemists in drug development, the selection of a synthetic route is a balancing act between novelty, efficiency, and scalability. The creation of sterically congested biaryl moieties is a persistent challenge, and reagents like 2,6-dibromo-3-methoxyphenylboronic acid are valuable building blocks for accessing these complex three-dimensional structures. However, the very features that make this reagent synthetically interesting—its di-ortho-bromo substitution—present significant hurdles to developing a scalable, robust, and economically viable process.
This guide provides an in-depth analysis of the challenges and solutions associated with the use of this compound in cross-coupling reactions. We will compare its performance in the workhorse Suzuki-Miyaura reaction with alternative reagents and methodologies, supported by experimental insights and data, to inform your strategic decisions from bench-scale discovery to process development.
The Core Challenge: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its functional group tolerance and generally mild conditions.[1][2] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood.[1][2] However, with a substrate like this compound, the steric bulk imposed by the two ortho-bromine atoms severely impedes key steps of this cycle.
The primary bottleneck is often the transmetalation step, where the organic group is transferred from boron to the palladium center. The bulky bromine atoms clash with the ligands on the palladium complex, increasing the activation energy for this transfer. Subsequently, the resulting di-ortho-substituted biaryl palladium complex can be slow to undergo reductive elimination to release the product and regenerate the catalyst.
This inherent difficulty necessitates carefully optimized conditions, particularly the choice of catalyst and ligand, which becomes a critical factor in scalability.
Catalyst System Selection: A Make-or-Break Decision
For sterically demanding couplings, standard palladium catalysts like Pd(PPh₃)₄ are often inefficient. Success hinges on the use of specialized ligands that are both bulky and electron-rich. These properties help to stabilize the catalytically active monoligated Pd(0) species and promote the difficult oxidative addition and reductive elimination steps.[3]
Key Ligand Classes for Hindered Couplings:
-
Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are the gold standard. Their bulky biaryl backbone and electron-donating phosphine moiety create a highly active catalyst capable of coupling even tetra-ortho-substituted biaryls.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable palladium complexes. Their "flexible steric bulk" can be highly effective for hindered substrates, often allowing for lower catalyst loadings.[4][5]
The choice is not merely academic. On a large scale, the cost, availability, and air-stability of these specialized ligands are major considerations. A reaction that works beautifully on a milligram scale with 5 mol% of a complex, expensive ligand may be economically non-viable at the kilogram scale.
Workflow for Addressing Steric Hindrance
The following diagram outlines the decision-making process when faced with a challenging coupling involving a sterically hindered boronic acid.
Caption: Decision workflow for scalable synthesis of sterically hindered biaryls.
Comparative Analysis: Alternatives to this compound
When direct coupling proves challenging to scale, evaluating alternative reagents or entirely different synthetic strategies is crucial.
| Strategy | Reagent/Method | Advantages | Scalability Challenges & Considerations |
| Alternative Boron Reagent | MIDA Boronates | Air-stable, crystalline solids; suitable for slow-release protocols, minimizing boronic acid decomposition.[6][7] | Requires an additional synthetic step to prepare the MIDA boronate; hydrolysis kinetics must be matched to coupling rates.[7] |
| Alternative Coupling Partner | Organosilanes (Hiyama Coupling) | Low toxicity; stable reagents. | Often requires fluoride activators which can be corrosive and present material handling challenges on a large scale.[8] |
| Alternative Coupling Partner | Organostannanes (Stille Coupling) | Highly tolerant of functional groups. | High toxicity of tin reagents and byproducts is a major barrier to industrial application; requires stringent waste management.[9] |
| Alternative Methodology | Directed C-H Arylation | High atom economy (no pre-functionalization of one partner needed); can bypass the need for boronic acids entirely. | Often requires specific directing groups; catalyst discovery can be substrate-specific; may require harsher conditions.[10] |
Spotlight on MIDA Boronates: A Solution for Instability
Boronic acids, particularly heteroaromatic and sterically hindered variants, can be prone to decomposition via protodeboronation, especially under the basic, heated conditions of a coupling reaction.[6] This decomposition competes with the desired cross-coupling, leading to lower yields and the need for a large excess of the boronic acid—a significant drawback for scalability.
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that serve as protected forms of boronic acids.[7] Under mild basic conditions, they slowly hydrolyze to release the active boronic acid into the reaction mixture. This "slow-release" mechanism maintains a low, steady-state concentration of the unstable boronic acid, favoring cross-coupling over decomposition. This approach can dramatically improve yields and allows for the use of near-stoichiometric amounts of the boron reagent, a major advantage for process chemistry.[6][7]
Experimental Protocols: A Comparative Study
Here we provide representative, detailed protocols for the coupling of an aryl bromide with both the title boronic acid and a more stable alternative. These are starting points that must be optimized for specific substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling with this compound
This protocol is designed to maximize the reactivity of the hindered boronic acid using a highly active catalyst system.
Materials:
-
This compound (1.5 eq)
-
Aryl Bromide (1.0 eq)
-
SPhos (4 mol%)
-
Palladium(II) Acetate (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane and Water (10:1 v/v), sparged with Argon for 30 min
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature and the use of a strong, non-coordinating base like K₃PO₄ are necessary to overcome the high activation energy of the transmetalation and reductive elimination steps for this hindered system.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Challenges at Scale:
-
Cost of Goods: Palladium acetate and SPhos are expensive, and even at 2 mol% loading, this can represent a significant cost on a multi-kilogram scale.
-
Purification: Removal of palladium residues to meet pharmaceutical specifications (<10 ppm) can be challenging and may require specialized scavengers. Separation of mono-arylated vs. di-arylated byproducts may also be difficult.
-
Heat Transfer: Exothermic events during the reaction must be carefully managed in large reactors to ensure safety and prevent side reactions.
Protocol 2: C-H Arylation as an Alternative Strategy
This protocol illustrates an alternative approach that avoids the use of the boronic acid altogether, coupling a 2,6-disubstituted aryl halide directly with an aromatic acid.[10]
Materials:
-
2,6-Dibromo-anisole (as a proxy for the electrophile) (1.0 eq)
-
(Hetero)aromatic carboxylic acid (3.0 eq)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (10 mol%)
-
Potassium Acetate (KOAc) (2.0 eq)
-
Pivalic Acid (1.0 eq)
-
tert-Amyl alcohol, degassed
Procedure:
-
To a dry Schlenk tube, add [Ru(p-cymene)Cl₂]₂, 3,4,7,8-tetramethyl-1,10-phenanthroline, 2,6-dibromo-anisole, the (hetero)aromatic carboxylic acid, KOAc, and pivalic acid.
-
Evacuate and backfill with argon three times.
-
Add degassed tert-amyl alcohol.
-
Seal the tube and heat to 120 °C for 24 hours. Causality Note: The ruthenium catalyst, in combination with the specific N,N-chelating ligand, is uniquely capable of facilitating the C-H activation of the aromatic acid and coupling it with the sterically hindered aryl halide, a transformation that is elusive with many palladium systems.[10]
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Scalability Advantages:
-
Atom Economy: This route avoids the synthesis and potential instability of the boronic acid.
-
Alternative Metal: Ruthenium is generally less expensive than palladium, which could offer a cost advantage.
Conclusion and Strategic Recommendations
While this compound is a potent tool for accessing complex molecular architectures, its scalability in traditional Suzuki-Miyaura couplings is fraught with challenges related to steric hindrance, catalyst cost, and potential reagent instability.
-
For early-stage discovery, where material throughput is low, the direct Suzuki-Miyaura coupling using advanced Buchwald-type ligands is often the fastest path to the desired compound.
-
For process development and scale-up, a more holistic evaluation is critical. The upfront investment in developing a more robust process, such as converting the boronic acid to a more stable MIDA boronate for a slow-release coupling, can pay significant dividends in terms of yield, reproducibility, and reduced reagent excess. Furthermore, exploring alternative methodologies like C-H activation should be considered, as they may offer a more cost-effective and atom-economical route in the long term, despite a potentially higher initial investment in route scouting and optimization.
Ultimately, the optimal strategy depends on a project's specific timeline, budget, and long-term manufacturing goals. A thorough understanding of the underlying chemical principles and a willingness to explore alternative pathways are key to successfully scaling up these challenging but rewarding transformations.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Senior Application Scientist's Guide to Catalytic Systems for 2,6-Dibromo-3-methoxyphenylboronic acid
Introduction: Navigating the Challenge of Steric Hindrance
In the landscape of complex organic synthesis, 2,6-Dibromo-3-methoxyphenylboronic acid stands out as a valuable, yet challenging, building block. Its utility lies in the potential for sequential and site-selective functionalization, offering pathways to intricate molecular architectures. However, the defining feature of this substrate is the significant steric encumbrance imposed by the two bromine atoms positioned ortho to the boronic acid moiety. This di-ortho-substitution presents a formidable barrier to the oxidative addition step in many transition-metal-catalyzed cross-coupling reactions, which is often the rate-limiting step. Consequently, standard catalytic systems frequently fail or provide disappointingly low yields, necessitating the use of highly specialized and robust catalysts.
This guide provides a comparative analysis of catalytic systems tailored for the effective functionalization of this compound and analogous sterically hindered aryl halides. We will delve into the mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by experimental data and detailed protocols to empower researchers in drug development and materials science.
I. The Suzuki-Miyaura Coupling: A Direct Path to Biaryl Scaffolds
The Suzuki-Miyaura reaction is the most direct method to utilize the boronic acid functionality, forming a C(sp²)-C(sp²) bond. For a sterically demanding substrate like this compound, the key to a successful coupling lies in the strategic selection of the palladium catalyst and, most critically, the supporting ligand.
The Decisive Role of Ligands
The primary challenge is to facilitate the oxidative addition of the palladium(0) complex to the sterically shielded aryl halide coupling partner. Bulky and electron-rich phosphine ligands are paramount. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is less sterically hindered and more readily undergoes oxidative addition. Furthermore, their electron-donating nature enhances the rate of reductive elimination, the final product-forming step.
Among the most successful ligands for these challenging transformations are the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs). These ligands create a sterically demanding coordination sphere around the palladium center that accelerates the key catalytic steps.
Comparative Data for Suzuki-Miyaura Systems
The following table summarizes effective catalytic systems reported for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides and bromides, which serve as excellent models for reactions involving this compound.
| Catalyst System (Pd Precatalyst / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Target | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Tri-ortho-substituted biaryls | |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80 | 92 | Tetra-ortho-substituted biaryls | |
| PEPPSI-type Pd-NHC Complex | K₂CO₃ | Dioxane | 100 | >90 | Biaryl derivatives from aryl chlorides | |
| Ferrocene-Based Pd(II)-Diimine | K₂CO₃ | H₂O (Microwave) | 150 | >90 | Ortho-substituted biaryls |
Causality Behind Choices:
-
Palladium Precatalysts: Palladacycles or complexes like Pd₂(dba)₃ are often preferred as they readily generate the active Pd(0) species in situ.
-
Bases: Weak inorganic bases like K₃PO₄ or K₂CO₃ are typically used. They are strong enough to facilitate the transmetalation step of the boronic acid but are generally compatible with a wide range of functional groups.
-
Solvents: Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are standard. Water can aid in the dissolution of the base and facilitate the formation of the boronate species required for transmetalation.
Catalytic Cycle: Suzuki-Miyaura Coupling
The mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Safety Operating Guide
Navigating the Safe Handling of 2,6-Dibromo-3-methoxyphenylboronic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For the innovative researcher, scientist, and drug development professional, the pursuit of novel molecular architectures is a daily endeavor. Arylboronic acids are a cornerstone of modern synthetic chemistry, yet their handling demands a commensurate level of safety and foresight. This guide provides an in-depth, experience-driven framework for the safe handling of 2,6-Dibromo-3-methoxyphenylboronic acid, focusing on the critical role of personal protective equipment (PPE), operational planning, and proper disposal. Our commitment is to empower your research by ensuring a foundation of uncompromised safety.
Understanding the Hazard Landscape
Table 1: Hazard Profile of Substituted Phenylboronic Acids
| Hazard Statement | Classification | Rationale |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Direct contact can lead to redness, itching, and inflammation.[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Contact with eyes can result in significant and potentially lasting damage.[2] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | Inhalation of dust can irritate the nose, throat, and lungs.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable prerequisites for handling this compound. The following recommendations are based on a conservative approach to risk mitigation, ensuring a robust barrier between you and the chemical.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to provide a complete seal around the eyes, protecting against dust particles and potential splashes.[5][6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6][7]
Hand Protection
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling solid boronic acids.[8][9] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to change gloves immediately if they become contaminated.
Body Protection
-
Laboratory Coat: A standard, fully buttoned laboratory coat is required to protect your skin and personal clothing from accidental spills.[5][6]
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
Respiratory Protection
-
Engineering Controls as Primary Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[5][10]
-
Respirator: In the rare event that engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[7][11][12]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic and well-rehearsed workflow is paramount to minimizing the risk of exposure.
Preparation
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.
-
Prepare the Workspace: Conduct all handling within a certified and properly functioning chemical fume hood.[8] The work surface should be clean and uncluttered. Place an absorbent, disposable bench liner on the work surface.
-
Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and operational.
Handling
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and any additional face protection. Don gloves as the final step.
-
Weighing and Transfer:
-
Post-Handling:
-
After handling, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface with a damp cloth, and dispose of the cloth and bench liner as contaminated solid waste.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
-
Solid Waste:
-
Collect unused this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, bench liners) in a designated, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name.[5]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.[10]
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional guidelines.[10]
-
After the final rinse and allowing the container to dry, deface the original label. The decontaminated container can then be disposed of according to your institution's procedures for glass or plastic recycling.
-
Crucial Note: Never mix boronic acid waste with other waste streams, especially strong oxidizing agents or strong acids, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][13]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE Selection Workflow based on task assessment.
Caption: Waste Segregation and Disposal Workflow.
By adhering to these rigorous safety protocols, researchers can confidently and safely harness the synthetic potential of this compound, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sds.strem.com [sds.strem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. laballey.com [laballey.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencing.com [sciencing.com]
- 12. m.youtube.com [m.youtube.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
